Quinolin-3-ylmethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinolin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZSJQQRIGUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424324 | |
| Record name | quinolin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7521-70-2 | |
| Record name | quinolin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinolin-3-ylmethanamine: A Technical Guide for Drug Development Professionals
Abstract
Quinolin-3-ylmethanamine is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid quinoline scaffold, coupled with a reactive primary amine, provides a unique structural framework for designing novel therapeutic agents. This guide offers an in-depth exploration of its chemical properties, synthesis, and reactivity, with a specific focus on its application as a versatile building block in drug discovery. We will delve into the causality behind synthetic choices and provide actionable insights for researchers aiming to leverage this compound in their development pipelines.
Chemical Identity and Structure
This compound is a primary amine attached to a quinoline ring system at the 3-position via a methylene bridge. The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This arrangement confers specific electronic and steric properties that are crucial for its biological interactions.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)CN[1]
-
InChIKey: VKKZSJQQRIGUIE-UHFFFAOYSA-N[1]
Caption: Structure of this compound.
Physicochemical Properties
Understanding the physicochemical profile of a molecule is foundational to predicting its behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME), which are critical parameters in drug development.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | [1][5] |
| Physical Form | Solid | [3] |
| Boiling Point (Predicted) | 310.0 ± 17.0 °C | [3] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.34 ± 0.29 | [3] |
| XLogP3 | 1.1 | [5] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |
The predicted pKa suggests that at physiological pH (~7.4), the primary amine group will be predominantly protonated, which can be crucial for forming ionic interactions with biological targets. The XLogP3 value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect for its application, as the efficiency and purity of the final product dictate its suitability for further chemical elaboration and biological testing. While several synthetic routes exist for quinoline derivatives, a common and reliable pathway to this compound involves the reduction of a nitrile precursor.[6][7][8]
Common Synthetic Route: Reduction of Quinoline-3-carbonitrile
The most prevalent laboratory-scale synthesis starts from quinoline-3-carbonitrile. This approach is favored due to the commercial availability of the starting material and the high-yielding nature of nitrile reduction.
Causality in Method Selection: The choice of reducing agent is paramount and depends on the desired scale, selectivity, and laboratory capabilities.
-
Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides excellent yields. However, its high reactivity requires stringent anhydrous conditions and careful handling, making it more suitable for smaller-scale syntheses.
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd-C): This method is highly efficient, scalable, and often provides a cleaner product profile. The choice of catalyst and solvent can be tuned to optimize the reaction. It is generally preferred for industrial-scale production due to safety and cost considerations.
-
Borane Complexes (e.g., BH₃·THF): These offer a milder alternative to LiAlH₄, with good functional group tolerance, but can be more expensive.
Sources
- 1. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. doronscientific.com [doronscientific.com]
- 3. C-QUINOLIN-3-YL-METHYLAMINE | 7521-70-2 [amp.chemicalbook.com]
- 4. C-QUINOLIN-3-YL-METHYLAMINE CAS#: 7521-70-2 [m.chemicalbook.com]
- 5. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. du.edu.eg [du.edu.eg]
- 7. jptcp.com [jptcp.com]
- 8. Quinoline synthesis [organic-chemistry.org]
The Rising Therapeutic Potential of Quinolin-3-ylmethanamine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its inherent ability to interact with various biological targets has made it a privileged structure in the quest for novel therapeutics. Among the vast landscape of quinoline derivatives, those bearing a methanamine substituent at the 3-position are emerging as a particularly promising class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of quinolin-3-ylmethanamine derivatives, offering valuable insights for researchers and drug development professionals.
The this compound Core: A Gateway to Diverse Bioactivity
The strategic placement of the methanamine group at the 3-position of the quinoline ring system provides a crucial handle for synthetic modification, allowing for the introduction of a wide array of substituents. This structural versatility is key to tuning the pharmacological profile of these derivatives, leading to compounds with significant anticancer, antimicrobial, and neuroprotective properties. The lone pair of electrons on the nitrogen atom of the methanamine group, as well as the aromatic quinoline core, can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are fundamental to their therapeutic effects.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound derivatives typically commences from readily available starting materials, with quinoline-3-carbaldehyde being a key intermediate. A common and efficient method for introducing the N-substituent is through reductive amination.
Experimental Protocol: Reductive Amination of Quinoline-3-carbaldehyde
This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.
Materials:
-
Quinoline-3-carbaldehyde
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glacial acetic acid (optional, as a catalyst)
Step-by-Step Methodology:
-
Imine Formation: Dissolve quinoline-3-carbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent (DCM or DCE). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.5-2 equivalents), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes. Alternatively, sodium borohydride can be used.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for an additional 2-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound derivative.
Causality Behind Experimental Choices:
-
The choice of solvent is critical; DCM and DCE are excellent for dissolving the reactants and are relatively unreactive under the reaction conditions.
-
The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the starting aldehyde before imine formation, thus maximizing the yield of the desired product.
-
The aqueous work-up with sodium bicarbonate neutralizes any remaining acid catalyst and quenches the excess reducing agent.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline derivatives have shown significant potential as anticancer agents by interfering with various cellular processes crucial for tumor growth and survival.[1][3] this compound derivatives, in particular, are being investigated for their ability to inhibit key signaling pathways and induce apoptosis in cancer cells.
Mechanism of Action: Inhibition of PI3K/Akt/mTOR and NF-κB Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[4] Its dysregulation is a common feature in many cancers. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[5] These inhibitors can block the kinase activity of PI3K or mTOR, leading to the dephosphorylation of downstream effectors like Akt and S6K1. This, in turn, can halt the cell cycle and induce apoptosis in cancer cells.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in inflammation and cell survival, and its constitutive activation is observed in various malignancies.[6][7] Certain quinoline derivatives have been shown to inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκBα, or by directly interfering with the DNA binding of NF-κB transcription factors.[6][8] This inhibition can sensitize cancer cells to apoptosis and reduce the expression of pro-inflammatory and pro-survival genes.
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives, including some this compound analogues and closely related structures.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carboxylate | 4m | MCF-7 (Breast) | 0.33 | [9] |
| Quinoline-3-carboxylate | 4n | MCF-7 (Breast) | 0.33 | [9] |
| Quinoline-3-carboxylate | 4k | K562 (Leukemia) | 0.28 | [9] |
| Quinoline-3-carboxylate | 4m | K562 (Leukemia) | 0.28 | [9] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | 5a-t | HL-60 (Leukemia) | Low µM range | [10] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | 5a-t | MCF-7 (Breast) | Low µM range | [10] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and recent research has focused on developing new analogues with improved efficacy and a broader spectrum of activity.
Mechanism of Action
The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. By targeting these enzymes, these compounds can effectively halt bacterial growth and proliferation. Some derivatives may also exert their effects by disrupting the bacterial cell membrane or interfering with other vital metabolic processes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (bacterial suspension without compound)
-
Negative control (broth only)
-
Reference antibiotic (e.g., ciprofloxacin)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells. Add only sterile broth to the negative control wells.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices:
-
CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most non-fastidious bacteria.
-
Standardizing the inoculum is critical for the reproducibility and accuracy of the MIC results.
-
The inclusion of positive and negative controls ensures the validity of the experiment, confirming that the bacteria can grow in the medium and that the medium is sterile, respectively.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various bacterial strains.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone hybrid | 5d | S. aureus | 0.25-1 | [11] |
| Quinolone hybrid | 5d | E. coli | 1-4 | [11] |
| Quinolone hybrid | 5d | P. aeruginosa | 4-8 | [11] |
| Quinoline derivative | 6 | C. difficile | 1.0 | [12] |
| Quinoline derivative | 4 | C. difficile | 2.0 | [12] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a pressing need for therapeutic agents that can protect neurons from damage and slow disease progression. This compound derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and enzyme-inhibiting properties.
Mechanism of Action
The neuroprotective effects of these compounds are often linked to their ability to scavenge reactive oxygen species (ROS), which are implicated in the oxidative stress that contributes to neuronal damage. Some derivatives can also inhibit key enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease. Inhibition of AChE, on the other hand, increases the levels of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro model using neuronal cell lines can be employed to assess the neuroprotective potential of this compound derivatives against an induced toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or hydrogen peroxide (H₂O₂) for an oxidative stress model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Induction of Toxicity: After pre-incubation, expose the cells to the neurotoxin (e.g., 6-OHDA or H₂O₂) for a defined period (e.g., 24 hours). Include control wells with cells only, cells with the neurotoxin only, and cells with the compound only.
-
Cell Viability Assessment (MTT Assay): After the incubation period with the neurotoxin, remove the medium and add fresh medium containing the MTT reagent to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Quantification: Solubilize the formazan crystals by adding DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. A higher cell viability in the presence of the compound and the neurotoxin indicates a neuroprotective effect.
Causality Behind Experimental Choices:
-
The choice of neurotoxin is dependent on the specific neurodegenerative pathway being investigated. 6-OHDA is a specific neurotoxin for dopaminergic neurons, making it relevant for Parkinson's disease models. H₂O₂ induces oxidative stress, a common factor in many neurodegenerative diseases.
-
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. It is a widely used and reliable method for assessing cytotoxicity and cytoprotection.
Data on Neuroprotective Activity
A notable example is (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, a quinolylnitrone, which has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. This compound was found to improve neuronal viability after oxygen-glucose deprivation and reduce infarct size in animal models.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. The demonstrated anticancer, antimicrobial, and neuroprotective activities highlight the broad therapeutic potential of this class of compounds.
Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of these derivatives, particularly in the context of neuroprotection. Further optimization of the lead compounds through medicinal chemistry efforts is warranted to improve their pharmacokinetic and pharmacodynamic properties. The development of more selective inhibitors for specific targets within the PI3K/Akt/mTOR and NF-κB pathways will be crucial for minimizing off-target effects and enhancing therapeutic efficacy. The continued exploration of the chemical space around the this compound core is expected to yield a new generation of drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders.
References
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024).
- Review on recent development of quinoline for anticancer activities. (n.d.). Source not available.
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.).
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PubMed Central.
- Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. (2022).
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
- SAR-identified moieties responsible for activity in quinine 3. (n.d.).
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI.
- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (n.d.). PubMed Central.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed.
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022).
- Small Molecule NF-κB Pathway Inhibitors in Clinic. (n.d.). MDPI.
- benign and proficient procedure for preparation of quinoline deriv
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. (2017). Organic Chemistry Portal.
- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025).
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). PubMed Central.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. (n.d.). PubMed.
- (PDF) ChemInform Abstract: A Three-Component Synthesis of N-Substituted Quinoline-3-carbonitrile Derivatives Catalyzed by L-Proline. (2025).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019).
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 8. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Quinolin-3-ylmethanamine
Abstract: Quinolin-3-ylmethanamine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular architectures. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, chemists, and drug development professionals. We delve into the causal mechanisms behind procedural choices, offering a robust framework for successful synthesis and validation.
Section 1: Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several precursors, with the most common strategies centering on the functional group transformation at the C3 position of the quinoline ring. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity profile.
Primary Synthetic Route: Reduction of Quinoline-3-carbonitrile
This is the most direct and widely employed method. The nitrile group (-C≡N) serves as a stable and accessible precursor that can be efficiently reduced to the primary aminomethyl group (-CH₂NH₂). The key decision in this pathway lies in the selection of the reducing agent.
Causality Behind Reagent Selection:
-
Lithium Aluminum Hydride (LAH): As a powerful, non-selective reducing agent, LAH is exceptionally effective for the reduction of nitriles and amides to their corresponding amines.[3][4] Its high reactivity stems from the polarization of the Al-H bonds in the [AlH₄]⁻ anion, which delivers a potent hydride nucleophile (H⁻) to the electrophilic carbon of the nitrile.[3] This method is rapid and high-yielding but demands stringent anhydrous conditions and a meticulous quenching procedure due to the violent, exothermic reaction of excess LAH with protic solvents, which liberates flammable hydrogen gas.[5][6]
-
Catalytic Hydrogenation: This method represents a "greener" and often safer alternative to LAH. It involves the use of a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), under a pressurized atmosphere of hydrogen gas (H₂).[7][8] The reaction proceeds via the adsorption of both the nitrile and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond. While this approach avoids the hazards of reactive metal hydrides and simplifies workup, it requires specialized high-pressure equipment and can be susceptible to catalyst poisoning by trace impurities.
Alternative Synthetic Route: Reductive Amination of Quinoline-3-carbaldehyde
This two-step, often one-pot, process converts an aldehyde to a primary amine.[9] The reaction first involves the condensation of quinoline-3-carbaldehyde with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the desired amine.
Causality Behind Reagent Selection:
-
For the reduction step, a reagent that is selective for the imine over the starting aldehyde is crucial for a successful one-pot reaction. Sodium triacetoxyborohydride (STAB) is an ideal choice because its reactivity is attenuated by the electron-withdrawing acetate groups, making it less reactive towards aldehydes but highly effective for reducing protonated imines.[10]
This guide will focus on the LAH reduction of quinoline-3-carbonitrile due to its efficiency and widespread use.
Section 2: Detailed Experimental Protocol: LAH Reduction
This protocol describes the reduction of quinoline-3-carbonitrile to this compound. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Quinoline-3-carbonitrile
-
Lithium aluminum hydride (LAH), powder
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
An oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is assembled and flame-dried under a stream of inert gas.
-
Allow the apparatus to cool to room temperature.
-
Under a positive pressure of nitrogen, charge the flask with lithium aluminum hydride (1.5 eq.) followed by anhydrous THF to form a slurry (~0.5 M).
-
Rationale: LAH reacts violently with moisture. Maintaining a scrupulously anhydrous and inert atmosphere is critical for safety and to prevent the decomposition of the reagent.[5]
-
-
Addition of Substrate:
-
Dissolve quinoline-3-carbonitrile (1.0 eq.) in a minimum amount of anhydrous THF in a separate flask.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring LAH slurry at 0 °C (ice-water bath).
-
Rationale: The reaction is highly exothermic. A slow, controlled addition at low temperature is essential to manage the reaction rate and prevent dangerous temperature spikes.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Rationale: Heating to reflux ensures the reaction goes to completion. The disappearance of the starting material spot on the TLC plate indicates the reaction is complete.
-
-
Workup: Quenching of Excess LAH (Fieser Method):
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
CRITICAL STEP: Quench the reaction by the slow, dropwise addition of the following reagents in sequence (for 'x' g of LAH used):
-
'x' mL of H₂O
-
'x' mL of 15% NaOH solution
-
'3x' mL of H₂O
-
-
Rationale: This specific sequence, known as the Fieser workup, is a validated and safe method for decomposing excess LAH. It produces a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.[6] Vigorous stirring is necessary during this step.
-
-
Product Isolation and Purification:
-
Allow the resulting slurry to stir at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (DCM). Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate again.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure this compound.
-
Rationale: The aqueous workup and extraction remove inorganic salts and water-soluble impurities. Column chromatography is the definitive step to separate the target compound from any unreacted starting material or non-polar byproducts, yielding a product of high purity.
-
Section 3: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound (C₁₀H₁₀N₂, MW: 158.20 g/mol [11]).
Data Presentation: Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.5-8.9 ppm), -CH₂- singlet (~4.0 ppm), -NH₂ broad singlet (variable) |
| Multiplicities | Doublets, triplets, multiplets for quinoline protons; singlet for CH₂ | |
| ¹³C NMR | Chemical Shifts (δ) | 9 aromatic carbons (~120-150 ppm), 1 aliphatic carbon (~45 ppm) |
| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 159.0917; Observed m/z should be within ± 5 ppm |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | 3350-3280 (N-H stretch), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), ~1600 (N-H bend), 1600-1450 (C=C/C=N stretch) |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive structural information. In a solvent like CDCl₃, one would expect to see:
-
A complex multiplet pattern in the aromatic region (δ 7.5-8.9 ppm) corresponding to the 6 protons on the quinoline core. The protons at positions 2 and 4 are typically the most deshielded.
-
A sharp singlet at approximately δ 4.0 ppm, integrating to 2 protons, which is characteristic of the methylene (-CH₂-) bridge.
-
A broad singlet, integrating to 2 protons, corresponding to the primary amine (-NH₂). Its chemical shift is variable and it will disappear upon shaking the sample with D₂O, a key diagnostic test.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. It should display 10 distinct signals:
-
Nine signals in the aromatic region (δ 120-150 ppm).
-
One signal in the aliphatic region (δ ~45 ppm) for the methylene carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₀H₁₀N₂), the calculated exact mass is 158.0844.[11] In electrospray ionization (ESI) positive mode, the expected protonated molecular ion ([M+H]⁺) would be observed at m/z 159.0917.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present. The spectrum should prominently feature:
-
Two distinct medium-intensity bands in the 3350-3280 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[12]
-
Absorptions just above 3000 cm⁻¹ for aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methylene group.
-
A band around 1600 cm⁻¹ corresponding to the N-H scissoring (bending) vibration.[12]
-
A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ due to the C=C and C=N stretching vibrations of the quinoline aromatic system.[13]
-
Section 4: Visualization of Workflows
Diagram 1: Synthetic Pathway via LAH Reduction
Caption: Workflow for the LAH reduction of quinoline-3-carbonitrile.
Diagram 2: Overall Synthesis and Characterization Scheme
Caption: Integrated workflow from synthesis to final characterization.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of this compound via the lithium aluminum hydride reduction of quinoline-3-carbonitrile. By understanding the causality behind the choice of reagents and the critical parameters of each step, researchers can confidently execute this procedure. The comprehensive characterization protocol provides a necessary framework for validating the final product's identity and purity, ensuring its suitability for subsequent applications in drug discovery and materials science.
References
-
Al-Zahrani, M. H., & El-Shehry, M. F. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 25(8), 101287. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483745, this compound. PubChem. [Link]
-
Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). Reduction of α-Amino Acids: (S)-2-Amino-3-methyl-1-butanol. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Synthesis of 3 by reductive amination of 2-quinolinecarboxaldehyde. [Link]
-
Ali, M. A., & Siddiqui, S. M. A. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(22), 6985. [Link]
-
Timelthaler, D., & Poscher, V. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis, 53(S 01), A-N. [Link]
-
Norris, J. (2018, February 16). Lithium aluminum hydride reduction. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Das, S., & Maiti, D. (2021). Electrochemical Hydrogenation of Aza-Arenes Using H₂O as H Source. Organic Letters, 23(1), 125-130. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Taywade, M. S., Thakre, P. D., Dharpure, P. N., & Khan, M. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51. [Link]
-
Sharma, P., & Kumar, A. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(12), 1475-1481. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
Spectroscopic Scrutiny of Quinolin-3-ylmethanamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quinolin-3-ylmethanamine, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction
This compound (C₁₀H₁₀N₂) is a primary amine derivative of quinoline, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] The quinoline motif is a prevalent scaffold in a multitude of pharmacologically active compounds. The introduction of a reactive aminomethyl group at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, enabling unambiguous identification and characterization. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound, grounded in the established principles of organic spectroscopy and data from analogous quinoline derivatives.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Sample Preparation
A standardized protocol ensures reproducibility and high-quality data.[2][3][4][5][6]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-2 |
| ~8.10 | d | 1H | H-4 |
| ~8.00 | d | 1H | H-8 |
| ~7.85 | d | 1H | H-5 |
| ~7.70 | t | 1H | H-7 |
| ~7.55 | t | 1H | H-6 |
| ~4.00 | s | 2H | -CH₂- |
| ~1.80 | br s | 2H | -NH₂ |
Interpretation:
-
Aromatic Region (δ 7.0-9.0 ppm): The six protons on the quinoline ring are expected to appear in this region. Due to the electron-withdrawing nature of the nitrogen atom and the ring currents, these protons are deshielded. The protons on the pyridine ring (H-2 and H-4) are typically the most downfield.[7][8][9] H-2 is expected to be a singlet, while H-4 will likely be a doublet due to coupling with H-5. The protons on the benzene ring (H-5, H-6, H-7, H-8) will show characteristic doublet and triplet splitting patterns based on their ortho and meta couplings.
-
Methylene Protons (δ ~4.00 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the aromatic ring and the amine group. They are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Amine Protons (δ ~1.80 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2 |
| ~148.5 | C-8a |
| ~135.0 | C-4 |
| ~133.0 | C-3 |
| ~129.5 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-4a |
| ~127.5 | C-6 |
| ~126.0 | C-8 |
| ~45.0 | -CH₂- |
Interpretation:
-
Aromatic Carbons (δ 120-155 ppm): The nine carbon atoms of the quinoline ring are expected to resonate in this region.[10][11] The carbons closest to the nitrogen atom (C-2 and C-8a) will be the most downfield. The quaternary carbons (C-3, C-4a, and C-8a) will typically show weaker signals.
-
Aliphatic Carbon (δ ~45.0 ppm): The methylene carbon (-CH₂-) is expected to appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: KBr Pellet Method
For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique.[1][12][13][14][15]
-
Grinding: Thoroughly grind a small amount (1-2 mg) of the sample in an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (two bands) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C and C=N stretch | Aromatic Ring |
| 1650-1580 | N-H bend | Primary Amine |
| 1335-1250 | C-N stretch | Aromatic Amine |
| 900-675 | C-H out-of-plane bend | Aromatic |
Interpretation:
-
N-H Stretching (3400-3250 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[16][17][18][19][20]
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the quinoline ring are expected in this region.
-
Aromatic Ring Stretching (1620-1580 cm⁻¹): The C=C and C=N stretching vibrations within the quinoline ring system give rise to several sharp bands in this fingerprint region.
-
N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.
-
C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the C-N bond connecting the methylene group to the quinoline ring is expected here.
-
Aromatic C-H Bending (900-675 cm⁻¹): Strong absorptions due to out-of-plane bending of the aromatic C-H bonds are characteristic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Electron Ionization (EI)
Electron Ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[21][22][23][24][25]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Mass Spectrum Data and Interpretation
Molecular Weight: 158.20 g/mol [1]
| Predicted m/z | Proposed Fragment | Interpretation |
| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•) |
| 157 | [M - H]⁺ | Loss of a hydrogen radical |
| 130 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 129 | [C₉H₇N]⁺• | Quinoline radical cation |
| 103 | [C₈H₇]⁺ | Fragmentation of the quinoline ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
-
Molecular Ion (m/z 158): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of this compound.
-
Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the benzylic C-C bond, leading to the loss of the aminomethyl radical (•CH₂NH₂) to give a stable quinoline cation at m/z 130.[26][27][28][29][30] Further fragmentation of the quinoline ring system would lead to smaller fragments characteristic of the quinoline core.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical profile of this important synthetic intermediate. The outlined experimental protocols are based on established, reliable methods to ensure the acquisition of high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in the pursuit of novel therapeutics.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6483745, this compound. [Link]
-
Hornak, J. P. Sample Preparation. In The Basics of NMR. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Kintek Solution. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Perez-Gomez, G., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 179, 218-225. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
-
University of Calgary. IR: amines. [Link]
-
LCGC International. Electron Ionization for GC–MS. [Link]
-
Beck, A. (2013). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]
-
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]
-
Al-Anazi, A. M., & El-Tohamy, M. F. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]
-
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
-
Kumar, S., & Singh, R. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link]
-
Wikipedia. Electron ionization. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
UCLA. IR Chart. [Link]
-
Michigan State University. IR Absorption Table. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
Sources
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. organomation.com [organomation.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. azom.com [azom.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. IR Absorption Table [webspectra.chem.ucla.edu]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Electron ionization - Wikipedia [en.wikipedia.org]
- 25. acdlabs.com [acdlabs.com]
- 26. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to Quinolin-3-ylmethanamine for Advanced Research Applications
This guide provides a comprehensive technical overview of quinolin-3-ylmethanamine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into synthesis, characterization, reactivity, and practical application, grounding all claims in authoritative references.
Core Chemical Identity and Physicochemical Properties
This compound is a primary amine derivative of quinoline, a privileged scaffold in drug discovery. Its unique structure, combining a rigid aromatic core with a reactive primary amine, makes it a versatile starting material for synthesizing diverse compound libraries.
-
IUPAC Name: this compound[1]
-
CAS Number: 7521-70-2[1]
-
Synonyms: 3-(Aminomethyl)quinoline, 3-Quinolylmethylamine
The fundamental properties of this compound are summarized below, providing a critical baseline for its use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | ~310.0 °C (Predicted) | ChemicalBook |
| Density | ~1.156 g/cm³ (Predicted) | ChemicalBook |
| InChIKey | VKKZSJQQRIGUIE-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CN | PubChem[1] |
Synthesis and Purification Strategy
The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of quinoline-3-carbonitrile. This precursor is readily accessible through established heterocyclic chemistry protocols, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group like ethyl cyanoacetate.[2][3]
The choice of reducing agent for the nitrile-to-amine conversion is critical. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, Diethyl ether) are highly effective for this transformation.[4] Alternatively, catalytic hydrogenation offers a milder route, employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydride reduction method is often preferred for its speed and high yield on a small to medium scale.
Purification typically involves an aqueous workup to quench the reducing agent, followed by extraction of the product into an organic solvent. Final purification is achieved via column chromatography on silica gel or recrystallization to yield the amine in high purity.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of synthesized this compound is paramount. The following predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data serve as a benchmark for characterization. These predictions are based on established chemical shift principles for quinoline systems and primary amines.[5][6]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.9-9.1 ppm (s, 1H): Aromatic proton at C2, adjacent to the ring nitrogen.
-
δ 8.1-8.3 ppm (d, 1H): Aromatic proton at C4 or C8.
-
δ 7.5-8.0 ppm (m, 4H): Remaining aromatic protons on the quinoline core.
-
δ 4.0-4.2 ppm (s, 2H): Methylene protons (-CH₂-NH₂). The singlet indicates no adjacent protons.
-
δ 1.5-2.0 ppm (s, broad, 2H): Amine protons (-NH₂). The signal is typically broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.0 | C2 |
| ~147.5 | C8a |
| ~135.0 | C4 |
| ~130.0 | C8 |
| ~129.5 | C5 |
| ~128.0 | C4a |
| ~127.5 | C6 |
| ~126.5 | C7 |
| ~125.0 | C3 |
| ~45.0 | -CH₂-NH₂ |
Mass Spectrometry (EI):
-
m/z 158: Molecular ion [M]⁺
-
m/z 141: Fragment corresponding to the loss of NH₃, [M-17]⁺
-
m/z 129: Fragment corresponding to the quinolinyl cation, [C₉H₆N]⁺
Chemical Reactivity and Application as a Scaffold
The synthetic utility of this compound stems from the nucleophilic character of its primary amine. This functional group serves as a handle for introducing a vast array of substituents, enabling the exploration of chemical space around the quinoline core. This strategy is central to structure-activity relationship (SAR) studies in drug discovery.
Key reactions include:
-
Amide Formation: Reaction with carboxylic acids (or their activated forms like acyl chlorides) using coupling agents (EDC, HATU) to form quinoline-3-carboxamides.[7][8]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield stable sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled due to the influence of the nitrogen atom.
Sources
- 1. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. du.edu.eg [du.edu.eg]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
The Quinoline Scaffold: A Privileged Motif in Modern Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their discovery and development. We will traverse the landscape of their utility in oncology, infectious diseases, inflammation, and neurodegenerative disorders, offering field-proven insights for researchers and drug development professionals.
The Quinoline Core: A Foundation for Diverse Bioactivity
The unique electronic and structural features of the quinoline nucleus make it a versatile scaffold for drug design. The nitrogen atom imparts basicity and the ability to form hydrogen bonds, while the fused aromatic system allows for π-π stacking and intercalation with biological macromolecules. The substitutable positions on both the benzene and pyridine rings offer a canvas for chemists to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning pharmacological activity and pharmacokinetic profiles.
The synthesis of the quinoline scaffold can be achieved through several classic and modern organic chemistry reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] These methods, along with contemporary transition metal-catalyzed cross-coupling reactions, provide a robust toolbox for generating diverse libraries of quinoline derivatives for biological screening.[2]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat tumor growth and progression.[3][4] Their therapeutic strategies often involve targeting key enzymes and signaling pathways that are dysregulated in cancer.[5][6]
Mechanism of Action in Oncology
The anticancer effects of quinoline-based compounds are multifaceted and include:
-
Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[6][7] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and subsequent apoptosis.
-
Kinase Inhibition: A significant number of FDA-approved quinoline-based drugs are kinase inhibitors.[8][9] They target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for tumor angiogenesis, proliferation, and metastasis.[5][8]
-
DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[3] Some derivatives are also designed as DNA alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[3][7]
FDA-Approved Quinoline-Based Anticancer Drugs
The clinical success of quinoline derivatives in oncology is underscored by the number of FDA-approved drugs.
| Drug Name | Year of FDA Approval | Primary Mechanism of Action | Key Indications |
| Bosutinib | 2012 | Src/Abl tyrosine kinase inhibitor | Chronic Myelogenous Leukemia (CML) |
| Cabozantinib | 2012 | c-Met and VEGFR2 inhibitor | Medullary Thyroid Cancer, Renal Cell Carcinoma |
| Lenvatinib | 2015 | VEGFR, FGFR, PDGFRα, RET, and KIT inhibitor | Differentiated Thyroid Cancer, Renal Cell Carcinoma |
| Neratinib | 2017 | HER2 and EGFR inhibitor | HER2-positive Breast Cancer |
| Capmatinib | 2020 | c-Met inhibitor | Metastatic Non-Small Cell Lung Cancer (NSCLC) |
| Tivozanib | 2021 | VEGFR inhibitor | Relapsed or Refractory Advanced Renal Cell Carcinoma |
| Mitapivat | 2022 | Pyruvate kinase activator | Pyruvate Kinase Deficiency |
Data sourced from:[9]
Experimental Workflow: Screening for Kinase Inhibitory Activity
A crucial step in the development of quinoline-based kinase inhibitors is the robust in vitro screening to determine their potency and selectivity.
Caption: Mechanism of action of antimalarial quinolines.
Antibacterial Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents characterized by a fluorine atom at position 6. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [10]This leads to a rapid bactericidal effect.
Examples of Fluoroquinolones:
-
Ciprofloxacin
-
Levofloxacin
-
Moxifloxacin
Anti-inflammatory and Neuroprotective Potential
Recent research has highlighted the potential of quinoline derivatives in treating inflammatory conditions and neurodegenerative diseases. [11][12]
Anti-inflammatory Activity
Quinoline derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [13]Some derivatives also target pro-inflammatory cytokines like TNF-α and various phosphodiesterases. [11][12]The anti-inflammatory effects of certain quinoline compounds have been demonstrated in animal models of arthritis. [14]
Neuroprotective Applications
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, quinoline derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE), chelate metal ions involved in oxidative stress, and reduce the formation of amyloid-beta plaques and neurofibrillary tangles. [15][16][17]Their antioxidant properties also contribute to their neuroprotective potential. [17][18]
Pharmacokinetics and Drug Development Considerations
The pharmacokinetic properties of quinoline derivatives are highly variable and depend on the specific substitutions on the quinoline ring. [19][20]Factors such as oral bioavailability, plasma protein binding, volume of distribution, and metabolism are critical for determining the dosing regimen and clinical utility of these compounds. [21][22][23]For instance, many fluoroquinolones exhibit excellent oral bioavailability, allowing for oral administration. [19]However, co-administration with metal-containing antacids can significantly reduce their absorption. [19][20]
Conclusion and Future Directions
The quinoline scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its versatility has led to the development of drugs that have made a profound impact on the treatment of cancer, infectious diseases, and inflammation. The ongoing exploration of novel quinoline derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield the next generation of innovative medicines. Future research will likely focus on developing more selective and potent quinoline-based drugs with improved safety profiles, as well as exploring their potential in emerging therapeutic areas.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04) (URL: )
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: )
-
Recent advances in research of natural and synthetic bioactive quinolines - PubMed. (URL: [Link])
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01) (URL: )
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (URL: [Link])
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (2023-09-01) (URL: )
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media. (2020-06-17) (URL: )
- Theoretical Study of Quinoline Derivatives Involved in Neurodegener
-
Pharmacokinetics of quinolones: newer aspects - PubMed. (URL: [Link])
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])
-
an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (2024-05-06) (URL: [Link])
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025-02-24) (URL: )
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - ResearchGate. (2020-06-02) (URL: [Link])
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06) (URL: )
-
Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (URL: [Link])
- Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (2024-05) (URL: )
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023-10-12) (URL: [Link])
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27) (URL: )
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC - NIH. (2017-12-19) (URL: [Link])
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC - PubMed Central. (URL: [Link])
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022-12-28) (URL: [Link])
-
Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (URL: [Link])
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. (2025-12-30) (URL: [Link])
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019-02-02) (URL: [Link])
- WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google P
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Public
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020-06-02) (URL: [Link])
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])
-
Compounds containing quinoline heterocycle with antimalarial activity. - ResearchGate. (URL: [Link])
-
A Review on Quinoline: Diverse Pharmacological Agent. (2021) (URL: [Link])
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. (2025-08-06) (URL: [Link])
-
Pharmacokinetics of quinolones: Newer aspects | Semantic Scholar. (URL: [Link])
-
How is the antimalarial activity of quinoline affected by temperature? - Jinjing Chemical. (2025-11-19) (URL: [Link])
-
Quinolone pharmacokinetics - PubMed. (URL: [Link])
-
Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed. (URL: [Link])
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed. (2024-12-19) (URL: [Link])
-
Quinolone pharmacokinetics and metabolism | Journal of Antimicrobial Chemotherapy. (URL: [Link])
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed. (URL: [Link])
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])
-
Quinoline derivatives with potential anti‐inflammatory activity - ResearchGate. (URL: [Link])
- SOFIE Biosciences Announces First Patient Dosed in [18F]FAPI-74 Phase 3 Study. (2025-12-29) (URL: )
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025-03-21) (URL: )
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 17. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of quinolones: newer aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of quinolones: Newer aspects | Semantic Scholar [semanticscholar.org]
- 21. Quinolone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
The Versatile Scaffold: A Deep Dive into Quinolin-3-ylmethanamine in Modern Medicinal Chemistry
For Immediate Release
[City, State] – January 1, 2026 – In the ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the quinoline ring system has long been recognized for its broad therapeutic potential.[1][2][3] This in-depth guide focuses on a particularly promising derivative, quinolin-3-ylmethanamine, exploring its chemical properties, synthesis, and burgeoning role as a versatile scaffold in the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.
The this compound Core: Structural Merits and Physicochemical Profile
The this compound scaffold, with its fused benzene and pyridine rings, offers a unique combination of rigidity and opportunities for functionalization. The quinoline core itself is a weak tertiary base and can form salts with various acids.[4] The pyridine ring is electron-deficient, making the 2- and 4-positions susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution, primarily at the 5- and 8-positions.[2][5]
The critical feature of this scaffold is the aminomethyl group at the 3-position. This substituent provides a key vector for chemical modification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [6] |
| Molecular Weight | 158.20 g/mol | [6] |
| XLogP3 | 1.5 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| pKa (predicted) | 8.34 ± 0.29 | [7] |
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold and its derivatives primarily relies on the versatile chemistry of quinoline-3-carbaldehyde, a key intermediate.
Synthesis of the Precursor: Quinoline-3-carbaldehyde
A common and effective method for the formylation of activated aromatic systems to produce the quinoline-3-carbaldehyde precursor is the Vilsmeier-Haack reaction.[8] This reaction typically involves the treatment of an appropriate acetanilide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Workflow for Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack reaction for 2-chloroquinoline-3-carbaldehyde synthesis.
From Aldehyde to Amine: Reductive Amination
The most direct and widely used method to convert quinoline-3-carbaldehyde to this compound and its N-substituted derivatives is reductive amination.[9][10][11] This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.
Experimental Protocol: Synthesis of N-Ethyl-quinolin-3-ylmethanamine
This protocol is adapted from a standard reductive amination procedure.[12]
Step 1: Imine Formation
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-3-carbaldehyde (1 equivalent) in anhydrous methanol.
-
To this solution, add ethylamine (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-ethyl-quinolin-3-ylmethanamine.
Workflow for Reductive Amination:
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Therapeutic Applications and Biological Targets
The this compound scaffold is a key component in a variety of compounds being investigated for significant therapeutic applications. Its derivatives have shown promise as kinase inhibitors for cancer therapy and as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[14][15]
Derivatives of this compound have been explored as inhibitors of various kinases. For instance, the PIM kinases, a family of serine/threonine kinases, are often overexpressed in various cancers and are associated with poor prognosis.[16] The quinoline nucleus is a key structural motif in many reported PIM kinase inhibitors.[17] The aminomethyl side chain at the 3-position allows for the introduction of substituents that can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.
A hypothetical binding mode of a this compound derivative within a kinase active site might involve the quinoline nitrogen acting as a hinge-binding motif, while substituents on the exocyclic amine explore other regions of the active site to enhance potency and selectivity.
Signaling Pathway: PIM Kinase in Cancer Proliferation
Caption: Inhibition of the PIM kinase pathway by a this compound derivative.
Multifunctional Agents for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and a multi-target-directed ligand (MTDL) approach is considered a promising strategy for developing effective treatments.[18] The quinoline scaffold has been identified as a valuable building block for such agents due to its ability to chelate metal ions, inhibit cholinesterases, and modulate amyloid-β (Aβ) aggregation.[19][20]
Recent research has focused on creating hybrid molecules that combine the quinoline core with other pharmacophores. For example, novel quinoline-O-carbamate derivatives have been designed as multifunctional agents for AD.[18] In these hybrids, the quinoline moiety can contribute to anti-inflammatory and neuroprotective effects, while a carbamate group, attached via a linker, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. A derivative, compound 3f (with the carbamate at the 5-position), was identified as a potent dual inhibitor of both enzymes and also demonstrated significant anti-inflammatory and neuroprotective properties.[18]
The aminomethyl group at the 3-position of the this compound scaffold provides an ideal attachment point for linkers connected to other pharmacologically active moieties, enabling the rational design of novel MTDLs for Alzheimer's disease.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the this compound scaffold is still emerging, several key principles can be derived from the broader study of quinoline derivatives:
-
Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly impact biological activity. For example, in some kinase inhibitors, electron-donating or -withdrawing groups at specific positions can modulate the electronic properties of the ring system and influence binding affinity.[21]
-
The N-Substituent: The group attached to the exocyclic amine of the methanamine moiety is critical for target engagement. Bulky aromatic or heterocyclic groups can form pi-stacking or other non-covalent interactions with the target protein, while smaller alkyl groups can be used to fine-tune solubility and lipophilicity.
-
Linker Strategy: In the design of hybrid molecules, the length and composition of the linker connecting the this compound scaffold to another pharmacophore are crucial for achieving the desired dual-target activity.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its straightforward synthesis from readily available precursors and the ease of derivatization at the exocyclic amine make it an attractive starting point for the generation of diverse chemical libraries for biological screening.
Future research will likely focus on:
-
Exploring a wider range of biological targets: Beyond kinases and Alzheimer's-related enzymes, this scaffold could be adapted to target other enzyme families, ion channels, and receptors.
-
Application of advanced synthetic methodologies: The use of combinatorial chemistry and high-throughput synthesis will accelerate the generation and screening of large libraries of this compound derivatives.
-
In-depth pharmacological profiling: Promising candidates will require comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.
References
- This cit
- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 565-581.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
- This cit
- Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226.
- This cit
- This cit
- This cit
- This cit
- This cit
- Synthesis of 3 by reductive amination of 2-quinolinecarboxaldehyde with 3-aminopropyltriethoxysilane in the presence of sodium triacetoxyborohydride (3.5 h, room temperature). (n.d.).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). Source not provided.
- Wang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.
- This cit
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Source not provided.
- Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent. (2025). PubMed.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences.
- An Overview: The biologically important quninoline derivatives. (2011).
- SAR-identified moieties responsible for activity in quinine 3. (n.d.).
- SAR of quinoline derivatives with important interactions with PIM-1 kinase. (n.d.).
- This cit
- This cit
- This cit
- This cit
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- This cit
- Sahu S et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC).
- This cit
- This cit
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
- Technical Support Center: Synthesis of Ethyl-quinolin-3-ylmethyl-amine. (n.d.). Benchchem.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Source not provided.
- Wੇyੇsа, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jddtonline.info [jddtonline.info]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alzheimer's Association International Conference [alz.confex.com]
- 20. Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Screening of Quinolin-3-ylmethanamine Analogs for Accelerated Drug Discovery
An In-Depth Technical Guide:
Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a multitude of natural products and synthetic molecules, exhibiting a vast spectrum of pharmacological activities.[2][3] Its rigid, planar structure and versatile substitution points allow it to interact with a wide array of biological targets, leading to its prevalence in drugs with anticancer, antibacterial, antiviral, and antiparasitic properties.[4][5] Specifically, quinoline derivatives have shown significant promise as anticancer agents by modulating key cellular processes like cell cycle progression, apoptosis, and angiogenesis.[1]
This guide focuses on a specific, yet highly promising chemical space: analogs of Quinolin-3-ylmethanamine . By leveraging a systematic and robust in silico screening workflow, we aim to navigate this chemical space efficiently, identifying novel analogs with high potential for therapeutic development. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing not just the how, but the critical why behind each step of the computational screening process.
Chapter 1: The Strategic Framework of an In Silico Screening Cascade
The primary objective of virtual screening is to enrich a chemical library with molecules likely to be active against a specific biological target, thereby reducing the time and cost associated with high-throughput experimental screening.[6] A successful in silico campaign is not a single experiment but a multi-stage cascade that progressively filters a large, diverse library down to a small number of high-quality hits. This funneling approach balances computational expense with predictive accuracy.
The causality behind this tiered strategy is rooted in computational efficiency. Initial stages employ less demanding, faster methods to eliminate the vast majority of non-binding or unsuitable molecules. Subsequent stages use more computationally intensive, and thus more accurate, methods on the smaller, enriched subset of compounds. This ensures that our most valuable computational resources are focused on the most promising candidates.
Caption: A strategic workflow for an in silico drug discovery campaign.
Chapter 2: Foundational Preparations: Target and Ligand Curation
The integrity of any virtual screening campaign is wholly dependent on the quality of the input data. The "garbage in, garbage out" principle is particularly unforgiving in computational chemistry. Therefore, meticulous preparation of both the biological target and the ligand library is a non-negotiable prerequisite.
Target Selection and Preparation
The choice of a biological target is paramount and is typically driven by disease pathology. Kinases, for instance, are common targets for quinoline-based inhibitors due to their critical role in cell signaling pathways that are often dysregulated in cancer.[7][8] For this guide, let's consider a hypothetical target: a serine/threonine kinase implicated in tumorigenesis.[9]
Protocol 1: Target Protein Preparation
-
Obtain Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the binding pocket.
-
Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio). Remove all non-essential components, including water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains. The rationale for removing most water molecules is that their positions are not always conserved and can interfere with ligand docking.
-
Protonation and Optimization: Add hydrogen atoms, as they are typically absent in PDB files. Assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical as charge states dictate electrostatic interactions.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the protonation step while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
-
Binding Site Definition: Define the binding site (or "grid box" in docking terminology) for the subsequent screening. This is typically defined as a cube centered on the co-crystallized ligand, with dimensions sufficient to accommodate the designed analogs.[10]
Ligand Library Design and Preparation
The goal is to create a diverse yet relevant virtual library of analogs based on the this compound scaffold.
Protocol 2: Ligand Library Preparation
-
Scaffold Definition: Define the this compound core structure. Identify the positions on the scaffold where chemical substitutions (R-groups) will be explored.
-
Combinatorial Enumeration: Use a library enumeration tool to attach a variety of functional groups (e.g., from commercially available building block databases) to the defined substitution points. This rapidly generates a large, virtual library of novel analogs.
-
Ligand Cleanup and Protonation: For each generated molecule, ensure correct bond orders and formal charges. Assign appropriate protonation states at physiological pH (7.4).
-
3D Conformation Generation: Generate a low-energy 3D conformation for each ligand. This is a crucial step as docking algorithms require 3D input structures.
-
Energy Minimization: Perform an energy minimization on each ligand to produce a stable, low-energy conformer.
Chapter 3: Executing the Screening: From High-Throughput to High-Fidelity
With curated target and ligand sets, the screening cascade can commence. We will employ a two-step process: a rapid ligand-based filter followed by a more rigorous structure-based docking.
Step 1: Ligand-Based Prefiltering with Pharmacophore Models
A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a given target.[11] If known active quinoline derivatives for your target class exist, a pharmacophore model can be built and used as a rapid 3D search query to filter your library, retaining only those molecules that match the key features.[12][13] This step significantly reduces the number of compounds that proceed to the more computationally expensive docking stage.
Step 2: Structure-Based Screening via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[9] It involves two main components: a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[7]
Caption: A self-validating workflow for molecular docking.
Protocol 3: A Self-Validating Molecular Docking Workflow
-
Protocol Validation (Redocking): Before screening the library, a crucial self-validation step must be performed. Dock the original co-crystallized ligand back into the protein's binding site using your chosen docking software (e.g., AutoDock Vina, Glide).[14]
-
Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. A valid docking protocol should reproduce the known binding mode with an RMSD of less than 2.0 Å. If this threshold is not met, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and re-validated.
-
Library Docking: Once the protocol is validated, screen the entire filtered ligand library against the prepared protein target. This will generate a set of binding poses and corresponding docking scores for each analog.
-
Output Generation: The final output is a list of all docked analogs, ranked by their predicted binding affinity (docking score).
Chapter 4: Post-Screening Analysis: Triaging Hits and Predicting Drug-Likeness
Raw docking scores are not sufficient for hit selection. A qualitative analysis of the binding poses and a quantitative assessment of drug-like properties are essential for identifying the most promising candidates.
Hit Selection and Interaction Analysis
Visually inspect the binding poses of the top-scoring compounds. A credible hit should exhibit chemically sensible interactions with key amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).[10] Prioritize compounds that form interactions with residues known to be critical for inhibitor binding.
Table 1: Hypothetical Docking Results for Top this compound Analogs
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM-GBSA, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Q3M-Analog-001 | -10.5 | -65.2 | H-bond: Met318, Asp381; Pi-Stacking: Phe317 |
| Q3M-Analog-002 | -9.8 | -60.8 | H-bond: Met318, Glu286; Hydrophobic: Leu273 |
| Q3M-Analog-003 | -9.5 | -58.1 | H-bond: Cys319; Pi-Stacking: Phe317 |
| Q3M-Analog-004 | -9.2 | -55.4 | H-bond: Met318; Hydrophobic: Val259, Ala271 |
In Silico ADMET Profiling
Many promising drug candidates fail in later stages due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[15][16] Early in silico prediction of these properties is a critical filtering step to deprioritize compounds likely to fail.[17][18] Numerous computational tools can predict these properties based on molecular structure.[19][20]
Key ADMET Parameters to Assess:
-
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral absorption.[12]
-
Aqueous Solubility: Poor solubility can hinder absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS targets, but undesirable for peripherally acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Hepatotoxicity: Predicts potential for liver damage.
-
Carcinogenicity/Mutagenicity: Predicts potential for causing cancer or genetic mutations.
Table 2: Predicted ADMET Properties for Top Hit Candidates
| Compound ID | Lipinski Violations | Predicted Aqueous Solubility (logS) | BBB Permeant | CYP2D6 Inhibitor | Hepatotoxicity Risk |
|---|---|---|---|---|---|
| Q3M-Analog-001 | 0 | -3.5 (Good) | No | No | Low |
| Q3M-Analog-002 | 0 | -4.2 (Moderate) | No | Yes | Low |
| Q3M-Analog-003 | 1 (MW > 500) | -5.1 (Low) | No | No | Moderate |
| Q3M-Analog-004 | 0 | -3.8 (Good) | Yes | No | Low |
Based on the combined analysis from Tables 1 and 2, Q3M-Analog-001 emerges as the most promising candidate, possessing a top docking score, favorable predicted binding energy, and a clean ADMET profile. Q3M-Analog-002 is deprioritized due to potential CYP inhibition, and Q3M-Analog-003 is flagged for low solubility and a Lipinski violation.
Chapter 5: Advanced Validation and Future Perspectives
For a small number of top-tier candidates, more rigorous computational methods can be employed to further validate their binding stability before committing to chemical synthesis.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-ligand complex over time, providing a much more dynamic and realistic view of the binding stability than static docking.[9][21] Stable interactions observed throughout a simulation (e.g., 100 nanoseconds) significantly increase confidence in a predicted binding mode.
-
Machine Learning and AI: The future of virtual screening involves greater integration of machine learning (ML) and artificial intelligence.[19] ML models trained on large datasets of known active and inactive compounds can learn complex structure-activity relationships, offering novel ways to score docking poses or even pre-screen libraries with greater accuracy than traditional methods.[6][22]
Conclusion
The in silico screening workflow detailed in this guide provides a robust, logical, and cost-effective strategy for identifying novel this compound analogs with therapeutic potential. By integrating ligand- and structure-based methods with critical ADMET profiling, this cascade approach efficiently navigates vast chemical spaces to prioritize a manageable number of high-quality candidates for experimental validation. The emphasis on causality and self-validation at each stage ensures that the generated hits are not merely computational artifacts but are grounded in sound scientific principles, ultimately accelerating the journey from molecule to medicine.
References
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI.
- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi.
- Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed.
- Quinoline: An Attractive Scaffold in Drug Design. (2021). Ingenta Connect.
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (n.d.). PubMed.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (n.d.).
- Pharmacophore generation and atom based 3D-QSAR of quinoline derivatives as selective phosphodiesterase 4B inhibitors. (n.d.).
- Predictive ADMET studies, the challenges and the opportunities. (n.d.).
- Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2024). IAPC Journals.
- Drug Discovery and ADMET process: A Review. (n.d.). IJARBS.
- Schematic workflow is summarizing the virtual screening of kinase inhibitors. (n.d.).
- A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors. (n.d.). Benchchem.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). PubMed.
- (PDF) Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2013).
- Discovery of novel ULK1 inhibitors through machine learning-guided virtual screening and biological evalu
- 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). PubMed.
- (PDF) ADMET in silico modelling: Towards prediction paradise? (2003).
- Dramatically improving hit rates with a modern virtual screening workflow. (n.d.). Schrödinger.
- Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). PubMed Central.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Academy of Sciences.
- Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. (2024). SciELO.
- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021).
- (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.).
- This compound. (n.d.). PubChem.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of novel ULK1 inhibitors through machine learning-guided virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijarbs.com [ijarbs.com]
- 19. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 20. researchgate.net [researchgate.net]
- 21. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. schrodinger.com [schrodinger.com]
Physicochemical properties of Quinolin-3-ylmethanamine
An In-Depth Technical Guide to the Physicochemical Properties of Quinolin-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound built upon the quinoline scaffold, a structure of paramount importance in medicinal chemistry.[1][2] The quinoline nucleus is a foundational component in numerous approved therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory effects.[1][3][4][5] The successful progression of any quinoline-based candidate from a laboratory curiosity to a clinical reality is fundamentally dependent on its physicochemical properties. These characteristics—such as ionization state (pKa), lipophilicity (logP/D), and solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, thereby dictating its bioavailability, efficacy, and overall "drug-likeness." This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and detailed, field-proven experimental protocols for their determination. The narrative is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively evaluate and utilize this versatile chemical entity in drug discovery and development programs.
Molecular Identity and Core Structural Attributes
Accurate characterization begins with unambiguous identification. The fundamental structural and identifying information for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 7521-70-2 | [6] |
| Molecular Formula | C₁₀H₁₀N₂ | [6][7] |
| Molecular Weight | 158.20 g/mol | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)CN | [6] |
| Physical Form | Solid | |
| InChIKey | VKKZSJQQRIGUIE-UHFFFAOYSA-N | [6] |
Structure:
Ionization State: The pKa of the Aminomethyl Group
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an amine-containing compound. It defines the pH at which the compound exists as a 50:50 mixture of its protonated (ionized) and neutral forms. This equilibrium directly influences solubility, membrane permeability, and the potential for ionic interactions with biological targets. For this compound, the primary aliphatic amine is the key ionizable group, with a predicted pKa of approximately 8.34. [8]The quinoline nitrogen is significantly less basic (pKa of quinoline is ~4.9) and will be predominantly neutral at physiological pH. [9]
Caption: Ionization equilibrium of this compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains the gold standard for pKa determination due to its accuracy and simplicity. [10][11]The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a strong acid or base.
Causality Behind the Method: The fundamental principle is that the resistance to pH change is maximal when a buffer system is at its pKa (i.e., when [acid] = [conjugate base]). By titrating the protonated amine with a strong base (or the neutral amine with a strong acid) and recording the pH after each addition, a sigmoid curve is generated. The inflection point of this curve, where the pH change per volume of titrant is minimal, corresponds to the pKa. [11] Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1-10 mM) in deionized water or a solution of fixed ionic strength (e.g., 0.15 M KCl to mimic physiological conditions).
-
Acidification: If starting with the free base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH at least 2 units below the expected pKa to ensure full protonation of the amine.
-
Titration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Begin the stepwise addition of a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the first derivative of the titration curve (d(pH)/dV), where the peak indicates the inflection point.
System Validation: The accuracy of the protocol is validated by titrating a known standard with a similar pKa (e.g., Tris buffer) under identical conditions. The temperature must be controlled and reported, as pKa values are temperature-dependent.
Lipophilicity: The Partition Coefficient (logP & logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like this compound, the distribution coefficient (logD) is more physiologically relevant as it accounts for the pH-dependent partition of both the ionized and neutral species. [12][13]Lipophilicity is a core component of drug-likeness assessments, such as Lipinski's "Rule of Five," which suggests a logP value not greater than 5 for orally available drugs. [12]
-
XLogP3 (Predicted): 1.1 [14]
Caption: Experimental workflow for LogD determination by the shake-flask method.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is the universally recognized "gold standard" for measuring lipophilicity due to its direct measurement of partitioning. [12][15][16] Causality Behind the Method: This method directly models the partitioning of a solute between a nonpolar phase (n-octanol, mimicking lipid bilayers) and a polar phase (aqueous buffer, mimicking plasma/cytosol). Shaking ensures intimate mixing to reach thermodynamic equilibrium, and subsequent quantification of the analyte in each phase gives a direct measure of its distribution.
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) for 24 hours to ensure mutual saturation. [13]Separate the two phases after they have fully settled.
-
Compound Addition: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and PBS. The final concentration should be in the linear range of the analytical method.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium. [17]4. Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination, especially aspirating the aqueous phase from below the n-octanol layer. [16]Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logD using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).
System Validation: The protocol should be run in parallel with control compounds of known logD values (e.g., one hydrophilic and one lipophilic standard) to verify the accuracy of the experimental setup and analytical quantification.
Aqueous Solubility
Aqueous solubility is a critical barrier for drug absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility can lead to low and erratic bioavailability and can be a major hurdle in formulation development. [18]In early discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility. [19] Causality Behind the Method: The kinetic solubility assay mimics the situation where a compound, dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous environment. [18][20]Precipitation may occur if the compound's solubility limit is exceeded. The concentration remaining in the solution after a set incubation and filtration is defined as the kinetic solubility. This is relevant to many in vitro assays where compounds are introduced from DMSO stocks.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This method utilizes 96-well plates and UV/LC-MS analysis to rapidly assess solubility. [19][21] Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. [22]2. Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microplate.
-
Aqueous Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all experiments. [19]4. Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium. [18]5. Separation of Precipitate: Use a 96-well filter plate (e.g., with a PVDF membrane) and vacuum filtration to separate any undissolved precipitate from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method. HPLC-UV is common, but LC-MS/MS is preferred for compounds with poor chromophores or for greater accuracy. [18]A calibration curve prepared from the DMSO stock solution is used for quantification.
-
Data Reporting: The result is reported as the measured concentration in µM or µg/mL.
System Validation: Low, medium, and high solubility control compounds must be included on each assay plate to ensure the filtration and quantification steps are performing correctly.
Summary of Physicochemical Properties
The following table consolidates the known and predicted physicochemical data for this compound.
| Parameter | Value | Method | Reference |
| Molecular Weight | 158.20 g/mol | --- | [6] |
| pKa | ~8.34 | Predicted | [8] |
| logP | 1.1 | Predicted (XLogP3) | [14] |
| Boiling Point | 310.0 °C (at 760 mmHg) | Predicted | [8][23] |
| Density | ~1.156 g/cm³ | Predicted | [8][23] |
| Physical Form | Solid | Experimental |
Conclusion: Implications for Drug Discovery
The physicochemical profile of this compound suggests it is a promising starting point for drug discovery. Its predicted pKa of ~8.34 indicates that it will be predominantly protonated and positively charged at physiological pH, which typically enhances aqueous solubility but can hinder passive diffusion across cell membranes. The predicted logP of 1.1 is well within the range for "drug-like" molecules, suggesting a favorable balance between hydrophilicity and lipophilicity that should facilitate interaction with both aqueous and lipid environments. These properties, taken together, provide a solid foundation for further investigation. The experimental protocols detailed herein offer a robust framework for validating these predicted values and for characterizing novel derivatives based on this valuable quinoline scaffold.
References
- E. Suba, S. Fülöp, and K. Szakács-Dobozi, "Interlaboratory study of log P determination by shake-flask and potentiometric methods," Journal of Pharmaceutical and Biomedical Analysis, vol. 14, no. 11, pp. 1405–1413, Aug. 1996. [Online].
- Various Authors, "Biological importance of quinoline derivatives in natural and pharmaceutical drugs," Source not specified. [Online].
- Encyclopedia.pub, "Methods for Determination of Lipophilicity," Aug. 2022. [Online].
- Cambridge MedChem Consulting, "LogP/D." [Online].
- NINGBO INNO PHARMCHEM CO.,LTD., "The Role of Quinoline Derivatives in Modern Drug Discovery." [Online].
- AxisPharm, "Kinetic Solubility Assays Protocol." [Online].
- Protocols.io, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," Dec. 2024. [Online].
- Protocols.io, "LogP / LogD shake-flask method," Sep. 2024. [Online].
- MDPI, "Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models." [Online].
- Oriental Journal of Chemistry, "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." [Online].
- ResearchGate, "(PDF) LogP / LogD shake-flask method v1." [Online].
- BioDuro, "ADME Solubility Assay." [Online].
- Enamine, "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." [Online].
- Charnwood Discovery, "Kinetic Solubility - In Vitro Assay." [Online].
- RSC Advances, "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview," Aug. 2025. [Online].
- BenchChem, "The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery." [Online].
- PubChem, "this compound | C10H10N2 | CID 6483745." [Online].
- BenchChem, "An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers." [Online].
- iChemical, "C-QUINOLIN-3-YL-METHYLAMINE, CAS No. 7521-70-2." [Online].
- PMC - NIH, "Development of Methods for the Determination of pKa Values," Aug. 2013. [Online].
- Sigma-Aldrich, "this compound | 7521-70-2." [Online].
- PubChem, "Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326." [Online].
- mVOC 4.0, "Quinoline." [Online].
- PubChemLite, "this compound (C10H10N2)." [Online].
- ChemicalBook, "C-QUINOLIN-3-YL-METHYLAMINE | 7521-70-2." [Online].
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 8. C-QUINOLIN-3-YL-METHYLAMINE | 7521-70-2 [amp.chemicalbook.com]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. mdpi.com [mdpi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. enamine.net [enamine.net]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. C-QUINOLIN-3-YL-METHYLAMINE, CAS No. 7521-70-2 - iChemical [ichemical.com]
Quinolin-3-ylmethanamine: A Cornerstone Building Block for Advanced Heterocyclic Chemistry and Drug Discovery
An In-depth Technical Guide
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Among the vast library of quinoline derivatives, quinolin-3-ylmethanamine emerges as a uniquely versatile and powerful building block. Its strategic placement of a primary aminomethyl group at the 3-position of the quinoline ring system provides an ideal vector for synthetic elaboration, enabling the construction of complex, polycyclic heterocyclic systems. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this key intermediate in the design of next-generation functional molecules.
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a structural motif of profound significance in both natural products and synthetic pharmaceuticals.[5][6] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for a range of intermolecular interactions with biological targets, including hydrogen bonding and π-stacking.[3] This has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][7][8][9]
The functionalization of the quinoline core is key to modulating its pharmacological profile.[2] this compound represents a "ready-to-use" synthon where the core quinoline scaffold is pre-equipped with a highly reactive primary amine, separated by a methylene spacer. This spacer provides crucial conformational flexibility, allowing the amine to readily participate in cyclization and conjugation reactions, making it an invaluable tool for constructing novel heterocyclic frameworks.
Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C₁₀H₁₀N₂ | [10][11] |
| Molecular Weight | 158.20 g/mol | [10] |
| CAS Number | 7521-70-2 | [10][12] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)CN | [10][11] |
| InChIKey | VKKZSJQQRIGUIE-UHFFFAOYSA-N | [10][12] |
| Physical Form | Solid | [12] |
| Hazard Statement | H302: Harmful if swallowed | [10][12] |
The structure features a nucleophilic primary amine (-NH₂) connected to the electron-deficient pyridine ring of the quinoline system via a methylene bridge (-CH₂-). This insulation prevents the delocalization of the nitrogen lone pair into the aromatic system, preserving its nucleophilicity and basicity, unlike 3-aminoquinoline where the amine is directly attached to the ring.[13] This distinct feature is the primary reason for its utility as a versatile building block.
Synthesis of this compound
The most common and efficient synthesis of this compound originates from quinoline-3-carbonitrile, which itself is accessible through various established methods for quinoline ring construction.
Diagram: General Synthesis Pathway
Caption: Synthetic route to this compound.
The key transformation is the reduction of the nitrile group. This can be achieved through several robust methods:
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often preferred for its clean work-up and high yields.
-
Chemical Reduction: Employing powerful hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like THF or Diethyl ether. This method is highly effective but requires careful handling and quenching procedures.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a representative procedure for the reduction of quinoline-3-carbonitrile to this compound.
1. Reaction Setup:
-
To a high-pressure hydrogenation vessel (Parr apparatus), add quinoline-3-carbonitrile (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol, saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Carefully add Raney Nickel (approx. 10% w/w) as the catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
2. Hydrogenation:
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be kept wet.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
4. Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product.
Role as a Versatile Synthon in Heterocyclic Chemistry
This compound's utility stems from the high reactivity of its primary amine, allowing it to serve as a nucleophilic handle for the assembly of more complex heterocyclic architectures.
Diagram: Diversification of the this compound Scaffold
Caption: Workflow from fragment hit to lead compound.
Conclusion and Future Perspectives
This compound is more than just another chemical intermediate; it is a strategic tool for innovation in heterocyclic chemistry. Its robust synthesis, well-defined reactivity, and proven success in medicinal chemistry make it an indispensable building block. Future research will likely focus on developing novel, stereoselective reactions involving this synthon and expanding its application in the synthesis of complex natural products and new chemical entities for unexplored biological targets. The continued exploration of its chemistry will undoubtedly fuel further discoveries in drug development and materials science.
References
-
(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound | C10H10N2. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed. Retrieved from [Link]
-
This compound (C10H10N2). (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis of quinoline-3-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2024). ResearchGate. Retrieved from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Representative bioactive quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. (2023). IOSR Journal. Retrieved from [Link]
-
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). PubMed. Retrieved from [Link]
-
Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (2011). Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Quinolines. I. The Synthesis of 3-Methyl-4-(l. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. Retrieved from [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. Retrieved from [Link]
-
Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed. Retrieved from [Link]
-
Recent advances in research of natural and synthetic bioactive quinolines. (n.d.). PubMed. Retrieved from [Link]
-
3-Aminoquinoline | C9H8N2. (n.d.). PubChem. Retrieved from [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). ResearchGate. Retrieved from [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). Academia.edu. Retrieved from [Link]
-
Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). PubMed. Retrieved from [Link]
-
Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. (2022). ResearchGate. Retrieved from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (2012). University of Glasgow. Retrieved from [Link]
-
Recent progress on the chemistry of thieno[3,2‐b]quinoline derivatives (Part III). (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline: A versatile heterocyclic. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Selected examples of bioactive compounds containing 3-substituted 3-hydroxyoxindoles motifs. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 12. This compound [sigmaaldrich.com]
- 13. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of novel compounds from Quinolin-3-ylmethanamine
An Application Guide to the Synthesis of Novel Bioactive Scaffolds from Quinolin-3-ylmethanamine
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, heterocyclic structure serves as a versatile scaffold for designing molecules with a wide spectrum of pharmacological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), bacterial infections (e.g., Ciprofloxacin), and cancer (e.g., Camptothecin).[4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline core.[3][5]
This compound, with its primary amine functionality positioned on a methylene spacer at the 3-position, is a particularly valuable and versatile starting material. This arrangement provides synthetic chemists with a reactive handle that is slightly removed from the steric bulk of the bicyclic ring system, allowing for a wide array of chemical transformations. This guide provides detailed protocols and scientific rationale for leveraging this compound to synthesize diverse libraries of novel compounds for drug discovery and development.
Core Synthetic Pathways from this compound
The primary amine of this compound is a nucleophilic center that can readily participate in numerous bond-forming reactions. This section outlines four fundamental and high-yielding strategies for its derivatization.
Figure 1: Key synthetic transformations of this compound.
Strategy 1: Amide Bond Formation – The Workhorse Reaction
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, prized for its stability and ability to form crucial hydrogen bond interactions with biological targets.[6] Coupling this compound with a diverse range of carboxylic acids is a straightforward strategy to generate large and structurally varied compound libraries.
Scientific Rationale
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.[6] Modern coupling reagents, such as carbodiimides (e.g., EDC) or aminium/phosphonium salts (e.g., HATU, PyBOP), convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[6][7] The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral carboxylic acids are used.[8]
Protocol: Synthesis of N-(Quinolin-3-ylmethyl)benzamide
This protocol details a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt, a cost-effective and reliable method.
Experimental Workflow
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.2 equiv.) and HOBt (1.2 equiv.). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated HOBt-ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 equiv.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as Ethyl Acetate or Dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.[9][10]
Key Considerations:
-
Solvent Choice: DMF and DCM are common choices due to their ability to dissolve a wide range of substrates. Ensure they are anhydrous to prevent hydrolysis of the activated intermediate.
-
Base: For carboxylic acids or amines used as their salt form (e.g., HCl salt), a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equiv.) is required to liberate the free amine/carboxylate.[8]
-
Electron-Deficient Amines: For less reactive, electron-deficient anilines or related amines, more potent coupling reagents like HATU may be required, and the reaction may benefit from gentle heating.[11]
| Coupling Reagent | Auxiliary | Base (if needed) | Key Advantage |
| EDC | HOBt, HOAt | DIPEA, TEA | Cost-effective, water-soluble byproducts |
| HATU | None | DIPEA | High reactivity, suitable for hindered substrates |
| PyBOP | None | DIPEA | Good for peptide synthesis, low racemization |
Strategy 2: Urea Synthesis
The urea functional group is a key pharmacophore found in numerous approved drugs, acting as a rigid hydrogen bond donor-acceptor unit.[12]
Scientific Rationale
The most direct method for urea synthesis is the reaction of an amine with an isocyanate.[13] The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the urea product in a rapid and often quantitative reaction. Where isocyanates are unavailable or unstable, they can be generated in situ or alternative reagents like phosgene equivalents (e.g., triphosgene, carbonyldiimidazole) can be used.[12][14]
Protocol: Synthesis of 1-Phenyl-3-(quinolin-3-ylmethyl)urea
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask at room temperature.
-
Reagent Addition: Add phenyl isocyanate (1.05 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed. If necessary, cool the flask in a water bath.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The product often precipitates from the solution as it forms.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (DCM or diethyl ether) to remove any unreacted starting materials.
-
Purification: If the product remains in solution, concentrate the mixture under reduced pressure. The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if needed.
Strategy 3: Sulfonamide Synthesis
The sulfonamide group is another privileged scaffold in drug discovery, famously found in sulfa antibiotics, diuretics, and COX-2 inhibitors.[15]
Scientific Rationale
Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[16][17] The base, often pyridine or triethylamine, serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.
Protocol: Synthesis of N-(Quinolin-3-ylmethyl)benzenesulfonamide
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 equiv.) in pyridine or DCM containing triethylamine (2.0 equiv.). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 equiv.) dropwise to the cold, stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction by adding water. If using DCM, transfer to a separatory funnel, wash the organic layer with 1M HCl solution, water, and then brine. If using pyridine, remove it under reduced pressure and then perform an aqueous work-up with DCM or Ethyl Acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Strategy 4: Reductive Amination for Secondary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[18]
Scientific Rationale
The reaction proceeds in two stages, which can be performed in one pot.[19] First, the primary amine (this compound) condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion). Second, a reducing agent present in the mixture selectively reduces the C=N double bond to a C-N single bond.[18] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are less reactive towards the starting carbonyl compound but readily reduce the iminium intermediate.[18]
Protocol: Synthesis of N-Benzylthis compound
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in a suitable solvent such as 1,2-Dichloroethane (DCE) or Methanol.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.[20] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture. Effervescence may be observed.
-
Reaction: Continue stirring at room temperature for 6-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Characterization and Safety
Analytical Cross-Validation The identity and purity of all newly synthesized compounds must be rigorously confirmed. A combination of analytical techniques is essential for unambiguous characterization.[9][21]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected transformation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[9]
Safety Precautions Good laboratory practice must be followed at all times.
-
Handling this compound: Avoid contact with skin and eyes. Handle in a well-ventilated area or fume hood.[22]
-
Reagents: Many reagents used in these protocols (e.g., isocyanates, sulfonyl chlorides, EDC) are irritants, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use.[23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.[25]
Conclusion and Future Directions
This compound stands as a powerful and versatile building block for the synthesis of diverse chemical libraries. The fundamental transformations of amide coupling, urea formation, sulfonylation, and reductive amination provide robust and reliable pathways to novel compounds. By coupling these strategies with a wide array of commercially available reagents, researchers can rapidly generate molecules with finely tuned properties. Further exploration into advanced topics such as bioisosteric replacement of the quinoline core can expand the accessible chemical space, offering new opportunities to develop next-generation therapeutics.[26][27][28]
References
- M. Pal, "Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview," Current Medicinal Chemistry, 2013.
- A. A. Al-Dhfyan, et al., "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review," RSC Advances, 2022.
- S. Mukherjee & M. Pal, "Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview," Current Medicinal Chemistry, 2013.
- P. Kumar, et al.
- BenchChem, "Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide," BenchChem Applic
- BLD Pharmatech, "Safety Data Sheet: this compound," BLD Pharm
- LookChem, "N-[(E)
- Bellen Chemistry Co., Ltd., "Novel Bioisosteres of Quinolines and Isoquinolines," Bellen Chemistry Tech Note, 2013.
- A. A. Shagufta, "Benign and Proficient Procedure for Preparation of Quinoline Derivatives," Journal of Pharmaceutical and Medicinal Chemistry, 2023.
- BenchChem, "Application Notes and Protocols for the Analytical Determination of Quinoline Compounds," BenchChem Applic
- T. C. Fessard, et al., "Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere," Organic Letters, 2023.
- A. R. Cortés, et al., "New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity," Pharmaceutics, 2021.
- Chemos GmbH & Co.KG, "Safety Data Sheet: quinoline," Chemos GmbH & Co.KG.
- Finetech Industry Limited, "FM182924 - Safety Data Sheet," Finetech Industry Limited, 2022.
-
V. R. Guda, et al., "Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][4][5]triazino[2,3-c]quinazolines," Molecules, 2022. [Link]
- Sigma-Aldrich, "Safety Data Sheet: Quinoline Yellow," Sigma-Aldrich, 2024.
-
M. Mahantheshappa, et al., "Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives," European Journal of Chemistry, 2021. [Link]
-
A. A. El-Henawy, et al., "Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents," Archiv der Pharmazie, 2002. [Link]
-
A. R. O. Ramadoss, et al., "Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives," The Journal of Organic Chemistry, 2022. [Link]
-
C. D. S. Tuck, "Ring Bioisosteres," Cambridge MedChem Consulting, 2024. [Link]
-
S. F. Abbas & J. H. Tomma, "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives," International Journal of Drug Delivery Technology, 2021. [Link]
-
S. S. Honnalli, et al., "Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors," Journal of the Serbian Chemical Society, 2021. [Link]
-
A. A. Jarah, et al., "Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile," Egyptian Journal of Chemistry, 2022. [Link]
-
Wikipedia, "Reductive amination," Wikipedia. [Link]
-
M. D. Jones, "The Synthesis of Functionalised Sulfonamides," UCL Discovery, 2012. [Link]
-
M. A. Ali, et al., "Synthesis of novel quinoline derivatives," ResearchGate, 2012. [Link]
- V. Usharani, et al., "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates," International Journal of ChemTech Research, 2013.
-
T. Q. Davies, et al., "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO," Organic Letters, 2020. [Link]
-
Organic Chemistry Portal, "Sulfonamide synthesis by aminosulfonylation," Organic Chemistry Portal. [Link]
-
S. H. K. A. Gamal-Eldeen, et al., "Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides," ResearchGate, 2011. [Link]
-
The Organic Chemistry Tutor, "Reductive Amination," YouTube, 2023. [Link]
-
M. Abass, et al., "Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid," Journal of the Mexican Chemical Society, 2011. [Link]
-
D. S. Zinad, et al., "Synthesis of Novel Quinolines with Antibacterial Activity," Organic Preparations and Procedures International, 2021. [Link]
-
HepatoChem, "Amide Coupling in Medicinal Chemistry," HepatoChem. [Link]
-
Y. Zhu, et al., "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents," Molecules, 2019. [Link]
-
D. T. T. Tran, et al., "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry," Medicinal Research Reviews, 2021. [Link]
-
S. K. G. Kumar, et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Letters, 2012. [Link]
-
C. A. G. N. Montalban, et al., "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates," Organic & Biomolecular Chemistry, 2016. [Link]
-
The Organic Chemistry Tutor, "Reductive Amination | Synthesis of Amines," YouTube, 2025. [Link]
-
Chemistry Steps, "Reductive Amination," Chemistry Steps. [Link]
-
Organic Chemistry Portal, "Urea derivative synthesis by amination, rearrangement or substitution," Organic Chemistry Portal. [Link]
-
Fisher Scientific, "Amide Synthesis," Fisher Scientific Application Notes. [Link]
-
A. F. Abdel-Magid, et al., "Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides," Carbohydrate Polymers, 2017. [Link]
- A. A. Virgilio & J. A.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 14. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 15. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. file.bldpharm.com [file.bldpharm.com]
- 23. lookchem.com [lookchem.com]
- 24. chemos.de [chemos.de]
- 25. biosynth.com [biosynth.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Aza-Fused Heterocyclic Scaffolds via a Modified Friedländer Annulation Using Quinolin-3-ylmethanamine
Abstract
This technical guide details a novel and strategic application of the Friedländer annulation for the synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons. We introduce quinolin-3-ylmethanamine as a versatile and previously underexplored building block, serving as the active methylene component in a modified Friedländer-type reaction. This approach opens new avenues for the creation of unique aza-fused heterocyclic scaffolds of significant interest to medicinal chemists and drug development professionals. This document provides a comprehensive overview of the reaction's mechanistic underpinnings, detailed experimental protocols, and expert insights into optimization and troubleshooting.
Introduction: The Quinoline Scaffold and the Versatility of the Friedländer Synthesis
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The construction of the quinoline ring system has been a subject of intense research, with the Friedländer synthesis emerging as one of the most classical and efficient methods.[5][6][7]
Traditionally, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][8] This reaction's robustness and tolerance for a wide range of functional groups have made it a cornerstone in the synthesis of polysubstituted quinolines.[6][9]
This application note extends the utility of the Friedländer synthesis by proposing the use of This compound as a novel active methylene component. The inherent structural features of this reactant—a primary amine and a methylene group activated by the electron-withdrawing quinoline ring—present a unique opportunity for the synthesis of novel, complex heterocyclic systems.
This compound: A Novel Building Block for Friedländer-Type Annulation
This compound is a bifunctional molecule that can, in principle, participate in the Friedländer synthesis in a non-classical manner. While it is not a 2-aminoaryl aldehyde or ketone, the methylene group at the 3-position of the quinoline ring is sufficiently activated to serve as the α-methylene component in the condensation reaction.
The proposed reaction scheme involves the condensation of a 2-aminoaryl aldehyde or ketone with this compound to yield a novel, fused polycyclic aromatic system. The primary amine of the this compound is not expected to participate in the initial cyclization, but rather offers a handle for further functionalization of the final product.
Proposed Reaction Mechanism
The proposed mechanism for this modified Friedländer synthesis follows two plausible pathways, analogous to the classical reaction.[8]
-
Aldol-Type Condensation Pathway: The reaction is initiated by an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene group of this compound. This is followed by cyclization and subsequent dehydration to yield the final aromatic product.
-
Schiff Base Formation Pathway: Alternatively, the reaction can proceed through the initial formation of a Schiff base between the 2-aminoaryl carbonyl and an external amine catalyst or another molecule of this compound, followed by an intramolecular aldol-type reaction and dehydration.
Diagram 1: Proposed Mechanistic Pathways
Caption: Plausible mechanistic pathways for the reaction.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis of novel aza-fused heterocycles using this compound in a modified Friedländer synthesis. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Acid-Catalyzed Synthesis
This protocol is suitable for a wide range of 2-aminoaryl aldehydes and ketones.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)
-
Toluene (10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-aminoaryl aldehyde or ketone, this compound, and p-TsOH.
-
Add toluene to the flask and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Base-Catalyzed Synthesis
This protocol is recommended for more reactive substrates.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium hydroxide (KOH) (0.3 mmol)
-
Ethanol (10 mL)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone and this compound in ethanol.
-
Add a solution of KOH in ethanol to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature and concentrate under reduced pressure.
-
Add deionized water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Fused‐Cyclic Quinolines | Semantic Scholar [semanticscholar.org]
- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinolin-3-ylmethanamine as a Versatile Scaffold for Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold and the Strategic Importance of Quinolin-3-ylmethanamine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[3][4][5]
Within the diverse landscape of quinoline-based building blocks, this compound stands out as a particularly strategic starting material for the synthesis of bioactive molecules. Its key feature is the primary amine functionality attached to the quinoline core via a methylene linker at the 3-position. This aminomethyl group serves as a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the quinoline scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
This application note provides a comprehensive guide to leveraging this compound as a building block in drug discovery. We will delve into key synthetic transformations, provide detailed, field-proven protocols, and present examples of bioactive molecules derived from this versatile scaffold.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction optimization and product characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| CAS Number | 7521-70-2 | PubChem |
| Appearance | Not specified, typically a solid | --- |
| Solubility | Soluble in common organic solvents like DCM, MeOH, DMSO | General Chemical Knowledge |
Core Synthetic Transformations and Protocols
The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail key synthetic strategies and provide robust protocols for the synthesis of diverse derivatives.
N-Acylation: Synthesis of Bioactive Quinoline-3-carboxamides
The formation of an amide bond via N-acylation is one of the most fundamental and widely employed transformations in medicinal chemistry. The resulting carboxamides are prevalent in a vast number of approved drugs due to their metabolic stability and ability to participate in hydrogen bonding with biological targets. Quinoline-3-carboxamides, in particular, have shown significant potential as antimicrobial and anticancer agents.[6][7]
Causality of Experimental Choices: The Schotten-Baumann reaction conditions are a classic and reliable method for acylating amines.[8] The use of an acyl chloride as the electrophile ensures high reactivity. A tertiary amine base, such as triethylamine, is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8] Anhydrous dichloromethane (DCM) is an excellent solvent as it is relatively inert and readily dissolves both the starting materials and reagents.
Experimental Protocol: General Procedure for N-Acylation
-
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(quinolin-3-ylmethyl)amide.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Bioactive Ureas and Thioureas
Urea and thiourea moieties are important pharmacophores known for their ability to form strong hydrogen bonds with protein backbones.[9] They are present in numerous clinically used drugs and are often employed as isosteres for amides. Quinoline-based ureas and thioureas have demonstrated significant potential as anticancer agents, particularly in breast cancer.[10]
Causality of Experimental Choices: The reaction of a primary amine with an isocyanate or isothiocyanate is a highly efficient and generally high-yielding method for the synthesis of ureas and thioureas, respectively.[11] The reaction typically proceeds without the need for a catalyst and can be carried out at room temperature. A polar aprotic solvent like acetonitrile or DCM is suitable for this transformation.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
-
Materials:
-
This compound
-
Isocyanate or isothiocyanate of choice (e.g., phenyl isocyanate, ethyl isothiocyanate)
-
Anhydrous acetonitrile or Dichloromethane (DCM)
-
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DCM.
-
Add the desired isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the completion of the reaction. For less reactive partners, gentle heating (e.g., 40-50 °C) may be required.
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure urea or thiourea derivative.
-
Self-Validation: The reaction can be monitored by TLC. The formation of the urea or thiourea product will result in a new spot with a different Rf value compared to the starting amine. The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, MS).
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[12] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[13] This method avoids the over-alkylation issues often encountered with direct alkylation of amines.
Causality of Experimental Choices: The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[14] It is less reactive than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde or ketone. Methanol is a common solvent for this reaction as it readily dissolves the reactants and the STAB reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a mixture of DCM and MeOH, add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired secondary or tertiary amine.
-
Self-Validation: TLC can be used to monitor the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the biological activities of representative molecules synthesized from this compound or closely related quinoline-3-carboxamide and urea/thiourea scaffolds, demonstrating the therapeutic potential of this building block.
Table 1: Anticancer Activity of Quinoline-3-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF7 (Breast) | 29.8 | [3] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide | MCF7 (Breast) | 39.0 | [3] |
| 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide | MCF7 (Breast) | 40.0 | [3] |
Table 2: Antiproliferative Activity of Quinoline-Derived Urea/Thiourea Analogs
| Compound Class | Cancer Cell Lines | Activity | Reference |
| 4-Piperazinyl quinoline derived ureas | MDA-MB-231, MDA-MB-468, MCF7 (Breast) | Significantly improved antiproliferative activity | [10] |
| 4-Piperazinyl quinoline derived thioureas | MDA-MB-231, MDA-MB-468, MCF7 (Breast) | Significantly improved antiproliferative activity | [10] |
| 8-Hydroxyquinoline thiourea derivative (5b) | MCF7 (Breast) | IC₅₀ between 0.5 and 42.4 µM | [15] |
Table 3: Antimicrobial Activity of Quinoline-3-Carboxamide Analogs
| Compound Class | Microbial Strain | Activity | Reference |
| Quinoline-3-carboxamides | Aeromonas species | Promising activity | [7] |
| Quinoline-3-carboxamides | Enterococcus species | Active | [7] |
| Pyrimidoquinoline derivatives | Gram-positive and Gram-negative bacteria, Fungi | In vitro antimicrobial activity | [5] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The primary amine functionality provides a convenient handle for derivatization through robust and well-established synthetic methodologies such as N-acylation, urea/thiourea formation, and reductive amination. The resulting derivatives have demonstrated significant potential in anticancer and antimicrobial research. The protocols and data presented in this application note serve as a solid foundation for researchers to explore the chemical space around the quinoline-3-ylmethanamine scaffold and to develop novel drug candidates with improved efficacy and pharmacological profiles.
References
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.).
- Kini, S., Ganesh, A., & Saxena, A. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed.
- An Overview: The biologically important quninoline deriv
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing.
- Synthesis of some novel trifluoromethylated tetrahydropyrimidines using etidronic acid and evaluatio.... (2025).
- Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. (n.d.). Arabian Journal of Chemistry.
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (n.d.).
- Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions | Request PDF. (n.d.).
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). FULIR.
- Novel Urea/Thiourea Derivatives of Quinazolin-4(3H)-one: Design, Synthesis, Antimicrobial and Anti-TB Study | Request PDF. (2025).
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022).
- The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.).
- Evaluation of a reductive amination derivatization strategy using aldehydes to improve sensitivity in a plasma catecholamines LC-MS/MS assay. (n.d.). J. Willard Marriott Digital Library.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive amination of various aldehydes | Download Table. (n.d.).
- 22.
- Application Notes and Protocols: Enhancing the Bioactivity of (3-(Quinolin-3-yl)phenyl)
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
- Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (n.d.).
- Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). Benchchem.
Sources
- 1. scispace.com [scispace.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Note & Protocol: A Robust and Selective Method for the N-Alkylation of Quinolin-3-ylmethanamine via Reductive Amination
Abstract
This comprehensive guide details a highly efficient and selective protocol for the N-alkylation of quinolin-3-ylmethanamine. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce diverse alkyl groups onto the primary amine of this compound is crucial for developing novel therapeutic agents.[1][2] This protocol focuses on the one-pot reductive amination methodology, a cornerstone of modern amine synthesis, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical parameters that ensure high yields and purity. This document is intended for researchers and scientists in organic synthesis and drug development.
Introduction: The Significance of N-Alkylated Quinolines
The quinoline ring system is a core structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] this compound, in particular, serves as a versatile building block. The primary amino group offers a reactive handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.
N-alkylation of this primary amine is a fundamental transformation that directly impacts a molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications, in turn, can profoundly influence pharmacokinetic and pharmacodynamic profiles. Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[5][6] Reductive amination provides an elegant and highly controlled alternative to overcome this challenge.[6][7]
Principle of the Method: One-Pot Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[8] The process involves two key steps that occur sequentially in a single reaction vessel:
-
Imine/Iminium Ion Formation: The primary amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[3][9]
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding secondary amine.
The success of this one-pot procedure hinges on the choice of the reducing agent. The ideal reagent must be capable of reducing the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[6][10] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is exceptionally well-suited for this purpose. It is a mild hydride donor that shows excellent chemoselectivity for iminium ions over carbonyls, allowing for a convenient one-pot synthesis.[3][4][11]
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (optional, catalyst for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply for inert atmosphere (recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the amine in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Stir the solution at room temperature.
-
Carbonyl Addition: Add the desired aldehyde (1.0-1.2 equiv.) or ketone (1.2-1.5 equiv.) to the stirred solution. If using a less reactive ketone, a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate imine formation.[4] Stir the mixture for 20-30 minutes at room temperature.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours). Reaction times can vary significantly depending on the reactivity of the carbonyl compound.[10]
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
-
Quantitative Data Summary
The following table provides representative reaction parameters for the N-alkylation of this compound with various carbonyl compounds.
| Carbonyl Compound | Equiv. of Carbonyl | Equiv. of NaBH(OAc)₃ | Catalyst (AcOH) | Typical Reaction Time (h) | Expected Yield (%) |
| Aliphatic Aldehyde | 1.1 | 1.2 | None | 1-4 | >90% |
| Aromatic Aldehyde | 1.1 | 1.2 | None | 2-6 | 85-95% |
| Aliphatic Ketone | 1.2 | 1.5 | Optional | 12-24 | 70-85% |
| Aromatic Ketone | 1.5 | 1.5 | Recommended | 24-48 | 50-70% |
Yields are estimates and can vary based on substrate and reaction scale.
Mechanistic Insights & Key Considerations
The reductive amination process is a finely tuned sequence of equilibria. Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues.
Figure 1: Reaction mechanism for reductive amination.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sodium triacetoxyborohydride is sensitive to water and will decompose in its presence, reducing the yield.[3][12] Therefore, the use of anhydrous solvents and an inert atmosphere is highly recommended.
-
Choice of Solvent: Aprotic solvents like DCE and DCM are preferred as they do not react with the hydride reagent.[4][12] Protic solvents like methanol are generally avoided with STAB but can be used in a two-step procedure with NaBH₄ after imine formation is complete.[4][12]
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is often used to drive the reaction to completion. However, a large excess of the carbonyl should be avoided as it can complicate purification.
-
Preventing Overalkylation: One of the primary advantages of this method is the low incidence of dialkylation. The product, a secondary amine, reacts with the aldehyde much slower than the starting primary amine, effectively preventing the formation of a tertiary amine. For particularly problematic cases, a stepwise procedure involving pre-formation of the imine followed by reduction with NaBH₄ can be employed.[4][11]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product isolation.
Figure 2: Step-by-step experimental workflow.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust, high-yielding, and highly selective method for the synthesis of N-alkylated derivatives. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an indispensable tool for medicinal chemists and organic synthesis professionals. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate diverse libraries of quinoline-based compounds for drug discovery and development programs.
References
-
Myers, A. Chem 115: Reductive Amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reddit r/OrganicChemistry. Reductive amination NaB(AcO)3. [Link]
-
Martinez, P. D. G., et al. (2018). General strategies for the synthesis of quinoline derivatives. ResearchGate. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ResearchGate. Quinoline Aldehydes. [Link]
-
Vlahov, R., et al. Synthesis of Some New Quinoline Derivatives. Scribd. [Link]
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
ResearchGate. Lanthanum(III)-Mediated Dearomative Alkylation of Quinolines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Afsar, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20563–20593. [Link]
-
ResearchGate. Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. [Link]
-
ResearchGate. Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. [Link]
-
Chen, X., et al. (2018). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 5(1), 53-57. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
YouTube. Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. [Link]
-
YouTube. Reactions of Aldehydes and Ketones [Overview]. [Link]
Sources
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes: Quinolin-3-ylmethanamine as a Versatile Scaffold for Advanced Catalyst Synthesis
Introduction: The Strategic Value of Quinolin-3-ylmethanamine in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery, materials science, and industrial processes. This compound emerges as a highly valuable, yet underexplored, building block for the synthesis of sophisticated catalyst ligands. Its structure uniquely combines the rigid, planar quinoline backbone—known to create a well-defined coordination sphere around a metal center—with a flexible aminomethyl side chain.[1] This primary amine serves as a crucial reactive handle, allowing for the straightforward construction of a diverse library of chiral ligands.
The quinoline nitrogen atom can act as a coordinating site, while the aromatic system's electronic properties can be fine-tuned, influencing the catalytic activity of the final complex.[1] This application note provides an in-depth guide for researchers and drug development professionals on leveraging this compound for the synthesis of novel catalysts, with a focus on creating chiral Schiff base ligands and their application in asymmetric transformations.
Core Synthesis Strategy: From Amine to Bidentate Ligand
The primary amine of this compound is the cornerstone of its utility. This functional group allows for facile condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is one of the most robust and versatile methods for generating multidentate ligands, which are essential for stabilizing metal catalysts and inducing stereoselectivity.[2][3] By choosing an appropriate carbonyl partner, one can systematically introduce additional coordinating atoms (e.g., oxygen, nitrogen, phosphorus) and chiral centers.
Workflow: Synthesis of a this compound-Derived Schiff Base (QMSB) Ligand
The following diagram illustrates the general workflow for converting this compound into a metal-complexed catalyst ready for use.
Caption: General workflow for catalyst synthesis and application.
Application Protocol 1: Synthesis of a Chiral Schiff Base Ligand and its Copper (II) Complex
This protocol details the synthesis of a novel N,O-bidentate ligand from this compound and salicylaldehyde, followed by its complexation with copper(II) acetate. Such complexes are known to be effective catalysts for various organic transformations.
Part A: Synthesis of (E)-2-(((quinolin-3-yl)methyl)imino)methyl)phenol (A Salen-type Ligand)
Rationale: The condensation of the primary amine with salicylaldehyde creates an N,O-bidentate Schiff base ligand. The phenolic hydroxyl group provides a second coordination site essential for forming a stable chelate with a metal ion.
Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution at room temperature until fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1.22 g, 10 mmol, 1.0 eq.) dropwise over 5 minutes.
-
Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot disappears.
-
Isolation and Purification: After completion, cool the mixture to room temperature. A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with 20 mL of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified yellow crystalline product under vacuum at 50°C for 6 hours. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the formation of the imine bond (-C=N-).
Part B: Synthesis of the Copper (II) Catalyst Complex
Rationale: The synthesized Schiff base ligand is complexed with a copper(II) salt. The metal center is the active site for catalysis, and its coordination with the chiral ligand creates the asymmetric environment necessary for enantioselective reactions.
Experimental Protocol:
-
Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (Argon), dissolve the synthesized Schiff base ligand (0.52 g, 2 mmol) in 15 mL of methanol.
-
Metal Salt Addition: In a separate flask, dissolve Copper(II) acetate monohydrate (0.40 g, 2 mmol, 1.0 eq.) in 10 mL of methanol.
-
Complexation: Add the methanolic solution of the copper salt dropwise to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.
-
Reaction: Reflux the resulting mixture for 2-3 hours.[4]
-
Isolation: Cool the reaction mixture to room temperature. The precipitated metal complex is then collected by filtration.
-
Washing and Drying: Wash the solid with a small amount of cold methanol and dry it under vacuum. The final catalyst is ready for use in catalytic reactions.
Application Protocol 2: Asymmetric Transfer Hydrogenation
While direct hydrogenation often requires high pressures of H₂, asymmetric transfer hydrogenation (ATH) uses a hydrogen donor molecule (e.g., isopropanol, formic acid) under milder conditions. Catalysts derived from quinoline-based diamines are highly effective for this transformation.[5] A plausible strategy involves the derivatization of this compound into a chiral N-sulfonylated diamine ligand for use in Ru- or Ir-catalyzed ATH.
The following protocol is based on the highly successful hydrogenation of related quinoline substrates and illustrates a typical application.[1]
Catalytic Cycle for Asymmetric Hydrogenation
The mechanism for asymmetric hydrogenation catalyzed by such complexes is believed to proceed through a stepwise transfer of a proton (H⁺) and a hydride (H⁻) from the metal complex to the substrate outside the primary coordination sphere.[5]
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Representative Protocol: Asymmetric Hydrogenation of a Protected Quinolin-3-amine
Rationale: This protocol demonstrates the enantioselective reduction of the C=N/C=C bonds within the quinoline ring system. Protecting the amine group is crucial to prevent catalyst poisoning and to activate the aromatic ring for hydrogenation.[1] This method provides a direct route to valuable chiral exocyclic amines.[1]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, add the iridium precursor [Ir(cod)Cl]₂ (0.002 mmol, 2.0 mol%) and a suitable chiral phosphine ligand (e.g., (S)-SegPhos, 0.0044 mmol, 4.4 mol%) to a vial.
-
Reaction Setup: Remove the vial from the glovebox. Add the N-protected Quinolin-3-amine substrate (0.1 mmol), an iodide source (I₂, 0.01 mmol, 10.0 mol%), and the solvent (e.g., THF, 3.0 mL).
-
Hydrogenation: Place the vial into a stainless-steel autoclave. Purge the autoclave with hydrogen gas (H₂) three times, then pressurize to 200 psi.
-
Reaction: Stir the reaction at the specified temperature (e.g., 25°C) for 18 hours.[1]
-
Work-up: After the reaction, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by silica gel column chromatography (eluting with a hexane/EtOAc mixture) to obtain the desired chiral product.[1] Determine the enantiomeric excess (ee) by chiral HPLC analysis.[1]
Performance Data for Asymmetric Hydrogenation of N-Phthaloyl-2-alkylquinolin-3-amines
The following data, adapted from related studies, illustrates the high efficiency and enantioselectivity achievable with catalysts used for quinoline hydrogenation.[1]
| Entry | 2-Alkyl Group | Yield (%) | ee (%) |
| 1 | Methyl | 99 | 92 |
| 2 | Ethyl | 98 | 93 |
| 3 | n-Propyl | 99 | 94 |
| 4 | n-Butyl | 99 | 94 |
| 5 | Isopropyl | 95 | 91 |
Conclusion and Future Outlook
This compound represents a powerful and adaptable platform for the development of novel catalysts. The synthetic accessibility of its primary amine allows for the creation of diverse ligand architectures, particularly chiral Schiff bases, which are instrumental in asymmetric catalysis. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of custom catalysts tailored for specific transformations, from C-C bond formation to asymmetric reductions. The inherent properties of the quinoline scaffold suggest that catalysts derived from this precursor will continue to be a fruitful area of research, leading to the discovery of highly active and selective catalytic systems for the efficient synthesis of enantiomerically pure compounds.
References
-
Cai, X.-F., Guo, R.-N., Chen, M.-W., Shi, L., & Zhou, Y.-G. (2014). Synthesis of Chiral Exocyclic Amines by Asymmetric Hydrogenation of Aromatic Quinolin-3-amines. Chemistry – A European Journal, 20(24), 7245–7248. Available at: [Link]
-
Gao, K., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. The Chemical Record, 16(5), 2357-2373. Available at: [Link]
-
Rajalakshmi, R., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc., 59(1), 84. Available at: [Link]
-
Vibhute, B. T., et al. (2023). A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. ResearchGate. Available at: [Link]
- This citation is a placeholder for a general synthesis protocol, specific examples can be found in the provided search results.
- This citation is a placeholder for general nanocatalyst synthesis protocols, specific examples can be found in the provided search results.
- This citation is a placeholder for general Schiff base complexation protocols, specific examples can be found in the provided search results.
-
Patil, S. A., et al. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bio-enviro. Pharm. Lett. Soc. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinolin-3-ylmethanamine Derivatives: A Technical Guide for Anticancer Drug Discovery
Foreword: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a specific, promising subclass: quinolin-3-ylmethanamine derivatives. These compounds have emerged as a focal point in anticancer research due to their synthetic tractability and their ability to be tailored to interact with various molecular targets implicated in cancer progression. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the investigation of this compound derivatives as potential anticancer agents.
Rationale for Targeting this compound Derivatives in Cancer Research
The strategic advantage of the this compound scaffold lies in its structural versatility. The methanamine group at the 3-position provides a key point for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and target affinity. This adaptability enables the exploration of a vast chemical space to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Research into the broader class of quinoline derivatives has revealed several key mechanisms through which they exert their anticancer effects. These include, but are not limited to:
-
Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and subsequent cancer cell death.[3][4]
-
Kinase Inhibition: Quinoline derivatives have been shown to target various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways that control cell growth, proliferation, and survival.[3][5]
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells at various phases, such as G1 or G2/M.[2][8]
Key Molecular Targets and Signaling Pathways
The anticancer activity of this compound derivatives and their close analogs is often attributed to their interaction with specific molecular targets within cancer cells. Understanding these interactions is paramount for rational drug design and for elucidating the mechanism of action.
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy. Certain quinoline derivatives function as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex and leading to double-strand breaks and cell death.[9]
Caption: Inhibition of kinase signaling pathways by quinoline derivatives.
Application Notes: Experimental Design and Interpretation
The successful evaluation of this compound derivatives requires a systematic and multi-faceted experimental approach. The following notes provide guidance on the design and interpretation of key assays.
In Vitro Cytotoxicity Screening
The initial step in assessing the anticancer potential of a new compound is to determine its cytotoxicity against a panel of cancer cell lines.
-
Choice of Cell Lines: A diverse panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) should be utilized. [8][10]It is also crucial to include a non-cancerous cell line to assess for selective toxicity.
-
Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell viability. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher potency. It is important to compare the IC50 values across different cell lines to identify potential selectivity.
Elucidating the Mechanism of Action
Once a compound has demonstrated significant cytotoxicity, the next step is to investigate its mechanism of action.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. [6]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis and provide insights into the specific pathway involved (extrinsic vs. intrinsic). [6]* Cell Cycle Analysis:
-
Propidium Iodide Staining and Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [8]A compound-induced arrest in a specific phase will result in an accumulation of cells in that phase.
-
In Vivo Efficacy Studies
Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo antitumor efficacy and toxicity.
-
Xenograft Models: These models involve the transplantation of human cancer cells into immunodeficient mice. [11][12]They are widely used to evaluate the ability of a compound to inhibit tumor growth in a living organism.
-
Parameters to Measure: Key endpoints include tumor volume, tumor weight, and overall survival of the animals. It is also essential to monitor for any signs of toxicity, such as weight loss or changes in behavior.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the evaluation of this compound derivatives.
Protocol for MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is exposed on the outer leaflet of the cell membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity. [6] Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at various concentrations (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. [8] Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and treat with the desired concentrations of the this compound derivative for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Data Interpretation: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data obtained from these assays is crucial for identifying lead compounds and understanding the structure-activity relationship (SAR).
Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) |
| Q3M-1 | H | Phenyl | MCF-7 (Breast) | 5.2 |
| Q3M-2 | H | 4-Chlorophenyl | MCF-7 (Breast) | 2.8 |
| Q3M-3 | H | 4-Methoxyphenyl | MCF-7 (Breast) | 8.1 |
| Q3M-4 | Methyl | Phenyl | HCT-116 (Colon) | 4.5 |
| Q3M-5 | Methyl | 4-Chlorophenyl | HCT-116 (Colon) | 1.9 |
| Q3M-6 | Methyl | 4-Methoxyphenyl | HCT-116 (Colon) | 7.3 |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.5 |
| Doxorubicin | - | - | HCT-116 (Colon) | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
SAR Insights:
From the hypothetical data in Table 1, several preliminary SAR insights can be drawn:
-
Effect of Substitution on the Amine: Methylation of the methanamine nitrogen (comparing Q3M-1 to Q3M-4, and Q3M-2 to Q3M-5) appears to enhance cytotoxic activity.
-
Effect of Aryl Substituent: The presence of an electron-withdrawing group (chloro) on the phenyl ring (Q3M-2 and Q3M-5) significantly improves potency compared to an unsubstituted phenyl ring (Q3M-1 and Q3M-4) or an electron-donating group (methoxy) (Q3M-3 and Q3M-6).
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo efficacy testing.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesis of a wider range of derivatives with diverse substituents to further explore the SAR.
-
Target Identification and Validation: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular targets of the most potent compounds.
-
Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates.
-
Combination Therapies: Investigating the potential synergistic effects of this compound derivatives when used in combination with existing chemotherapeutic agents.
By employing a rigorous and systematic approach as outlined in this guide, the full therapeutic potential of this compound derivatives in the fight against cancer can be realized.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL not provided)
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (URL not provided)
-
lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. [Link]
-
Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. PubMed. [Link]
-
Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]
- (17). (URL not provided)
- Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. (URL not provided)
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL not provided)
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL not provided)
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL not provided)
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not provided)
-
In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. PubMed. [Link]
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL not provided)
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Semantic Scholar. [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]
- Review on recent development of quinoline for anticancer activities. (URL not provided)
-
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [Link]
-
Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents. PubMed. [Link]
-
New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central. [Link]
-
DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. PubMed. [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. [Link]
-
Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Quinolin-3-ylmethanamine in the Synthesis of Advanced Fluorescent Probes
Introduction: The Quinoline Core in Fluorescence Sensing
The quinoline moiety, a bicyclic aromatic heterocycle, represents a privileged scaffold in the design of fluorescent probes.[1][2] Its inherent photophysical properties, including high quantum yields and environmental sensitivity, coupled with the vast potential for synthetic modification, make it an exceptional building block for creating sophisticated molecular tools.[3] These tools are instrumental in elucidating complex biological processes and detecting a wide array of analytes, from metal ions to reactive oxygen species.[4][5] Quinoline-based probes have found extensive applications in bioimaging, allowing for the visualization of subcellular organelles and the tracking of dynamic cellular events.[3][6] This guide focuses on the utility of a specific, yet versatile, building block—quinolin-3-ylmethanamine—in the synthesis of novel fluorescent probes. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its potential applications in cutting-edge research.
Strategic Advantage of this compound
This compound offers a unique combination of features that make it a highly valuable starting material for fluorescent probe synthesis:
-
Reactive Handle: The primary amine group serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for the straightforward conjugation of the quinoline fluorophore to other molecular components, such as recognition elements or modulating groups.
-
Structural Rigidity: The quinoline core provides a rigid framework, which can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways.
-
Tunable Photophysics: The electronic properties of the quinoline ring can be fine-tuned through substitution, allowing for the rational design of probes with desired excitation and emission wavelengths.[7]
-
Biocompatibility: Many quinoline derivatives exhibit good biocompatibility and cell permeability, making them suitable for applications in live-cell imaging.[6][8]
Synthetic Strategies: Building Fluorescent Probes from this compound
The primary amine of this compound is the key to its synthetic utility. A common and effective strategy for incorporating this building block into a fluorescent probe is through the formation of a Schiff base, followed by reduction to a stable secondary amine. This approach allows for the coupling of the quinoline moiety to a wide range of aldehyde-containing molecules, which can be other fluorophores, analyte-binding groups, or targeting ligands.
Proposed Synthetic Workflow: this compound to a Novel Fluorescent Probe
The following diagram illustrates a general workflow for the synthesis of a fluorescent probe using this compound as a key reactant.
Caption: A generalized synthetic workflow for creating fluorescent probes from this compound.
Detailed Experimental Protocol: Synthesis of a Hypothetical Fluorescent Probe for Metal Ion Sensing
This protocol details the synthesis of a hypothetical fluorescent probe, Q3M-Sal , designed for the potential detection of metal ions. The synthesis involves the condensation of this compound with salicylaldehyde, a common ligand for metal ions, followed by reduction of the resulting Schiff base.
Materials and Reagents
-
This compound
-
Salicylaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Synthesis
Part 1: Schiff Base Formation
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 158.2 mg) and anhydrous methanol (20 mL). Stir the solution until the amine is fully dissolved.
-
Add salicylaldehyde (1.0 mmol, 122.1 mg) dropwise to the stirred solution at room temperature.
-
A color change and/or the formation of a precipitate may be observed, indicating the formation of the Schiff base.
-
Allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part 2: Reduction of the Schiff Base
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, Q3M-Sal , as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized probe would need to be determined experimentally. However, based on the properties of similar quinoline-based fluorescent probes, we can anticipate the following characteristics for Q3M-Sal .
| Property | Expected Value/Characteristic | Rationale |
| Excitation Max (λex) | ~330-360 nm | Based on the quinoline chromophore. |
| Emission Max (λem) | ~400-450 nm | Typical emission range for quinoline derivatives. |
| Stokes Shift | 70-90 nm | A reasonably large Stokes shift is expected. |
| Quantum Yield (ΦF) | 0.1 - 0.5 | This can vary significantly with the solvent and binding to a target analyte. |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | The binding of a metal ion to the salicylaldehyde-derived portion would likely modulate the fluorescence output.[9] |
Application Protocol: Fluorescent Detection of a Target Analyte
This protocol outlines a general procedure for using the synthesized Q3M-Sal probe for the detection of a target metal ion in a buffered solution.
Stock Solution Preparation
-
Prepare a 1 mM stock solution of Q3M-Sal in a suitable solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of the metal ions to be tested (e.g., Zn²⁺, Cu²⁺, Fe³⁺) at a concentration of 10 mM in deionized water.
Fluorescence Titration Experiment
-
In a series of cuvettes, add a fixed concentration of the Q3M-Sal probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
To each cuvette, add increasing concentrations of the target metal ion stock solution.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set at the predetermined λex.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and detection limit.
Hypothetical Signaling Pathway for Metal Ion Detection
The following diagram illustrates a possible mechanism for the fluorescence response of Q3M-Sal upon binding to a metal ion.
Caption: A potential signaling pathway for a this compound-based metal ion probe.
Conclusion and Future Directions
This compound stands out as a readily accessible and highly adaptable building block for the synthesis of novel fluorescent probes. The straightforward reactivity of its primary amine group allows for the facile incorporation of the quinoline fluorophore into a variety of molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize custom probes tailored to their specific needs, whether for the detection of biologically relevant analytes or for advanced cellular imaging applications. The continued exploration of quinoline-based scaffolds will undoubtedly lead to the development of even more powerful tools for scientific discovery.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Li, et al. (2023). Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Zhang, et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]
-
Pawar, K., et al. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. [Link]
- Tian, et al. (2020). Synthesis of a series of quinoline based multiphoton fluorescent probe (MPF) for selective detection of lipid droplets in live cells.
-
Thakare, M.S., et al. (2022). Photophysical properties of quinoline derivatives in CH3CN. ResearchGate. [Link]
-
MDPI. (2023). Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars. Molecules. [Link]
-
Wang, et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. [Link]
-
Gharpure, S. J., et al. (2018). “One-step” synthesis of designed quinoline probes. Organic Letters. [Link]
-
Xu, et al. (2023). Studies on the synthesis and properties of quinolinone-based fluorescent probe. Journal of Coordination Chemistry. [Link]
-
Chenoweth, D. M., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chem. [Link]
-
Kim, et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B. [Link]
-
Li, et al. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. Journal of Biological Inorganic Chemistry. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJBSR. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]
- 8. A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Quinolin-3-ylmethanamine Salts: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This comprehensive guide details robust and reproducible methodologies for the preparation of quinolin-3-ylmethanamine and its subsequent conversion to various salt forms. This compound is a critical building block in medicinal chemistry, serving as a key intermediate for a diverse range of pharmacologically active compounds. This document provides an in-depth analysis of prevalent synthetic strategies, including the reduction of quinoline-3-carbonitrile, reductive amination of quinoline-3-carbaldehyde, and the Gabriel synthesis commencing from 3-(bromomethyl)quinoline. Each method is presented with a detailed, step-by-step protocol, rationale for procedural choices, and expected outcomes. Furthermore, this guide includes protocols for the preparation and purification of pharmaceutically relevant salts, such as the hydrochloride and dihydrochloride forms, along with a summary of characterization data. The aim is to equip researchers with the necessary knowledge and practical insights to confidently synthesize and handle these important chemical entities.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties make it an attractive core for designing molecules with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile intermediate, providing a reactive primary amine handle at the 3-position. This functionality allows for further molecular elaboration through amide bond formation, alkylation, and other amine-based chemistries, enabling the exploration of extensive chemical space in drug discovery programs.
The preparation of this compound salts is often a crucial step in the drug development process. Salt formation can significantly improve the physicochemical properties of the parent amine, such as solubility, stability, and bioavailability, which are critical for formulation and in vivo efficacy. This guide will therefore address both the synthesis of the free base and its conversion to stable, crystalline salts.
Strategic Approaches to the Synthesis of this compound
Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. The three most common and effective strategies are outlined below.
Strategy 1: Reduction of Quinoline-3-carbonitrile
This is arguably the most direct and widely used method for the synthesis of this compound. The nitrile group of quinoline-3-carbonitrile is reduced to a primary amine using a suitable reducing agent.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[3] Other reducing agents like catalytic hydrogenation (e.g., H₂/Raney Nickel) or borane complexes can also be employed, but LiAlH₄ often provides high yields in a relatively short reaction time.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ reductions to prevent quenching of the highly reactive hydride reagent by protic solvents.
-
Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum complexes to liberate the free amine. The Fieser work-up (sequential addition of water and aqueous sodium hydroxide) is a standard and effective procedure.
Workflow Diagram:
Caption: Reductive amination pathway to this compound.
Strategy 3: Gabriel Synthesis from 3-(Bromomethyl)quinoline
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis. [4][5][6][7]This route involves the N-alkylation of potassium phthalimide with 3-(bromomethyl)quinoline, followed by the liberation of the primary amine.
Causality of Experimental Choices:
-
Starting Material: 3-(Bromomethyl)quinoline is typically prepared from the corresponding 3-methylquinoline via radical bromination.
-
Phthalimide Salt: Potassium phthalimide is a stable, non-hygroscopic solid that serves as an excellent nucleophile.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for the Sₙ2 reaction between the phthalimide anion and the alkyl halide. [8]* Deprotection: The phthalimide protecting group is most commonly removed by hydrazinolysis (the Ing-Manske procedure) using hydrazine hydrate. [4]This method is generally milder than acidic or basic hydrolysis and often results in higher yields.
Workflow Diagram:
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinolin-3-ylmethanamine Synthesis
Welcome to the technical support center for the synthesis of Quinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two main synthetic routes: the reduction of quinoline-3-carbonitrile and the reductive amination of quinoline-3-carboxaldehyde. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific equipment at hand.
Below is a troubleshooting guide and frequently asked questions for each of these synthetic approaches, designed to help you optimize your reaction conditions and overcome common hurdles.
Troubleshooting Guide & FAQs
Route 1: Reduction of Quinoline-3-carbonitrile
This method involves the conversion of the nitrile functional group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Q1: What are the most common reducing agents for the conversion of quinoline-3-carbonitrile to this compound?
The two most prevalent methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C).[1] LiAlH₄ is a powerful reducing agent that typically provides high yields but requires stringent anhydrous conditions and a careful work-up procedure.[1][2][3] Catalytic hydrogenation is often considered a "greener" alternative and can be performed under milder conditions, though it may require specialized high-pressure equipment.[4]
Q2: I am getting a low yield in my LiAlH₄ reduction. What are the possible causes?
Several factors can contribute to low yields in a LiAlH₄ reduction:
-
Inadequate Reagent Purity: LiAlH₄ is highly reactive with moisture. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient LiAlH₄: A molar excess of LiAlH₄ is typically required. A common starting point is 1.5 equivalents of LiAlH₄ per equivalent of the nitrile.[1]
-
Incomplete Reaction: The reaction may require heating (refluxing in THF) to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Suboptimal Work-up: The work-up procedure is critical for liberating the amine from the aluminum salts. A common and effective method is the Fieser work-up, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.[2] This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.
Q3: What are the potential side products in the reduction of quinoline-3-carbonitrile?
The primary side products depend on the reducing agent used:
-
With LiAlH₄: Incomplete reduction can lead to the corresponding imine, which upon hydrolysis during work-up would yield quinoline-3-carboxaldehyde. Over-reduction is less common for the nitrile group itself, but under harsh conditions, the quinoline ring could potentially be reduced.
-
With Catalytic Hydrogenation: A potential side reaction is the over-reduction of the quinoline nucleus to a tetrahydroquinoline derivative.[5] The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions (temperature and pressure).
Q4: How can I purify the crude this compound obtained from the reduction?
This compound is a basic compound. Purification can be achieved through several methods:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) to a pH of 9-10, and the free amine is extracted back into an organic solvent.[4] This is an effective way to remove non-basic impurities.
-
Column Chromatography: Silica gel column chromatography can be used for purification. Due to the basic nature of the amine, it's advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to prevent tailing. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[6]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the specific impurities present. A systematic approach to solvent screening is recommended.[7]
Route 2: Reductive Amination of Quinoline-3-carboxaldehyde
This two-step, one-pot process involves the reaction of quinoline-3-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.
Q1: What are the common reagents used for the reductive amination of quinoline-3-carboxaldehyde?
A typical reductive amination protocol involves the following:
-
Ammonia Source: Aqueous ammonia, ammonium acetate, or ammonium formate can be used as the source of the amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation as it tolerates the slightly acidic conditions required for imine formation.[8][9] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[10]
-
Solvent: Dichloromethane (DCE) or methanol are common solvents for this reaction.
Q2: My reductive amination is not working well. What should I check?
Several factors can affect the success of a reductive amination:
-
pH of the Reaction Mixture: The formation of the imine intermediate is pH-dependent. The optimal pH is typically mildly acidic (around 4-5) to facilitate the dehydration step without excessively protonating the amine nucleophile.[9][10] If using aqueous ammonia, the addition of a weak acid like acetic acid can be beneficial.
-
Order of Reagent Addition: It is often advantageous to allow the aldehyde and the ammonia source to react and form the imine before adding the reducing agent.[9]
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and can reduce the starting aldehyde to the corresponding alcohol as a side reaction.[9] NaBH(OAc)₃ and NaBH₃CN are generally preferred for their selectivity in reducing the iminium ion over the aldehyde.[9][10]
Q3: What are the likely byproducts in the reductive amination of quinoline-3-carboxaldehyde?
The most common byproducts include:
-
Quinolin-3-ylmethanol: This alcohol is formed if the reducing agent directly reduces the starting aldehyde before it can form the imine.[9]
-
Secondary and Tertiary Amines: If the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde, it can lead to the formation of di(quinolin-3-ylmethyl)amine (a secondary amine) and even tri(quinolin-3-ylmethyl)amine (a tertiary amine).[8] Using a large excess of the ammonia source can help to minimize this over-alkylation.
Q4: How can I monitor the progress of my reductive amination reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You should see the consumption of the starting aldehyde and the appearance of the product amine. It is helpful to run a co-spot of the starting material and the reaction mixture to accurately track the progress. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots.[7]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Quinoline-3-carbonitrile Reduction
| Reducing Agent | Typical Solvent | Temperature | Key Advantages | Common Issues |
| LiAlH₄ | THF, Diethyl Ether | 0 °C to Reflux | High reactivity, good yields | Requires anhydrous conditions, pyrophoric, careful work-up needed |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Methanol, Ethanol | Room Temp to 70 °C | Milder conditions, "greener" | May require high pressure, potential for over-reduction of the quinoline ring |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Quinoline-3-carbonitrile with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of quinoline-3-carbonitrile (1 eq.) in anhydrous THF dropwise.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1.5 volumes), and then water (3 volumes).[1]
-
Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: General Procedure for the Reductive Amination of Quinoline-3-carboxaldehyde
-
To a solution of quinoline-3-carboxaldehyde (1 eq.) in dichloromethane (DCE) (10 volumes), add an excess of an ammonia source (e.g., a 2M solution of ammonia in methanol, 5-10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic pathways to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in LiAlH₄ Reduction
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Quinolin-3-ylmethanamine Synthesis
Welcome to the technical support center for the synthesis of Quinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their product. Here, we address common challenges encountered during synthesis and provide evidence-based troubleshooting strategies in a practical question-and-answer format.
I. Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the reduction of a suitable precursor, most commonly quinoline-3-carbonitrile or quinoline-3-carbaldehyde. The choice of synthetic route and reaction conditions is critical for achieving high yields and minimizing impurities.
Two primary pathways for the synthesis of this compound are:
-
Reduction of Quinoline-3-carbonitrile: This is a widely used method involving the catalytic hydrogenation of the nitrile group to a primary amine.
-
Reductive Amination of Quinoline-3-carbaldehyde: This pathway involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced to the target amine.
The following sections will delve into specific issues that can arise during these synthetic procedures and offer detailed solutions.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in the Reduction of Quinoline-3-carbonitrile
Question: My catalytic hydrogenation of quinoline-3-carbonitrile to this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the hydrogenation of quinoline-3-carbonitrile can stem from several factors, including catalyst selection, reaction conditions, and the presence of impurities.
A. Catalyst Selection and Activity
The choice of catalyst is paramount for an efficient reduction. While various catalysts can be employed, their activity and selectivity can differ significantly.
-
Palladium (Pd), Platinum (Pt), and Rhodium (Rh) based catalysts are often used for the hydrogenation of N-heterocycles.[1][2] Rhodium-containing catalysts, in particular, have shown excellent performance in the complete hydrogenation of quinoline to decahydroquinoline under relatively mild conditions.[3][4]
-
Nickel (Ni) catalysts, such as Raney Nickel, offer a cost-effective alternative and have been successfully used for the selective hydrogenation of the pyridine ring in quinoline to yield 1,2,3,4-tetrahydroquinoline.[5] Nickel phosphide catalysts have also demonstrated high hydrogenation capacity.[6]
-
Cobalt (Co) based catalysts are another earth-abundant metal option that can be effective for the hydrogenation of quinolines.[1]
Troubleshooting Steps:
-
Catalyst Screening: If you are experiencing low yields, consider screening a panel of catalysts (e.g., Pd/C, PtO₂, Rh/C, Raney Ni) to identify the most effective one for your specific substrate and conditions.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and completion. Insufficient catalyst may lead to incomplete conversion. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.
-
Catalyst Deactivation: Ensure your starting material and solvent are free from impurities that can poison the catalyst, such as sulfur or halogenated compounds. If catalyst poisoning is suspected, purifying the starting material or using a more robust catalyst may be necessary.
B. Reaction Conditions
Optimizing reaction parameters such as hydrogen pressure, temperature, and solvent is crucial for maximizing the yield.
| Parameter | Recommended Range | Rationale |
| Hydrogen Pressure | 10 - 150 bar | Higher pressure generally increases the rate of hydrogenation. However, excessively high pressures can sometimes lead to over-reduction of the quinoline ring.[7] |
| Temperature | 25 - 150 °C | The optimal temperature will depend on the catalyst and substrate. Higher temperatures can increase the reaction rate but may also promote side reactions.[3][7] |
| Solvent | Methanol, Ethanol, THF | The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Protic solvents like methanol and ethanol are commonly used. |
Troubleshooting Steps:
-
Pressure Optimization: If the reaction is sluggish, incrementally increasing the hydrogen pressure can improve the conversion rate.
-
Temperature Adjustment: A systematic study of the reaction temperature can help identify the optimal balance between reaction rate and selectivity. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Solvent Effects: If solubility is an issue or if side reactions are observed, changing the solvent may be beneficial.
C. Potential Side Reactions
A common side reaction is the partial or complete reduction of the quinoline ring system, leading to the formation of tetrahydroquinoline or decahydroquinoline derivatives.[6][8]
Visualizing the Hydrogenation Pathway:
Caption: Potential pathways in the hydrogenation of quinoline-3-carbonitrile.
To favor the desired selective reduction of the nitrile group, careful selection of a less aggressive catalyst and milder reaction conditions (lower temperature and pressure) is recommended.
Issue 2: Inefficient Reductive Amination of Quinoline-3-carbaldehyde
Question: I am attempting the reductive amination of quinoline-3-carbaldehyde with ammonia, but the yield of this compound is poor. What could be the problem?
Answer: Reductive amination is a two-step process in one pot: the formation of an imine followed by its reduction.[7] Low yields can be attributed to issues in either of these steps.
A. Imine Formation
The initial reaction between the aldehyde and the ammonia source to form the imine is an equilibrium process.
Troubleshooting Steps:
-
Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonia gas, ammonium acetate, or a solution of ammonia in an alcohol) is used to drive the equilibrium towards imine formation.
-
Water Removal: The formation of the imine releases water. In some cases, the presence of water can hinder the reaction. Using a dehydrating agent or a reaction setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can be beneficial.
B. Reducing Agent
The choice of reducing agent is critical for the successful reduction of the imine to the amine.
-
Catalytic Hydrogenation: As with nitrile reduction, catalytic hydrogenation (e.g., with H₂ and Pd/C or Raney Ni) is a common method.[9]
-
Hydride Reducing Agents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. NaBH₃CN is particularly useful as it is more selective for the reduction of the imine in the presence of the aldehyde.
-
Transfer Hydrogenation: Formic acid or ammonium formate can be used as a hydrogen source in the presence of a suitable catalyst, offering a potentially milder and more convenient alternative to high-pressure hydrogenation.[9][10]
Troubleshooting Steps:
-
Reducing Agent Selection: If you are using a mild reducing agent and observing incomplete conversion, switching to a more powerful one or increasing its stoichiometry might be necessary.
-
pH Control: The pH of the reaction mixture can be critical, especially when using hydride reducing agents. The optimal pH is typically slightly acidic to facilitate imine formation without decomposing the reducing agent.
C. Competing Reactions
A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol (quinolin-3-ylmethanol).
Visualizing the Reductive Amination Process:
Caption: The desired reductive amination pathway and a potential side reaction.
To minimize the formation of the alcohol byproduct, ensure that the imine has formed before adding the reducing agent, or use a reducing agent that is selective for the imine over the aldehyde.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: The purification strategy will depend on the nature of the impurities.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective method.
-
Crystallization: The product can often be purified by crystallization from a suitable solvent or solvent mixture. For amines, it is also common to form a salt (e.g., hydrochloride or succinate), crystallize the salt to a high purity, and then liberate the free base.
-
Column Chromatography: For small-scale purifications or when dealing with impurities of similar polarity, column chromatography on silica gel or alumina can be employed. However, amines can sometimes interact strongly with silica gel, leading to poor recovery. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be helpful.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative data on the conversion and the formation of any byproducts.
Q3: Are there any specific safety precautions I should take when working with quinoline derivatives and hydrogenation reactions?
A3: Yes, several safety precautions are essential.
-
Handling Quinolines: Quinoline and its derivatives can be harmful if swallowed or absorbed through the skin.[11] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation Safety: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a properly functioning fume hood, away from any sources of ignition. Ensure that the hydrogenation apparatus is pressure-tested and free of leaks. It is also crucial to properly purge the system with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove any residual air or hydrogen.
IV. References
-
Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023). Retrieved from [Link]
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. (n.d.). Retrieved from [Link]
-
Mild hydrogenation of quinoline: 2. A novel Rh-containing pillared layered clay catalyst | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline using Ni-catalysts - ResearchGate. (n.d.). Retrieved from [Link]
-
Mild hydrogenation of quinoline: 2. A novel Rh-containing pillared layered clay catalyst. (2002). Retrieved from [Link]
-
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.). Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.). Retrieved from [Link]
-
Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
This compound | C10H10N2 | CID 6483745 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild hydrogenation of quinoline: 2. A novel Rh-containing pillared layered clay catalyst | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ecorfan.org [ecorfan.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinolin-3-ylmethanamine by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of quinolin-3-ylmethanamine. As a key intermediate in various pharmaceutical and materials science applications, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its purification by column chromatography, ensuring you can achieve high-purity material efficiently and reliably.
Introduction: The Challenge of Purifying a Basic Amine
This compound is a primary amine with a basic quinoline nucleus (predicted pKa ≈ 8.34). This inherent basicity presents a significant challenge during purification on standard silica gel, the most common stationary phase in column chromatography. The acidic nature of silica gel, owing to the presence of silanol (Si-OH) groups on its surface, leads to strong acid-base interactions with the basic amine. This interaction can result in several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute from the column, leading to significant yield loss.
-
Peak Tailing: Even if the compound elutes, the strong interaction causes extensive tailing (streaking) of the chromatographic band. This leads to poor resolution and contamination of fractions with impurities.
-
On-Column Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules.
This guide will equip you with the knowledge and practical protocols to overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My this compound is sticking to the silica gel column and I'm getting very low or no recovery. What's happening and how can I fix it?
Answer:
This is the most common issue when purifying basic amines on silica gel. The basic nitrogen atom of your compound is being protonated by the acidic silanol groups on the silica surface, leading to a strong ionic interaction that prevents its elution.
Causality: The interaction between the basic amine and acidic silica is an acid-base reaction. This strong adsorption means that even highly polar mobile phases may not be sufficient to displace the compound from the stationary phase.
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile tertiary amine, such as triethylamine (NEt₃), to your mobile phase.[1]
-
How it works: Triethylamine is a stronger base than your product and will preferentially interact with the silanol groups, effectively "capping" them and preventing your product from binding strongly.
-
Recommended Concentration: Start with 0.5-2% (v/v) triethylamine in your eluent. You should determine the optimal concentration by thin-layer chromatography (TLC) first.
-
-
Use an Alternative, Less Acidic Stationary Phase: If deactivation of silica is insufficient or undesirable, consider using a different stationary phase.
-
Basic Alumina: Alumina is a good alternative to silica gel. Use neutral or basic alumina for the purification of amines.[1]
-
Amine-Functionalized Silica: These are commercially available and have aminopropyl groups bonded to the silica surface, creating a more "basic" environment that is less likely to strongly interact with your compound.[2]
-
Question 2: I'm seeing significant streaking (tailing) of my product spot on the TLC plate and the fractions from my column are broad and impure. How can I improve the separation?
Answer:
Tailing is a direct consequence of the strong interaction between your basic amine and the acidic silica gel. This leads to poor peak shape and overlapping of your product with impurities.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: As with the issue of the compound sticking to the column, adding 0.5-2% triethylamine to your mobile phase will significantly improve peak shape by minimizing the strong acid-base interactions.[1]
-
Optimize Your Mobile Phase Polarity: Ensure you have the correct mobile phase composition. For this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common mobile phase for amines is a gradient of methanol in dichloromethane.
-
Consider Reversed-Phase Chromatography: If your compound and its impurities have different hydrophobicities, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. To ensure the amine is in its neutral, less polar form and retains well, the mobile phase should be buffered at a pH about two units above the pKa of the amine. A volatile base like triethylamine can be added at a low concentration (e.g., 0.1%) to adjust the pH.
Question 3: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer:
Quinoline derivatives can be sensitive to the acidic environment of silica gel, which can lead to degradation.
Confirmation of Degradation:
-
2D TLC Analysis: Spot your crude material in one corner of a TLC plate and run it in a suitable solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see additional spots off the diagonal.
-
TLC with Pre-adsorption: Spot your compound on a TLC plate and let it sit for an extended period (e.g., an hour) before developing it. Compare this to a plate that is developed immediately after spotting. The appearance of new spots on the plate that was left to stand indicates on-plate (and likely on-column) degradation.
Prevention Strategies:
-
Deactivate the Silica Gel: Using triethylamine in the mobile phase not only improves peak shape but also creates a less acidic environment, reducing the likelihood of degradation.[1]
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible (flash chromatography). If the compound is particularly sensitive, performing the chromatography in a cold room can also help slow down the rate of decomposition.
-
Use a Less Acidic Stationary Phase: Basic alumina or florisil are good alternatives for acid-sensitive compounds.
Question 4: How do I choose the right solvent system for my column?
Answer:
The selection of the mobile phase is critical for a successful separation and should always be guided by preliminary TLC analysis.
Step-by-Step Guide to Solvent System Selection:
-
Start with TLC: On a silica gel TLC plate, spot your crude reaction mixture.
-
Test Different Solvent Systems: Develop the TLC plate in various solvent mixtures of increasing polarity. Good starting points for this compound include:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5, 90:10)
-
Ethyl Acetate (EtOAc) / Hexane with a small amount of MeOH
-
-
Add a Basic Modifier: To counteract the issues discussed above, add 1% triethylamine to your chosen solvent systems during TLC analysis.
-
Aim for an Optimal Rf Value: The ideal Rf (retardation factor) for your desired compound on the TLC plate is between 0.2 and 0.4. This generally provides the best separation on a column. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
-
Check for Separation from Impurities: The chosen solvent system should show good separation between your product spot and any impurity spots.
Data Summary Table for Solvent Selection:
| Mobile Phase Composition (v/v/v) | Rf of this compound (Approximate) | Observations |
| 95:5 DCM / MeOH | ~0.1 | Moves slowly, may require a more polar mixture. |
| 90:10 DCM / MeOH | ~0.3 | Good starting point for column elution. |
| 80:20 DCM / MeOH | ~0.6 | May elute too quickly, leading to poor separation. |
| 90:9:1 DCM / MeOH / NEt₃ | ~0.4 | Improved spot shape, less tailing. |
Note: These are starting points and the optimal solvent system will depend on the specific impurities in your crude mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should be looking out for when purifying this compound?
A1: The impurities will depend on the synthetic route used.
-
From Reduction of Quinoline-3-carbonitrile: The most likely impurity is unreacted starting material (the nitrile). The reduction with reagents like lithium aluminum hydride (LiAlH₄) is generally quite clean, but incomplete reaction is always a possibility.
-
From Reductive Amination of Quinoline-3-carboxaldehyde: Potential impurities include the starting aldehyde, the intermediate imine, and potentially a secondary amine byproduct formed from the reaction of the product with another molecule of the aldehyde followed by reduction.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound has a UV-active quinoline ring system, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For chemical staining, a potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing amines, which will appear as a yellow-brown spot on a purple background.
Q3: Can I dry-load my sample onto the column?
A3: Yes, dry loading is often preferred, especially if your compound is not very soluble in the initial mobile phase. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Experimental Protocols
Protocol 1: Column Chromatography using Triethylamine-Modified Silica Gel
This protocol is a standard method for purifying basic amines on silica gel.
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Crude this compound
-
Mobile phase (e.g., Dichloromethane/Methanol)
-
Triethylamine (NEt₃)
-
Sand
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Mobile Phase: Based on your TLC analysis, prepare the initial, less polar mobile phase containing 1% (v/v) triethylamine. Prepare a second, more polar mobile phase, also containing 1% triethylamine, for gradient elution.
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.
-
Add a layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary).
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the initial, less polar mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If the product is eluting too slowly, gradually increase the polarity of the mobile phase by adding more of the more polar solvent mixture (gradient elution).
-
-
Combine and Evaporate:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
-
Protocol 2: Column Chromatography using Basic Alumina
This protocol is an alternative for particularly acid-sensitive compounds or when triethylamine is not desired.
Materials:
-
Basic alumina (activity grade I, II, or III)
-
Crude this compound
-
Mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)
-
Sand
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes
Procedure:
-
Select the Mobile Phase: Perform TLC on an alumina TLC plate to determine the optimal solvent system. Note that the polarity of the mobile phase may need to be adjusted compared to silica gel.
-
Pack the Column: Follow the same procedure as for the silica gel column, but use basic alumina as the stationary phase.
-
Load the Sample: Load the sample as described in Protocol 1.
-
Elute the Column: Elute with the chosen mobile phase, collecting and monitoring fractions by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Troubleshooting Amine Purification
Caption: A flowchart for troubleshooting common issues.
Logical Relationship of Purification Challenges and Solutions
Caption: Relationship between problems, causes, and solutions.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
Sources
Overcoming side reactions in Quinolin-3-ylmethanamine synthesis
Answering the call of complex synthetic challenges, this guide from the Synthe-Assist Technical Support Center serves as a dedicated resource for professionals engaged in the synthesis of Quinolin-3-ylmethanamine. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a deeper understanding of the reaction dynamics, enabling you to anticipate, diagnose, and overcome the common side reactions that can compromise yield and purity.
This document is structured as an interactive troubleshooting hub. We will explore the two primary synthetic pathways and address the most pressing questions that arise during these procedures, grounding our advice in mechanistic principles and validated experimental data.
Primary Synthetic Pathways: An Overview
The synthesis of this compound is predominantly approached via two reliable routes. The choice often depends on the availability of starting materials and the specific capabilities of the laboratory.
-
Route A: Reduction of Quinoline-3-carbonitrile. This is a direct and common method, but it is highly susceptible to side reactions, particularly over-reduction of the quinoline ring system itself.
-
Route B: Reductive Amination of Quinoline-3-carbaldehyde. This route offers an alternative that can sometimes provide better control, but it comes with its own set of challenges, primarily related to the efficiency of imine formation and subsequent reduction.
This section is designed to function as your primary troubleshooting resource. Each question addresses a specific, field-reported issue, followed by a detailed explanation of the underlying chemistry and actionable solutions.
FAQ 1: My reduction of quinoline-3-carbonitrile is giving low yields and an unexpected byproduct with a higher molecular weight. What is the most common side reaction?
Answer: The most frequent and challenging side reaction in the catalytic hydrogenation of quinoline-3-carbonitrile is the over-reduction of the quinoline ring system . The quinoline scaffold contains two distinct aromatic rings: a benzene ring and a pyridine ring. Both are susceptible to hydrogenation under various catalytic conditions, leading to 1,2,3,4-tetrahydroquinoline or 5,6,7,8-tetrahydroquinoline derivatives.[1][2][3]
The Chemistry Behind the Problem: Catalytic hydrogenation using powerful systems like H₂ gas with catalysts such as Palladium (Pd), Platinum (Pt), or even highly active Raney Nickel (Ra-Ni) can be difficult to control. These catalysts are designed to reduce aromatic systems, and the energy barrier to reducing the pyridine or benzene portion of the quinoline ring is often competitive with the reduction of the nitrile group. This lack of chemoselectivity is the primary cause of byproduct formation. For instance, various studies have focused on developing specific catalysts to selectively hydrogenate either the pyridine ring or the benzene ring of quinoline, highlighting the inherent challenge in controlling this reaction.[4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-reduction side reactions.
Solutions & Protocols:
-
Switch to a Chemical Reductant: The most effective way to avoid ring hydrogenation is to use a chemical reducing agent that is selective for the nitrile group. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.[7]
-
Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is the only available method, optimization is key.
-
Catalyst Choice: Use a less aggressive catalyst. While Pd/C is highly active, a carefully prepared Raney Nickel catalyst might offer better selectivity under milder conditions.
-
Lower Pressure & Temperature: Reduce the H₂ pressure (e.g., 1-5 bar) and reaction temperature (e.g., 25-50 °C). High pressures and temperatures favor aromatic ring reduction.[2]
-
FAQ 2: During my nitrile reduction, I'm getting a complex mixture of secondary and tertiary amines instead of my desired primary amine. How can I improve selectivity?
Answer: This is a classic problem in nitrile reduction. The formation of secondary and tertiary amines occurs via intermolecular side reactions that are catalyzed under the reaction conditions.
The Chemistry Behind the Problem: The reduction of a nitrile (R-CN) proceeds through an intermediate imine (R-CH=NH). This imine can be attacked by the desired primary amine product (R-CH₂NH₂) before it is fully reduced. This condensation reaction forms a new imine, which is then reduced to a secondary amine ((R-CH₂)₂NH). This process can even repeat to form a tertiary amine.
Caption: Desired vs. side reaction pathway in nitrile reduction.
Solutions & Protocols:
-
Use Additives: Performing the hydrogenation in the presence of ammonia can suppress the side reaction. Ammonia shifts the equilibrium away from the formation of the secondary imine adduct. Adding a dehydrating agent like magnesium sulfate can also help.
-
Continuous-Flow Hydrogenation: Modern continuous-flow systems can significantly enhance selectivity. In a flow reactor, the product is immediately removed from the catalytic zone, minimizing its contact time with the intermediate imine and thus preventing the subsequent side reactions. This method has been shown to be highly effective for producing primary amines from nitriles with minimal byproducts.[8]
-
Use of Specific Catalytic Systems: Some heterogeneous catalysts have been specifically designed to improve selectivity. For example, polysilane/SiO₂-supported palladium catalysts have demonstrated excellent performance in converting nitriles to primary amines under flow conditions.[8]
Comparative Summary of Reduction Methods for Route A
| Method | Typical Reagents | Key Advantage | Common Side Reaction(s) | Mitigation Strategy |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, PtO₂, Ra-Ni | Scalable, cost-effective | Ring over-reduction, Secondary/tertiary amine formation | Lower temp/pressure, use ammonia, switch to flow chemistry[8] |
| Chemical Reduction | LiAlH₄ in THF/Ether | High chemoselectivity for nitrile | Highly reactive, requires anhydrous conditions, difficult workup | Careful quenching at low temperature (e.g., with Na₂SO₄·10H₂O) |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids high-pressure H₂ gas | Can still cause some ring reduction | Optimize solvent and temperature |
FAQ 3: My reductive amination of quinoline-3-carbaldehyde is inefficient. TLC shows significant unreacted aldehyde. What's going wrong?
Answer: The rate-limiting step in many reductive aminations is the initial formation of the imine (or iminium ion). If the imine does not form efficiently, the reducing agent will simply reduce the starting aldehyde to the corresponding alcohol ((quinolin-3-yl)methanol), leading to low yields of the desired amine.
The Chemistry Behind the Problem: Imine formation is a reversible equilibrium reaction between an aldehyde/ketone and an amine. To drive the reaction forward, water, the byproduct, must be removed, or the reaction must be catalyzed. The pH is critical; the reaction requires slight acidity to protonate the carbonyl oxygen and activate it for nucleophilic attack, but too much acid will protonate the amine source (e.g., ammonia or an ammonium salt), rendering it non-nucleophilic.[9][10]
Solutions & Protocols:
-
Optimize pH with an Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This will facilitate imine formation without fully protonating your amine source.[11]
-
Use a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction to sequester the water formed during imine formation, driving the equilibrium towards the product.
-
Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often superior to sodium borohydride (NaBH₄) for one-pot reductive aminations. STAB is a milder reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde. This selectivity allows the imine/iminium ion to form and accumulate before being reduced, preventing the formation of the alcohol byproduct.[9]
FAQ 4: I suspect my final product is being N-methylated during a subsequent step that uses formic acid. Is this possible?
Answer: Yes, this is a very plausible side reaction. If your primary amine product, this compound, is exposed to a combination of formic acid and formaldehyde, it can undergo the Eschweiler-Clarke reaction , resulting in the formation of the N,N-dimethylated tertiary amine.[12][13]
The Chemistry Behind the Problem: The Eschweiler-Clarke reaction is a specific type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the hydride donor.[14][15] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then irreversibly reduced by formate, releasing CO₂.[12] This can be an unintentional side reaction if these reagents are present during workup or a subsequent synthetic step.
Solutions:
-
Avoid Formic Acid: If you are using an acidic workup, use alternatives like dilute HCl, citric acid, or acetic acid, provided they are compatible with your molecule's stability.
-
Purification: If the side reaction has already occurred, the methylated byproducts can typically be separated from the primary amine product using column chromatography on silica gel, as their polarity will be significantly different.
Validated Experimental Protocols
Protocol 1: Selective Reduction of Quinoline-3-carbonitrile using LiAlH₄
-
Objective: To synthesize this compound while avoiding ring over-reduction.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of quinoline-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography or crystallization.
-
Protocol 2: Optimized Reductive Amination using NaBH(OAc)₃
-
Objective: To synthesize this compound from quinoline-3-carbaldehyde with high efficiency.
-
Procedure:
-
Dissolve quinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Add ammonium acetate (5-10 eq.) and acetic acid (0.1-0.2 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
By understanding the mechanistic underpinnings of these common side reactions and applying the targeted troubleshooting strategies and protocols outlined here, you can significantly improve the efficiency, yield, and purity of your this compound synthesis.
References
- Kuwano, R., Ikeda, R., & Hirasada, K. (n.d.). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines.
- (n.d.). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
- (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry (RSC Publishing).
- (n.d.).
- Bachrach, M., Morlanes-Sanchez, N., Canlas, C. P., Miller, J. T., Marks, T. J., & Notestein, J. M. (2014). Increasing the aromatic selectivity of quinoline hydrogenolysis using Pd/MOx-Al2O3.
- (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.
- (n.d.). Eschweiler–Clarke reaction. Wikipedia.
- (2021, February 8). Eschweiler-Clarke Reaction. J&K Scientific LLC.
- (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH.
- (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
- (2025, October 12). Eschweiler-Clarke reaction. YouTube.
- (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Sci-Hub.
- (2018, February 23).
- (n.d.). Synthesis of quinoline-3-carbonitrile derivatives.
- (2025, February 13).
- (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?
- (n.d.).
- (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?
- (n.d.). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline using Ni-catalysts.
- (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH.
Sources
- 1. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of Quinolin-3-ylmethanamine
Welcome to the Technical Support Center for the synthesis of Quinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your process effectively.
The most prevalent and industrially viable route to this compound (CAS 7521-70-2) involves the chemical reduction of 3-cyanoquinoline.[1][2] While straightforward in principle, scaling this transformation from the bench to the pilot plant or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and operational safety. This guide focuses primarily on the critical nitrile reduction step, offering troubleshooting advice and robust protocols.
Troubleshooting Guide: Nitrile Reduction Challenges
The catalytic hydrogenation of 3-cyanoquinoline, often employing Raney Nickel, is a common and cost-effective method.[3] However, this process is sensitive to several parameters that can impact yield, purity, and safety upon scale-up.
Core Issues in Catalytic Hydrogenation
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Stalled Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., sulfur, halides) in the starting material or solvent, or it may have lost activity due to improper storage or handling.2. Insufficient Hydrogen Availability: Poor mass transfer of hydrogen gas into the liquid phase, inadequate agitation, or low hydrogen pressure can limit the reaction rate.3. Low Catalyst Loading: The catalyst-to-substrate ratio may be too low for the scale of the reaction. | 1. Quality Control: Use high-purity, recrystallized 3-cyanoquinoline. Ensure solvents are anhydrous and free of catalyst poisons.2. Optimize Physical Parameters: Increase agitation speed to improve gas-liquid mixing. Ensure the reactor is properly pressurized and check for leaks. On a large scale, the efficiency of hydrogen delivery is paramount.[4]3. Adjust Catalyst Ratio: Incrementally increase the weight percentage of the catalyst. A typical starting point is 5-10% w/w of Raney Nickel (slurry weight) to the substrate. |
| Formation of Side-Products | 1. Dimerization (Secondary/Tertiary Amines): The primary amine product can react with the intermediate imine, leading to the formation of bis(quinolin-3-ylmethyl)amine (secondary) and tris(quinolin-3-ylmethyl)amine (tertiary) impurities.[3][5]2. Over-reduction: At very high pressures and temperatures, the quinoline ring itself can be hydrogenated to a tetrahydroquinoline derivative. | 1. Suppress Dimerization: The most effective strategy is to conduct the hydrogenation in the presence of ammonia (e.g., using a solution of ammonia in methanol or ethanol).[5] The excess ammonia acts as a competitive nucleophile, reacting with the imine intermediate to regenerate the primary amine upon hydrolysis, thus minimizing the formation of secondary and tertiary amine by-products.2. Control Reaction Conditions: Monitor the reaction temperature and pressure closely. Use the mildest conditions that afford a reasonable reaction rate to avoid over-reduction of the aromatic ring. |
| Safety Incidents & Handling Issues | 1. Catalyst Pyrophoricity: Dry, activated Raney Nickel is highly pyrophoric due to its large surface area and adsorbed hydrogen gas. It can ignite spontaneously upon exposure to air.[6][7]2. Exothermic Reaction: Hydrogenation is a highly exothermic process. Inadequate heat removal on a large scale can lead to a dangerous thermal runaway.3. Hydrogen Gas Hazards: Hydrogen is extremely flammable and can form explosive mixtures with air. | 1. Strict Catalyst Handling: NEVER allow Raney Nickel to become dry. It is supplied as a 50% slurry in water and must be handled in this state or under an inert atmosphere (Nitrogen or Argon).[6][8] All transfers should be done by washing the catalyst with deoxygenated solvent. Spent catalyst must be carefully quenched and deactivated before disposal (see FAQ).2. Thermal Management: Ensure the reactor has sufficient cooling capacity. For large-scale reactions, consider a semi-batch process where the substrate is added portion-wise to control the rate of heat generation.3. Engineering Controls: Use a properly rated hydrogenation reactor (autoclave). Ensure the area is well-ventilated and free of ignition sources.[8] |
Experimental Workflow & Logic Diagrams
A typical workflow for the synthesis and purification of this compound is outlined below.
Caption: High-level workflow for this compound synthesis.
The following decision tree provides a logical path for troubleshooting common issues during the critical reduction step.
Caption: Troubleshooting decision tree for the nitrile reduction step.
Frequently Asked Questions (FAQs)
Q1: Besides catalytic hydrogenation, what other reduction methods are viable for scale-up? While catalytic hydrogenation is often preferred for its cost-effectiveness and atom economy, other reagents can be used.[3] Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (BH₃-THF, BH₃-SMe₂) are highly effective at reducing nitriles to primary amines.[5][9] However, their scale-up presents challenges including high cost, the need for strictly anhydrous conditions, and managing highly energetic quenching procedures.
Q2: What is the definitive, safe procedure for quenching and disposing of spent Raney Nickel? Safety is paramount. Spent Raney Nickel still contains adsorbed hydrogen and can ignite in air.[6]
-
Filtration: Filter the catalyst from the reaction mixture under a continuous nitrogen or argon blanket. The filter cake must be kept wet with solvent at all times.
-
Quenching: In a separate, well-ventilated area, slowly and carefully add the wet catalyst filter cake in small portions to a large volume of cold water (at least 10x the volume of the catalyst slurry). This should be done behind a blast shield.
-
Deactivation: Stir the aqueous slurry of the catalyst and slowly add a dilute acid (e.g., 5-10% acetic acid) until gas evolution ceases. This safely consumes the residual adsorbed hydrogen.
-
Disposal: The deactivated nickel slurry can then be combined with an inert absorbent (like vermiculite) and disposed of according to your institution's hazardous waste protocols.
Q3: My isolated this compound is a yellow or brown solid. How can I improve its purity and color? Color is a common indicator of impurities.
-
Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will remain in the organic layer, while more basic impurities may be extracted. Note: this is less effective for removing unreacted starting material.[10]
-
Activated Carbon: Stirring a solution of the crude product with activated charcoal for a period before filtering can effectively adsorb colored, high-molecular-weight impurities.
-
Recrystallization: This is one of the most effective methods for purification. A solvent screen should be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: I need to perform a subsequent reaction on the amine. What is the most robust method for Boc-protection at scale? Protecting the primary amine as its tert-butyloxycarbonyl (Boc) derivative is a standard and scalable procedure.[11] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is generally clean and high-yielding. The resulting Boc-protected amine is stable to a wide range of reaction conditions, and the Boc group can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[11][12]
Q5: What analytical techniques are essential for process monitoring and quality control? A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and impurity profiling of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any process-related impurities.
-
Mass Spectrometry (MS): Used for structural confirmation and to obtain an accurate molecular weight.[10]
Key Experimental Protocols
Protocol 1: Scale-Up Catalytic Hydrogenation of 3-Cyanoquinoline
Disclaimer: This protocol is intended for trained professionals in a facility equipped for high-pressure hydrogenation. A thorough risk assessment must be conducted prior to execution.
-
Reactor Preparation: Charge a suitably sized pressure reactor (autoclave) with 3-cyanoquinoline (1.0 eq) and a solvent such as methanol containing ammonia (e.g., 7N NH₃ in MeOH, 5-10 mL per gram of substrate).
-
Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles of pressurizing to ~50 psi then venting).
-
Catalyst Charging: Under a positive flow of nitrogen, carefully add Raney Nickel (50% slurry in water, ~10% w/w relative to the substrate) to the reactor. This is the most critical step for safety; ensure the catalyst is never exposed to air. Wash any residual catalyst into the reactor with a small amount of deoxygenated methanol.
-
Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas (3 cycles of pressurizing to ~100 psi then venting). Pressurize the reactor to the target pressure (e.g., 200-500 psi) with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40-60 °C). The reaction is exothermic; use the reactor's cooling system to maintain a stable temperature. Monitor the reaction by observing the uptake of hydrogen from the reservoir.
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Vent the excess hydrogen and purge the headspace with nitrogen (3 cycles).
-
Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol, ensuring the cake remains wet at all times.
-
Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude this compound. The product can then be purified as required.
Protocol 2: Boc-Protection of this compound
-
Setup: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL per gram). Add a base such as triethylamine (1.2 eq).
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be further purified by recrystallization or column chromatography if necessary.
References
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Raney Nickel. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]
-
ACS Omega. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
PubMed Central. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (1946). the synthesis of 3-methyl-4-(1'methyl-4'-diethylaminobutylamino)-quinoline and some 6-substituted derivatives. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Rediscovered synthesis of 3-cyanoquinoline derivatives. Retrieved from [Link]
- Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
SciSpace. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubMed. (1989). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C10H10N2, 1 gram. Retrieved from [Link]
-
ElectronicsAndBooks.com. (1946). Quinolines. I. The Synthesis of 3-Methyl-4-(l' -methyl-4'-diethylaminobutylamino)-quinoline. Retrieved from [Link]
-
ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Retrieved from [Link]
-
ResearchGate. (1945). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
Sources
- 1. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. RANEY NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Troubleshooting Guide for the Derivatization of Quinolin-3-ylmethanamine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the derivatization of Quinolin-3-ylmethanamine. As a molecule of interest in medicinal chemistry, the successful modification of its primary amine is often a critical step in synthesizing novel compounds. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization of this compound resulting in a low yield?
A1: Low yields can be attributed to several factors. Firstly, the purity of your starting material and reagents is paramount. Impurities can lead to unwanted side reactions or inhibit the desired transformation. Secondly, ensure your reaction is conducted under strictly anhydrous conditions, as many derivatizing agents are sensitive to moisture. Lastly, suboptimal reaction conditions such as temperature, reaction time, and stoichiometry of reagents can significantly impact the yield. It is advisable to perform small-scale optimization experiments to identify the ideal parameters for your specific derivatization.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The appearance of multiple spots suggests the formation of side products. With this compound, common side products can arise from over-reaction (e.g., di-acylation if the derivatizing agent is highly reactive), or reactions involving the quinoline ring itself. Depending on the reaction conditions, electrophilic substitution on the quinoline ring, particularly at positions 5 and 8, can occur.[2] Additionally, if your starting material is impure, these impurities may also be derivatized, leading to extra spots on your TLC plate.
Q3: How can I confirm that I have successfully derivatized the primary amine?
A3: Successful derivatization can be confirmed using a combination of spectroscopic techniques. In the ¹H NMR spectrum, you should observe a downfield shift of the methylene protons adjacent to the nitrogen, and the disappearance of the primary amine protons. The appearance of new signals corresponding to the derivatizing group (e.g., a methyl singlet for an acetyl group) is also a key indicator. In the mass spectrum, you will observe an increase in the molecular weight corresponding to the mass of the added derivative. For example, the mass of N-acetyl-Quinolin-3-ylmethanamine would be the mass of this compound (158.20 g/mol ) plus the mass of an acetyl group (42.04 g/mol ), resulting in a molecular weight of approximately 200.24 g/mol .[3][4]
Q4: What is the best method to purify my derivatized product?
A4: The choice of purification method depends on the properties of your derivatized product. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products.[5] The appropriate solvent system can be determined by running TLC plates with different solvent mixtures. For crystalline products, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
Troubleshooting Common Derivatization Reactions
Acylation Reactions
Acylation is a common method for derivatizing primary amines, typically involving the use of an acyl chloride or anhydride in the presence of a base.
Problem 1: Incomplete Reaction
-
Symptom: Presence of starting material (this compound) in the final product mixture, as observed by TLC or NMR.
-
Possible Causes & Solutions:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the acylating agent is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Inadequate Base: A base is typically required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). Ensure a suitable base (e.g., triethylamine, pyridine) is used in at least a stoichiometric amount.
-
Low Reaction Temperature: Some acylation reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and consider increasing the temperature if the reaction is sluggish.
-
Problem 2: Formation of Di-acylated Product
-
Symptom: A new, less polar spot on the TLC plate and a corresponding mass in the mass spectrum.
-
Possible Causes & Solutions:
-
Highly Reactive Acylating Agent: Using a highly reactive acylating agent, such as an acyl chloride, in large excess can lead to the formation of a di-acylated product.
-
Solution: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. Use a less reactive acylating agent, such as an anhydride, if possible.
-
Problem 3: Side Reactions on the Quinoline Ring
-
Symptom: Complex mixture of products observed by TLC and NMR, with unexpected aromatic signals in the NMR spectrum.
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Friedel-Crafts acylation conditions (strong Lewis acids) can lead to acylation of the electron-rich quinoline ring.
-
Solution: Avoid the use of strong Lewis acids. Standard acylation conditions with a non-nucleophilic base are generally selective for the primary amine.
-
Experimental Protocol: N-Acetylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Spectroscopic Data for N-((quinolin-3-yl)methyl)acetamide:
| Data Type | Expected Observations |
| ¹H NMR | Disappearance of NH₂ protons; appearance of an amide NH proton (broad singlet); downfield shift of the CH₂ protons; a singlet for the acetyl CH₃ group. |
| ¹³C NMR | Appearance of a carbonyl carbon signal (~170 ppm). |
| Mass Spec | [M+H]⁺ at m/z 201.10. |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.
Problem 1: Low Conversion to the Amine Product
-
Symptom: Presence of the starting amine and/or the intermediate imine in the reaction mixture.
-
Possible Causes & Solutions:
-
Inefficient Imine Formation: The formation of the imine intermediate is often the rate-limiting step. The reaction is typically acid-catalyzed, so the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[6]
-
Weak Reducing Agent: Sodium borohydride (NaBH₄) may not be effective for reducing the imine, especially if it is sterically hindered. A more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they can reduce the iminium ion in situ.[7][8]
-
Hydrolysis of the Imine: The imine intermediate can be susceptible to hydrolysis, especially in the presence of excess water. Ensure the use of anhydrous solvents.
-
Problem 2: Reduction of the Carbonyl Starting Material
-
Symptom: Formation of an alcohol byproduct from the starting aldehyde or ketone.
-
Possible Causes & Solutions:
-
Non-selective Reducing Agent: Sodium borohydride can reduce both the imine and the starting carbonyl compound.
-
Solution: Use a more selective reducing agent like STAB or NaBH₃CN, which are less likely to reduce the carbonyl group under the reaction conditions.[7]
-
Experimental Protocol: Reductive Amination of this compound with Acetone
-
To a solution of this compound (1.0 eq) and acetone (2.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature overnight, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sulfonylation Reactions
Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide.
Problem 1: Reaction Fails to Go to Completion
-
Symptom: Significant amount of unreacted this compound remains.
-
Possible Causes & Solutions:
-
Steric Hindrance: The sulfonamide formation can be sterically demanding. Ensure the reaction is given sufficient time to proceed, and gentle heating may be required.
-
Inappropriate Base: A non-nucleophilic base like pyridine is often used to scavenge the HCl byproduct. Ensure an adequate amount is present.
-
Problem 2: Decomposition of the Sulfonyl Chloride
-
Symptom: Low yield and the presence of sulfonic acid byproducts.
-
Possible Causes & Solutions:
-
Presence of Water: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Visualization of Derivatization Workflows
Acylation Workflow
Caption: General workflow for the acylation of this compound.
Reductive Amination Logical Diagram
Caption: Logical flow and potential pitfalls in reductive amination.
References
- Madiu, R., Doran, E. L., Doran, J. M., Pinarci, A. A., Dhillon, K., Rivera, D. A., ... & Moura-Letts, G. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001–4008.
-
ResearchGate. (n.d.). Synthesis of Quinolines from N-Tosyl-1-azadienes. Retrieved from [Link]
- Royal Society of Chemistry. (2018).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Jiménez, M. V., Fernández-Tornos, J., González-Lainez, M., Sánchez-Page, B., Modrego, F. J., Oro, L. A., & Pérez-Torrente, J. J. (2014). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium (I) Complexes. Dalton Transactions, 43(32), 12296-12310.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- El-Sheref, E. M., Bakheet, M. E. M., Mourad, M. A. E., Bräse, S., Ibrahim, M. A. A., Nieger, M., ... & Kaoud, T. S. (2020). New quinolin-3-yl-N-hydrazinecarbothioamides in the synthesis of thiazoles and thiazines. Bioorganic Chemistry, 100, 103934.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Matiychuk, V., Gzella, A., & Lesyk, R. (2020). Reaction of N-(tosylmethyl) ureas with NaCN: Synthetic and Mechanistic Aspects. Molbank, 2020(3), M1149.
- Mohammadi, M. K., & Arjomand, A. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV.
- Myers, A. G., & Kung, D. W. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Brigham Young University.
- Lei, A., & Lu, X. (2000). A Facile Highly Regio-and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium (II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic letters, 2(15), 2357-2360.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
- Shishkov, S. V., Osipov, S. N., & Kokisheva, A. K. (2021). Linear Synthesis of 10-Hydroxy-N, N-dimethyl-N-((3-(tosyloxy) pyridin-2-yl) methyl) decan-1-aminium Bromide. Molecules, 26(11), 3169.
- Snyderwine, E. G., Roller, P. P., Adamson, R. H., Sato, S., & Thorgeirsson, S. S. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo [4, 5-f] quinoline. Carcinogenesis, 8(7), 1017-1020.
- AIFA. (2023).
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]
- Thomas, J. J., & Zhang, Y. (2011). Mass spectrometric identification of novel lysine acetylation sites in huntingtin. Journal of Biological Chemistry, 286(13), 11167-11173.
- Aksoy, A., & Ozer, M. (1993). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Communications Faculty of Sciences University of Ankara Series B, 39(1-2), 1-8.
-
Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Retrieved from [Link]
-
Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
NIST. (n.d.). Isoquinoline. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. [Link]
- Chen, J. K., Shen, C. R., & Liu, C. L. (2010).
-
mzCloud. (n.d.). N Acetyl L glutamine. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Recrystallization of Quinolin-3-ylmethanamine
Welcome to the technical support guide for the purification of Quinolin-3-ylmethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for recrystallization, a critical step in obtaining high-purity material. As a primary amine attached to a quinoline core, this compound presents unique purification challenges and opportunities, which we will address herein with scientifically grounded explanations and actionable protocols.
Physicochemical Profile & Initial Considerations
Understanding the fundamental properties of this compound is the first step in developing a robust purification strategy. Its structure, featuring a basic primary amine and an aromatic quinoline ring system, dictates its solubility and chemical behavior.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol [1] | Used for calculating molar equivalents and theoretical yield. |
| Physical Form | Solid[2] | Suitable for purification by recrystallization[3]. |
| Chemical Nature | Basic (Primary Amine) | The basic nitrogen allows for purification via the formation of crystalline acid salts (e.g., hydrochloride), which can be a highly effective alternative to free base recrystallization[4][5]. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when developing a recrystallization protocol for a new batch of this compound?
A1: The most critical first step is solvent screening. The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[6]. This differential solubility is the fundamental principle of this purification technique. Start with small-scale tests (10-20 mg of crude material) in various solvents of differing polarities (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, ethanol/water mixtures) to identify a suitable candidate or solvent pair before committing your bulk material.
Q2: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice[7]. This is often because the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point (or the melting point of the impure mixture). It can also be triggered by cooling the solution too rapidly[8]. To resolve this, reheat the mixture until the oil redissolves completely, add a small amount (10-15%) of additional hot solvent to reduce the concentration, and allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required[9].
Q3: Is it better to recrystallize this compound as a free base or as a salt?
A3: This depends on the impurities. As a basic compound, this compound can be converted to a salt, such as a hydrochloride (HCl) salt[5]. These salts often have very different solubility profiles and tend to be highly crystalline, making them easier to recrystallize than the free base. If you are struggling to purify the free base or if your impurities are neutral or acidic, converting to a salt, recrystallizing, and then neutralizing to regenerate the purified free base is a powerful and highly recommended strategy[4]. A patent for a similar quinoline compound specifically mentions recrystallizing the dihydrochloride from a methanol-acetone mixture, highlighting the utility of this approach[10].
Q4: My final yield of pure crystals is very low. What are the common causes of product loss?
A4: Low recovery is a frequent issue with several potential causes:
-
Using too much solvent: This is the most common error. If the solution is not saturated at high temperature, a significant portion of your compound will remain dissolved even after cooling[9][11]. Always use the minimum amount of hot solvent required to fully dissolve your solid.
-
Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. Use a pre-heated funnel and a slight excess of hot solvent to prevent this[7].
-
Incomplete cooling: Ensure the flask is cooled sufficiently, typically to room temperature first, then in an ice-water bath, to maximize the precipitation of the solute[12].
-
Excessive washing: Washing the collected crystals is necessary to remove residual impurities, but using too much wash solvent or solvent that is not ice-cold will redissolve some of your product[13].
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental challenges.
Problem: Poor or No Crystal Formation Upon Cooling
If your solution remains clear after cooling, it is either not saturated or it is supersaturated.
-
Diagnosis: The solution is likely not saturated because too much solvent was added initially[9].
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Continue until you observe slight turbidity or crystal formation at the surface, then add a drop or two of hot solvent to redissolve and cool again.
-
Diagnosis: The solution is supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not occurred[13].
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth[13].
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.
-
Problem: Formation of an Oil (Oiling Out)
Oiling out prevents purification because impurities are incorporated into the liquid phase rather than being excluded by a crystal lattice.
-
Cause: The boiling point of the chosen solvent is higher than the melting point of the compound, or the solution is too concentrated[6].
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting oiling out.
Problem: Persistent Color in Final Product
If your purified crystals remain colored, it indicates the presence of soluble, colored impurities.
-
Solution: Decolorization with Activated Charcoal. Activated charcoal has a high surface area and can adsorb large, colored impurity molecules[13].
Protocol: Decolorization
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities[12].
-
Allow the clear, hot filtrate to cool slowly to form decolorized crystals.
Advanced Protocol: Purification via Hydrochloride Salt Formation
This method leverages the basicity of the amine to form a highly crystalline hydrochloride salt, which often separates cleanly from neutral or basic impurities.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude this compound in a suitable solvent like isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl dropwise, or a solution of HCl in isopropanol) until the pH is acidic (test with pH paper). The hydrochloride salt will often precipitate immediately.
-
Recrystallization of the Salt: Gently heat the mixture, adding more solvent if necessary, until the salt completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of the crystalline salt.
-
Collection: Collect the purified this compound hydrochloride crystals by vacuum filtration. Wash the crystals with a minimal amount of cold solvent[14].
-
(Optional) Regeneration of Free Base: To recover the free amine, dissolve the hydrochloride salt in water, and add a base (e.g., 1M NaOH solution) until the solution is basic. The free amine will precipitate and can be extracted with an organic solvent (like dichloromethane or ethyl acetate), dried, and the solvent evaporated to yield the purified solid.
Solvent Selection Guide
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.
Caption: Logical workflow for selecting a recrystallization solvent.
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
Michigan State University. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483745, this compound. [Link]
-
Study.com. (n.d.). What are some examples of situations where recrystallization would not be suitable to purify an organic compound?[Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Cheméo. (n.d.). 3-Quinolinamine. [Link]
-
Organic Chemistry at CU Boulder. (2013, September 9). Recrystallization [Video]. YouTube. [Link]
Sources
- 1. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Quinolin-3-ylmethanamine and its Derivatives
Welcome to the technical support center for Quinolin-3-ylmethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity and reproducibility of your experimental results.
Introduction: The Quinoline Scaffold and Inherent Instabilities
The quinoline ring is a robust heterocyclic system, but like many nitrogen-containing aromatic compounds, it is susceptible to degradation under common experimental and storage conditions. This compound, with its primary amine substituent, introduces additional reactivity considerations. Discoloration, typically appearing as a yellowing or browning of the compound, is a common visual indicator of degradation, often resulting from photodegradation or oxidation.[1] Inconsistent experimental outcomes and a loss of compound potency are also significant signs that stability may be compromised.[1] This guide will address the primary factors influencing the stability of these molecules—light, pH, oxidation, and temperature—and provide actionable troubleshooting advice.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you may encounter during your research, providing insights into the causes and offering detailed solutions.
Issue 1: Sample Discoloration (Yellowing/Browning) Upon Storage or in Solution
Question: My solid sample/solution of this compound has turned yellow or brown over time. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of degradation, primarily due to photodegradation and/or oxidation . The quinoline nucleus is photosensitive and can degrade when exposed to UV or even ambient light.[1] The primary amine of the methanamine group is also susceptible to oxidation.
Causality Explained:
-
Photodegradation: Exposure to light, particularly UV wavelengths, can excite the aromatic quinoline system, leading to the formation of reactive species. This can result in the formation of hydroxyquinolines and other colored byproducts.[1][2]
-
Oxidation: The nitrogen atom in the quinoline ring and the primary amine can be oxidized, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by light and the presence of trace metal impurities. The initial oxidation products can further react to form complex, often colored, polymeric materials.
Troubleshooting & Prevention Protocol:
-
Storage:
-
Solid Form: Always store solid this compound and its derivatives in amber glass vials to protect from light.[3] The container should be tightly sealed and stored in a cool, dark, and dry place, ideally at 2-8°C.[3]
-
Solutions: Prepare solutions fresh whenever possible.[1] If stock solutions must be stored, they should be kept in amber vials or tubes wrapped in aluminum foil, at low temperatures (e.g., -20°C or -80°C).
-
-
Handling:
-
Minimize exposure to ambient light during weighing and solution preparation. Work in a dimly lit area or use protective coverings.
-
Consider using solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, especially for long-term solution storage.
-
Issue 2: Inconsistent Results and Loss of Potency in Biological Assays
Question: I'm observing a gradual decrease in the activity of my this compound derivative in my cell-based/enzymatic assays. Could this be a stability issue?
Answer:
Yes, a loss of potency is a strong indicator of compound degradation. The stability of quinoline derivatives in aqueous solutions is highly dependent on pH and temperature.[1]
Causality Explained:
-
pH-Dependent Hydrolysis: While the quinoline ring itself is relatively stable to hydrolysis, the overall stability of derivatives can be pH-sensitive. The protonation state of the quinoline nitrogen and the primary amine can influence the molecule's electronic properties and susceptibility to degradation. Degradation can be accelerated in both acidic and basic conditions.[1] For instance, the photodegradation of quinoline is known to be faster at pH 4.5 than at pH 7.0.[1]
-
Thermal Degradation: Elevated temperatures, even those used for short-term incubations in assays, can accelerate the rate of all chemical degradation pathways.[1]
Troubleshooting & Prevention Protocol:
-
pH Control:
-
Use buffered solutions to maintain a stable pH throughout your experiment. The optimal pH for stability will be compound-specific and should be determined empirically.[1] A good starting point for many biological assays is a physiological pH of 7.4.
-
Be aware that the solubility of quinoline derivatives can also be pH-dependent.[4]
-
-
Temperature Management:
-
Prepare stock solutions at room temperature and then store them at appropriate low temperatures.
-
During experiments, minimize the time your compound is exposed to elevated temperatures.
-
For sensitive compounds, consider running assays at lower temperatures if the experimental design allows.
-
-
Fresh is Best:
-
The most reliable approach is to prepare fresh solutions of your compound immediately before each experiment.[1]
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am analyzing my sample of this compound and see multiple unexpected peaks. Are these impurities from the synthesis or degradation products?
Answer:
These peaks could be either synthetic impurities or degradation products. A systematic approach is needed to distinguish between them. Forced degradation studies are a key tool in identifying potential degradation products.[5][6]
Causality Explained:
-
Synthetic Impurities: The synthesis of quinolines can involve multi-step processes, which may lead to the presence of starting materials, intermediates, or by-products in the final compound.[7]
-
Degradation Products: As discussed, exposure to light, oxygen, non-optimal pH, and high temperatures can lead to the formation of new chemical entities. Common degradation pathways for quinolines include hydroxylation and oxidation of the ring system.[8][9][10]
Troubleshooting & Identification Workflow:
-
Analyze a Freshly Prepared Sample: Immediately after synthesis and purification, or upon receiving a new batch of the compound, perform an initial HPLC/LC-MS analysis. This will provide a baseline chromatogram.
-
Perform a Forced Degradation Study: This involves subjecting your compound to a range of harsh conditions to intentionally induce degradation.[5][6] This will help you to identify the retention times of potential degradation products.
-
Protocol for a Forced Degradation Study:
-
Prepare a Stock Solution: Create a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.[1]
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide and keep it at room temperature.[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1]
-
Photolytic Degradation: Expose the stock solution in a clear vial to a UV light source.[1]
-
-
Analysis: Analyze the stressed samples by HPLC/LC-MS at various time points and compare the chromatograms to a control sample (stored under optimal conditions). New peaks that appear in the stressed samples are likely degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: Solid this compound should be stored in a tightly sealed, amber glass vial in a cool (2-8°C), dark, and dry environment.[3] The dihydrochloride salt form is also available and is noted for its enhanced stability and solubility, with recommended storage at 0-8°C.[11][12]
Q2: How often should I prepare fresh solutions of my quinoline derivative? A2: For the most reliable and reproducible results, it is highly recommended to prepare fresh solutions immediately before each experiment.[1] If you must use a stock solution, it should be stored protected from light at -20°C or below, and its stability under these conditions should be periodically verified by analytical methods like HPLC.
Q3: My this compound is an oil, not a solid. How should I handle and purify it? A3: While this compound is typically a solid, some derivatives or impure samples may be oils. Oily products can be challenging to handle and purify. Consider converting the free base to a salt (e.g., a hydrochloride salt) to induce crystallization and facilitate purification. This can often be achieved by dissolving the oil in a suitable solvent and adding a solution of the corresponding acid.
Q4: What analytical methods are best for assessing the purity and stability of this compound? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[13][14][15][16][17] This method can separate the parent compound from its degradation products and impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of these unknown species.
Data Summary and Visualization
Table 1: Key Stability Factors and Mitigation Strategies
| Stability Factor | Potential Issues | Recommended Mitigation Strategies |
| Light (Photostability) | Discoloration, formation of hydroxyquinolines, loss of potency.[1] | Store solids and solutions in amber vials or protected from light.[1][3] Minimize light exposure during handling. |
| pH | Accelerated degradation in acidic or basic conditions.[1] Changes in solubility.[4] | Use buffered solutions to maintain a stable pH, typically around neutral for biological assays.[1] |
| Oxidation | Discoloration, formation of complex degradation products.[1] | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for solutions.[1] |
| Temperature | Increased rate of all degradation pathways.[1] | Store solids and solutions at recommended low temperatures (e.g., 2-8°C for solids, ≤ -20°C for solutions).[1][3] |
Diagrams
Caption: Key factors influencing the stability of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C-QUINOLIN-3-YL-METHYLAMINE | 7521-70-2 [amp.chemicalbook.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. scbt.com [scbt.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. A New Stability Indicating HPLC-PDA Method for Estimation of Eluxadoline in Presence of its Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in Quinolin-3-ylmethanamine Synthesis
Welcome to the technical support guide for the synthesis of Quinolin-3-ylmethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during the synthesis, primarily focusing on the reduction of quinoline-3-carbonitrile. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its primary challenges?
The most prevalent and direct method for synthesizing this compound is the reduction of quinoline-3-carbonitrile. This precursor is accessible through various established methods for quinoline synthesis.[1][2] The primary challenge lies in the choice of reducing agent and the control of reaction conditions, which can lead to a variety of byproducts through incomplete reduction, over-reduction, or side-reactions.[3][4]
Q2: I've performed a reduction of quinoline-3-carbonitrile, but my yield is low and the NMR spectrum is complex. What are the most likely byproducts I should be looking for?
When reducing quinoline-3-carbonitrile, particularly with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation, you should anticipate three main classes of byproducts:
-
Incomplete Reduction Products: The intermediate in the reduction is an imine, which upon hydrolytic workup can revert to Quinoline-3-carboxaldehyde .[5]
-
Dimerization/Coupling Products: During both catalytic hydrogenation and LiAlH₄ reduction, the newly formed primary amine can react with the imine intermediate, leading to the formation of a secondary amine dimer, Bis(quinolin-3-ylmethyl)amine . This is a well-documented side reaction in nitrile reductions.[3][4]
-
Over-reduction Products: The quinoline ring itself is susceptible to reduction under certain conditions, which can yield 1,2,3,4-Tetrahydrothis compound .[6]
Q3: My purified product has a persistent yellow or brown color. What could be the cause?
Quinoline and its derivatives can be sensitive to light and air, and aged or impure samples often develop a yellow or brown color.[7][8] This can be due to trace impurities from the initial quinoline-3-carbonitrile synthesis (e.g., from a Skraup or Doebner-von Miller reaction, which are known to produce tarry substances) or from oxidative degradation of the quinoline ring system.[9][10][11] It is crucial to store the compound protected from light.[11]
Troubleshooting Guide: From Observation to Identification
This section provides a systematic approach to identifying byproducts based on common analytical observations.
Issue 1: Presence of a Carbonyl-Containing Impurity
-
Observation: Your crude product analysis (TLC, LC-MS) shows a spot/peak with a different polarity. Your IR spectrum shows a stretch around 1690-1710 cm⁻¹, and the ¹H NMR shows a singlet around 9-10 ppm. The mass spectrum reveals a molecular ion corresponding to C₁₀H₇NO.
-
Root Cause Analysis: These signals are characteristic of an aldehyde. This strongly suggests that the reduction of the nitrile was incomplete. The intermediate imine (R-CH=NH) is stable under anhydrous conditions but is readily hydrolyzed to an aldehyde (R-CHO) during aqueous workup.[5] This is particularly common if the reducing agent was not sufficiently active or used in a substoichiometric amount.
-
Suggested Action:
-
Confirm Identity: Compare the retention time and mass spectrum of the impurity with a commercial standard of Quinoline-3-carboxaldehyde, if available.
-
Optimize Reaction: Increase the equivalents of the reducing agent (e.g., 1.5-2.0 eq. of LiAlH₄). Ensure the reaction goes to completion by monitoring with TLC before quenching.[12]
-
Modify Workup: A careful, non-hydrolytic quench at low temperature can sometimes minimize this byproduct, though driving the reaction to completion is the more robust solution.
-
Issue 2: Detection of a High Molecular Weight Byproduct
-
Observation: LC-MS analysis shows a peak with a mass corresponding to a dimer, specifically [2M-NH₃] where M is the mass of the product (approx. m/z 299 for C₂₀H₁₇N₃). The ¹H NMR may show broadened signals for the CH₂ and NH protons.
-
Root Cause Analysis: This high molecular weight species is likely the secondary amine, Bis(quinolin-3-ylmethyl)amine. It forms when a molecule of the product amine attacks the imine intermediate, eliminating ammonia. This is a known pathway in catalytic hydrogenation of nitriles.[3][4]
-
Suggested Action:
-
For Catalytic Hydrogenation: The formation of secondary and tertiary amines can often be suppressed by adding a source of ammonia (e.g., NH₄OH or bubbling NH₃ gas) to the reaction mixture.[3] This shifts the equilibrium away from the coupling reaction.
-
For LiAlH₄ Reduction: Ensure slow addition of the nitrile to the hydride slurry at 0 °C to maintain a high concentration of the reducing agent relative to the substrate and intermediates, which favors complete reduction to the primary amine.[12]
-
Issue 3: Unexpected Aliphatic Signals in ¹H NMR
-
Observation: Besides the expected singlet for the -CH₂-NH₂ group around 3.9-4.1 ppm, you observe complex multiplets in the 1.5-3.5 ppm region of the ¹H NMR spectrum. The aromatic signals integrate to fewer than 6 protons. Mass spectrometry confirms a peak at M+4 (m/z 162).
-
Root Cause Analysis: These signals indicate the reduction of the quinoline nucleus itself to a tetrahydroquinoline derivative.[6] While the benzene ring of quinoline is quite stable, the pyridine ring is more susceptible to reduction, especially with catalytic hydrogenation (e.g., H₂/PtO₂) or very harsh LiAlH₄ conditions (prolonged heating).
-
Suggested Action:
-
Milder Reducing Agents: Switch to a milder reducing agent. Borane complexes like BH₃-THF or BH₃-SMe₂ are effective for nitrile reduction and are less likely to reduce the aromatic ring.[3]
-
Control Hydrogenation: If using catalytic hydrogenation, switch from platinum-based catalysts to palladium (Pd/C) or Raney Nickel, which are generally less aggressive towards the quinoline ring under controlled temperature and pressure.[3][4]
-
Data Summary & Visualization
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Structure | Molecular Formula | MW ( g/mol ) | Key Analytical Features |
| Quinoline-3-carboxaldehyde | Quinoline-CHO | C₁₀H₇NO | 157.17 | MS: [M+H]⁺ at m/z 158. ¹H NMR: Aldehyde proton at δ 9-10 ppm. IR: C=O stretch at ~1700 cm⁻¹. |
| Bis(quinolin-3-ylmethyl)amine | (Quinoline-CH₂)₂NH | C₂₀H₁₇N₃ | 299.37 | MS: [M+H]⁺ at m/z 300. Often difficult to isolate and characterize by NMR alone. |
| 1,2,3,4-Tetrahydrothis compound | Tetrahydro-Quinoline-CH₂NH₂ | C₁₀H₁₄N₂ | 162.23 | MS: [M+H]⁺ at m/z 163. ¹H NMR: Loss of aromaticity, complex aliphatic signals at δ 1.5-3.5 ppm. |
| Quinoline-3-carbonitrile (Unreacted) | Quinoline-CN | C₁₀H₆N₂ | 154.17 | IR: Sharp C≡N stretch at ~2230 cm⁻¹. Less polar than the amine product on TLC. |
Diagrams of Reaction Pathways
Caption: Figure 1: Synthetic Pathways
Caption: Figure 2: Analytical Workflow
Experimental Protocols
Protocol 1: General HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for assessing the purity of this compound and detecting byproducts. Method optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[13]
-
Column: C18 reverse-phase column (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm) or equivalent.[14]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% Trifluoroacetic Acid or Formic Acid).
-
Example Gradient: Start at 10% ACN, ramp to 90% ACN over 15 minutes, hold for 2 minutes, return to 10% ACN and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Detection Wavelength: 225 nm or 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.[14]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 90:10 Water:ACN). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LiAlH₄ Reduction and Quench
This procedure is adapted from standard methods for nitrile reduction.[12]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of quinoline-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Perform the following additions with extreme caution as gas evolution is vigorous.
-
Slowly and dropwise, add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
Slowly add 'x' mL of 15% (w/v) aqueous NaOH solution.
-
Slowly add '3x' mL of water.
-
-
Workup: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
- Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem Technical Support.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Benchchem. (2025). Preventing side product formation in quinoline synthesis. Benchchem Technical Support.
- Benchchem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem Technical Support.
- IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
- Pharmaffili
- Wikipedia. (n.d.). Quinoline.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- SlidePlayer. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Wikipedia. (n.d.). Nitrile reduction.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem Technical Support.
- ResearchGate. (n.d.).
- PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- IOSR Journal. (2023).
Sources
- 1. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Quinolin-3-ylmethanamine Reactions
Welcome to the technical support center dedicated to the catalytic synthesis and derivatization of Quinolin-3-ylmethanamine and related compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for these critical reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Central Role of the Catalyst
This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active agents. The efficiency of its synthesis and subsequent modification is critically dependent on the choice of catalyst. An incorrect catalyst selection can lead to low yields, poor selectivity, and challenging purification processes. This guide provides a structured approach to catalyst selection, addressing common challenges and offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most common catalytic routes to this compound involve the reduction of a suitable precursor. The two primary approaches are:
-
Catalytic Hydrogenation of 3-Quinolinecarbonitrile: This involves the reduction of the nitrile group to a primary amine. A variety of heterogeneous catalysts are effective for this transformation.
-
Reductive Amination of 3-Quinolinecarbaldehyde: This two-step, one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired amine.[1][2]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The decision to use a homogeneous versus a heterogeneous catalyst depends on your specific experimental requirements.[3]
-
Homogeneous catalysts are in the same phase as the reactants, which often results in higher selectivity and milder reaction conditions due to well-defined active sites.[3][4] However, their removal from the reaction mixture can be challenging and may require additional purification steps.[3]
-
Heterogeneous catalysts exist in a different phase (typically a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product (e.g., by filtration) and allows for easier recycling.[3][5] This makes them particularly suitable for larger-scale industrial applications.
Q3: My hydrogenation of a quinoline derivative is stalling or showing low conversion. What are the likely causes?
A3: Stalled or incomplete hydrogenation of quinolines is a common issue. Potential causes include:
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can strongly coordinate to the metal surface of the catalyst, leading to deactivation.[5][6] Reaction intermediates can also adsorb to active sites and inhibit turnover.[6]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Hydrogen Availability: Inadequate pressure or poor mixing can limit the availability of hydrogen at the catalyst surface.
-
Presence of Poisons: Impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst.
Q4: I am observing over-reduction of the quinoline ring during the synthesis of this compound. How can I prevent this?
A4: Over-reduction, leading to the formation of a tetrahydroquinoline ring, is a key challenge. To enhance selectivity for the reduction of the side-chain functional group while preserving the aromaticity of the quinoline core:
-
Catalyst Choice: Nickel-based catalysts, such as Raney Nickel, can sometimes be more chemoselective for nitrile reduction over aromatic ring hydrogenation compared to highly active catalysts like rhodium or ruthenium under harsh conditions.
-
Reaction Conditions: Milder conditions (lower temperature and pressure) will favor the reduction of the more reactive nitrile or imine group over the more stable aromatic ring.
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonia borane in transfer hydrogenation can sometimes offer better selectivity compared to high-pressure hydrogenation with H₂ gas.[7][8][9]
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low Yield in the Reductive Amination of 3-Quinolinecarbaldehyde
Problem: The formation of this compound from 3-quinolinecarbaldehyde and an ammonia source is inefficient, with significant amounts of unreacted aldehyde or byproduct formation.
Causality Analysis: Low yields in reductive amination can stem from several factors, primarily related to the delicate balance between imine formation and its subsequent reduction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reductive amination yields.
Solutions:
-
Promote Imine Formation: The initial condensation to form the imine is reversible and can be equilibrium-limited.
-
Action: Conduct the reaction in an anhydrous solvent. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.
-
Rationale: Removing water, a byproduct of imine formation, prevents the reverse reaction (hydrolysis of the imine back to the aldehyde and amine).
-
-
Select the Right Reducing Agent: The choice of hydride source is critical.
-
Action: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This reagent is particularly effective because it is less reactive towards the aldehyde starting material and more reactive towards the protonated imine intermediate.
-
Rationale: Highly reactive hydrides like NaBH₄ can reduce the aldehyde before it has a chance to form the imine, leading to the corresponding alcohol as a byproduct. NaBH(OAc)₃ is more stable under the mildly acidic conditions that favor imine formation.
-
Issue 2: Catalyst Deactivation and Poor Reusability in 3-Quinolinecarbonitrile Hydrogenation
Problem: The heterogeneous catalyst (e.g., Pd/C, Raney Ni) shows a significant drop in activity upon reuse for the hydrogenation of 3-quinolinecarbonitrile.
Causality Analysis: Catalyst deactivation in quinoline hydrogenation is often caused by the strong adsorption of the nitrogen-containing starting material, intermediates, or the amine product onto the catalyst's active sites.[5][6] This blocks access for further reactants and poisons the catalyst.
Solutions & Mitigation Strategies:
-
Use of Additives:
-
Action: Introduce a small amount of a non-poisonous Lewis base to the reaction mixture.
-
Rationale: A weakly coordinating base can competitively adsorb on the catalyst surface, preventing the strong, irreversible binding of the quinoline species and thereby preserving catalytic activity.[6]
-
-
Catalyst Support and Morphology:
-
Action: Employ a catalyst with a hierarchical or porous support structure.
-
Rationale: A high surface area and porous structure can enhance catalyst robustness and longevity.[5] For example, a hierarchical nickel foam-supported palladium catalyst has demonstrated high reusability in quinoline hydrogenation.[5]
-
-
Optimize Reaction Conditions:
-
Action: Increase the reaction temperature moderately.
-
Rationale: While higher temperatures can sometimes lead to side reactions, they can also facilitate the desorption of inhibiting species from the catalyst surface, helping to regenerate the active sites during the reaction.[6]
-
Issue 3: Poor Selectivity in Buchwald-Hartwig Amination on a Quinoline Scaffold
Problem: When attempting to perform a Buchwald-Hartwig amination on a halo-substituted quinoline to synthesize a derivative of this compound, low yields and significant side products (e.g., hydrodehalogenation) are observed.
Causality Analysis: The Buchwald-Hartwig amination is highly sensitive to the choice of palladium precursor, ligand, and base.[11][12] The electron-rich nature of the quinoline ring can complicate the catalytic cycle.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Solutions:
-
Ligand Selection is Paramount: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Action: Screen a panel of electron-rich, sterically hindered phosphine ligands. Ligands like Johnphos, XPhos, or SPhos are often effective for challenging substrates.[11][13]
-
Rationale: The steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step, while their electron-donating ability facilitates the initial oxidative addition of the aryl halide.[12]
-
-
Base Optimization: The base plays a crucial role in deprotonating the amine but can also cause side reactions.
-
Action: If using a strong base like sodium tert-butoxide (NaOt-Bu) results in decomposition, switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Rationale: The choice of base must be tailored to the pKa of the amine and the stability of the substrate. Weaker bases can minimize side reactions like catalyst deactivation or substrate degradation.[11]
-
Data Summary & Catalyst Performance
The following table summarizes the performance of various catalytic systems for key transformations related to this compound synthesis.
| Reaction Type | Catalyst System | Substrate Example | Key Conditions | Typical Yield | Selectivity Issues | Reference(s) |
| Transfer Hydrogenation | Zirconium-hydride complex | Quinoline | Ammonia borane, THF | Up to 94% | Good functional group tolerance | [7] |
| Transfer Hydrogenation | Cobalt complex + L1 ligand | Quinolines | Formic acid, mild temp. | High | Selective for N-heterocycle | [9] |
| Hydrogenation | Heterogeneous Co from Co(OAc)₂/Zn | Quinolines | H₂ (pressure), H₂O | 56-97% | Dehalogenation of halo-quinolines | [14] |
| Hydrogenation | Pd on Ni-foam (Al₂O₃–Pd–D/Ni) | Quinoline | 6 bar H₂, 100 °C, EtOH | Quantitative | Selective to Py-THQ | [5] |
| Buchwald-Hartwig | Pd(OAc)₂ / Johnphos | 5-bromo-8-benzyloxyquinoline | NaOt-Bu, Toluene, 110-150°C | 88% | Dependent on ligand/base combo | [11][13] |
Experimental Protocols
Protocol 1: Reductive Amination of 3-Quinolinecarbaldehyde using NaBH(OAc)₃
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Quinolinecarbaldehyde (1.0 mmol)
-
Ammonia (7N solution in methanol, 2.0 mmol, 2.0 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (10 mL)
-
Acetic Acid (optional, 1-2 drops)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-quinolinecarbaldehyde and the anhydrous solvent.
-
Add the methanolic ammonia solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
References
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane.Organic Chemistry Frontiers (RSC Publishing).
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.Nature Communications.
- troubleshooting side reactions in the synthesis of quinoline derivatives.Benchchem.
- Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions.Catalysis Science & Technology (RSC Publishing).
- Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species.PubMed Central.
- Proposed mechanism for the transfer hydrogenation of quinoline to 1,2,3,4‐tetrahydroquinoline.ResearchGate.
- Causes of catalyst deactivation during quinoline hydrodenitrogenation.OSTI.GOV.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.ResearchGate.
- New Ways for the Full Hydrogenation of Quinoline in Mild Conditions.Taylor & Francis eBooks.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.ACS Omega.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.Journal of the Indian Chemical Society.
- Hydrogenation of quinolines with homogeneous catalysts.ResearchGate.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.RSC Publishing.
- Troubleshooting low yields in the quinoline cyclization step.Benchchem.
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.Catalysis Science & Technology (RSC Publishing).
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst.Thieme.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.PubMed Central.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.ResearchGate.
- Buchwald–Hartwig amination.Wikipedia.
- Proposed mechanism Mn-catalysed hydrogenation of quinoline.ResearchGate.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.Benchchem.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.ACS Publications.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.MDPI.
- synthesis of quinoline derivatives and its applications.Slideshare.
- General strategies for the synthesis of quinoline derivatives.ResearchGate.
- Green Synthesis of Quinoline and Its Derivatives.International Journal of Pharmaceutical Sciences.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.MDPI.
- Synthesis of quinolines.Organic Chemistry Portal.
- Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts.RSC Publishing.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.MDPI.
- Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis.The Journal of Organic Chemistry.
- A review on synthetic investigation for quinoline- recent green approaches.Taylor & Francis.
- Iodine catalyzed reduction of quinolines under mild reaction conditions.RSC Publishing.
- Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives.ResearchGate.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.ScienceDirect.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.Organic & Biomolecular Chemistry (RSC Publishing).
- Reductive Amination & Amide Synthesis.YouTube.
- SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY.Journal of the Chilean Chemical Society.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.PubMed Central.
- Sequential Catalytic Process: Synthesis of Quinoline Derivatives by AuCl3/CuBr-Catalyzed Three-Component Reaction of Aldehydes, Amines, and Alkynes.ResearchGate.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.National Institutes of Health.
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
- Amine Preparation 4 - Reductive Amination.YouTube.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinolin-3-ylmethanamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, a class of compounds with a broad spectrum of biological activities, are of significant interest in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Quinolin-3-ylmethanamine, a key structural motif. By leveraging established fragmentation principles of related quinoline compounds, we will build a predictive framework for its behavior under mass spectrometric analysis. Furthermore, this guide will objectively compare mass spectrometry with other analytical techniques, offering supporting data and experimental protocols to ensure robust and validated analytical workflows.
The Significance of this compound
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, including anticancer and anti-HIV applications.[2][3] Accurate characterization of this compound and its analogues is therefore a critical step in the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a cornerstone technique for this purpose.[4]
Predicted Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation behavior by analogical reasoning from the well-documented fragmentation of quinoline and its substituted derivatives.[5][6][7][8] We will consider two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M⁺˙) and subsequent fragmentation. The fragmentation of quinoline itself is known to proceed via the loss of HCN to form an ion at m/z 102, followed by the expulsion of C₂H₂ to yield an ion at m/z 76.[6] For this compound (molecular weight: 158.20 g/mol ), the following fragmentation pathways are anticipated:
-
Formation of the Molecular Ion (M⁺˙): The molecular ion is expected at m/z 158.
-
Benzylic Cleavage: The most favorable fragmentation will likely be the cleavage of the C-C bond between the quinoline ring and the aminomethyl group (benzylic cleavage). This would result in the formation of a stable quinolin-3-ylmethyl cation at m/z 142. This is expected to be a prominent peak.
-
Loss of Ammonia: Another characteristic fragmentation for primary amines is the loss of a neutral ammonia molecule (NH₃) from the [M-H]⁺ ion, which would lead to an ion at m/z 141.
-
Formation of the Quinoline Cation: Cleavage of the entire aminomethyl side chain could lead to the formation of the quinoline cation at m/z 129.
-
Ring Fragmentation: Subsequent fragmentation of the quinoline ring system would likely follow patterns similar to quinoline itself, with losses of HCN and C₂H₂ from the quinoline-containing fragments.[6]
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, typically producing a protonated molecule [M+H]⁺ in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For this compound, the [M+H]⁺ ion would be at m/z 159.
-
Loss of Ammonia: The most likely fragmentation of the protonated molecule is the loss of a neutral ammonia molecule (NH₃), resulting in a stable carbocation at m/z 142. This is often the base peak in the ESI-MS/MS of primary amines.
-
Further Fragmentation: The fragment at m/z 142 could undergo further fragmentation, although this would require higher collision energies.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves cross-validation with other analytical techniques.[1]
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information, suitable for complex mixtures when coupled with chromatography (GC-MS, LC-MS).[4] | Isomers can be difficult to distinguish without tandem MS and reference standards, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, invaluable for unambiguous structure determination and stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification, non-destructive.[1] | Provides limited structural information on its own, requires reference standards for identification. |
Experimental Protocols
To facilitate the practical application of this guide, here are detailed protocols for the analysis of quinoline derivatives using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[9]
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
- Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
2. GC-MS System and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile or thermally labile quinoline derivatives and for quantification in complex matrices.[10][11][12]
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
- Dilute with the initial mobile phase to a final concentration of 1-10 ng/mL.
2. LC-MS/MS System and Conditions:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: Waters Xevo TQ-S micro or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-0.5 min: 5% B.
- 0.5-3.0 min: 5-95% B.
- 3.0-4.0 min: 95% B.
- 4.0-4.1 min: 95-5% B.
- 4.1-5.0 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.
- MRM Transitions:
- This compound: m/z 159 -> 142 (quantifier), m/z 159 -> 129 (qualifier).
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By understanding the fundamental fragmentation pathways of the quinoline scaffold and its substituted analogues, researchers can confidently interpret mass spectral data for novel compounds within this class. The comparative analysis with other analytical techniques and the detailed experimental protocols provided herein serve as a valuable resource for establishing robust and reliable analytical methods in the pursuit of new therapeutic agents. The principles and methodologies outlined are designed to uphold the highest standards of scientific integrity, ensuring that the data generated is both accurate and reproducible.
References
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLwkbKzOeZnwV2AxZsAtLpDnIX35dpIHAOyAByS-NnbBtU8aT39iP0UcgGMyueE_OMdP8ibP1uzcauzISszUiEWaC9dGhraTCgrnk47A9ENOXyYy8taoTiILXJImkpg5Eq1nxAWIIwFVFzbfKNoKHEtONOzqDK6sDBNJghwupIVJKSda3QQgL5RDeMlLAPp0i-DQ9JIgz_todNvVtFkgzz8RwGKzCh8QdehycoVg==]
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232750989_Mass_spectra_of_some_2-substituted_derivatives_of_quinoline-4-carboxylic_acids_and_their_amides]
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [URL: https://www.researchgate.net/publication/232750989_Mass_spectra_of_some_2-substituted_derivatives_of_quinoline-4-carboxylic_acids_and_their_amides]
- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v66-150]
- Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9170319/]
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31959815/]
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [URL: https://www.researchgate.
- Quinoline - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91225&Mask=200]
- Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34507312/]
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [URL: https://link.springer.com/article/10.1007/s00216-015-8786-9]
- Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742137/]
- 3-Aminoquinoline(580-17-6) MS spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum/580-17-6_MS.htm]
- Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study - ResearchGate. [URL: https://www.researchgate.
- 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11375]
- a, b Comparison between the electron ionization mass spectrum of the... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/a-b-Comparison-between-the-electron-ionization-mass-spectrum-of-the-reference-compound_fig4_230784323]
- Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b06013]
- High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/biophysical-characterization-and-small-molecule-analysis/high-resolution-mass-spectrometry-more-than-exact-mass/]
- Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891461/]
- High-Resolution Mass Spectrometry | HRMS Analysis - Measurlabs. [URL: https://measurlabs.com/methods/high-resolution-mass-spectrometry-hrms-analysis/]
- Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2019/versatile-lc-ms-ms-solutions-for-the-evolving-bioanalysis-landscape.html]
- What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? - Chemistry For Everyone. [URL: https://www.youtube.
- Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.
- Quinoline, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C612588&Type=MASS]
- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. [URL: https://core.ac.uk/download/pdf/217032742.pdf]
- Mass Spectrometry Data Center, NIST. [URL: https://www.nist.
-
Updated Review on LC-MS. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2014_5(1)/[13].pdf]
- Journal of Analytical & Bioanalytical Techniques - Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. [URL: https://www.omicsonline.org/open-access/gas-chromatography-in-pharmaceutical-analysis-ensuring-purity-and-quality-of-drug-products-109968.html]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. [URL: https://www.mdpi.com/2079-6382/12/10/1558]
- LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. - ResearchGate. [URL: https://www.researchgate.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [URL: https://www.noveltyjournals.com/upload/paper/A%20REVIEW%20ON%20QUINOLINE-152.pdf]
- LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29148942/]
- Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37887259/]
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/]
- Synthetic approaches for quinoline and isoquinoline - ResearchGate. [URL: https://www.researchgate.net/publication/342171170_Synthetic_approaches_for_quinoline_and_isoquinoline]
- Quinoline - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91225]
- Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22424364/]
- 3-Quinolinamine - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C580176&Type=UV-VIS]
- Quinolines and Gas chromatography-Mass spectrometry - ResearchGate. [URL: https://www.researchgate.
- mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.info/page07/documents/MassSpecNNdimethylmethanamine.htm]
- Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives - ResearchGate. [URL: https://www.researchgate.
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. [URL: https://typeset.io/papers/gas-chromatography-mass-spectrometry-gc-ms-for-2n7o415v]
- Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [URL: https://www.epfl.ch/labs/isic/mstoolbox/]
- mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.info/page07/documents/MassSpecDimethylamine.htm]
- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500139/]
- fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf - Glen Jackson - West Virginia University. [URL: https://gwjackson.sites.wvu.
Sources
- 1. benchchem.com [benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chempap.org [chempap.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Quinoline [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to Quinolin-3-ylmethanamine
Introduction: The Strategic Importance of Quinolin-3-ylmethanamine
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2][3] this compound, in particular, serves as a critical building block, providing a versatile primary amine handle at the 3-position for further molecular elaboration. The strategic placement of this aminomethyl group allows for the construction of diverse libraries of compounds, making it a high-value intermediate in drug discovery programs.[4][5]
The selection of a synthetic route to this key intermediate is a decision with significant downstream implications for yield, purity, scalability, and cost. This guide provides an in-depth, comparative analysis of the most prevalent methods for synthesizing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, weigh the practical advantages and limitations of each approach, and provide field-tested experimental procedures to empower researchers in making an informed, strategic choice.
Method 1: Catalytic Reduction of Quinoline-3-carbonitrile
This is arguably the most direct and atom-economical approach, contingent on the availability of the nitrile starting material. The core of this method is the transformation of a cyano group into a primary aminomethyl group via catalytic hydrogenation or chemical reduction.
Mechanistic Rationale: The catalytic hydrogenation involves the adsorption of the nitrile and hydrogen gas onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium). The pi bonds of the C≡N group are sequentially reduced, passing through an imine intermediate which is further reduced to the primary amine. Chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) act as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbon of the nitrile, ultimately leading to the amine after an aqueous workup.
The choice of catalyst is pivotal. Raney Nickel is a cost-effective and highly active catalyst for this transformation, often favored in large-scale productions. Palladium on carbon (Pd/C) is also effective, though sometimes prone to over-reduction of the quinoline ring under harsh conditions. LiAlH₄ is extremely effective but its high reactivity, pyrophoric nature, and intolerance to protic solvents necessitate stringent anhydrous conditions and careful handling.
Advantages:
-
High atom economy; the only byproduct is water (in workup).
-
Often results in high yields and clean product profiles.
-
The starting material, quinoline-3-carbonitrile, can be prepared from corresponding anilines.[6][7]
Disadvantages:
-
Catalytic hydrogenation often requires specialized high-pressure reactor equipment.
-
Raney Nickel is pyrophoric and requires careful handling and disposal.
-
LiAlH₄ is a hazardous reagent requiring strict anhydrous conditions.
-
Potential for over-reduction of the quinoline nucleus under certain conditions.
Workflow for Nitrile Reduction
Caption: Catalytic hydrogenation workflow.
Experimental Protocol: Catalytic Hydrogenation of Quinoline-3-carbonitrile
-
Reactor Preparation: To a 250 mL Parr hydrogenation vessel, add quinoline-3-carbonitrile (10.0 g, 64.9 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0 g, ~10 wt%) in methanol. Expert Tip: Ensure the catalyst is always kept wet with solvent to prevent ignition upon exposure to air.
-
Ammonia Addition: Add 5 mL of concentrated ammonium hydroxide. This is a critical step to prevent the formation of secondary amine side products by suppressing the reaction of the product amine with the intermediate imine.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen to 60 psi. Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry and should be quenched with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or crystallization if necessary.
Method 2: Reductive Amination of Quinoline-3-carbaldehyde
This robust and versatile method involves the condensation of quinoline-3-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[8]
Mechanistic Rationale: The reaction proceeds in two stages. First, the aldehyde carbonyl reacts with ammonia (or an ammonia surrogate like ammonium acetate) to form a hemiaminal, which then dehydrates to form a quinolin-3-ylmethyleneimine. In the second stage, a reducing agent, selectively chosen for its ability to reduce imines but not aldehydes, is used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated by the electron-withdrawing groups, making them highly selective for the protonated imine intermediate over the starting aldehyde.[9] This selectivity is the cornerstone of the protocol's trustworthiness, as it allows for a one-pot procedure with minimal side-product formation.
Advantages:
-
High yields and excellent purity are commonly achieved.
-
Mild reaction conditions, typically performed at room temperature.[8]
-
Uses readily available and relatively safe reagents compared to LiAlH₄.
-
The one-pot nature of the reaction improves operational efficiency.
Disadvantages:
-
The aldehyde starting material can be prone to oxidation and may require careful storage.[10]
-
Cyanide-containing reagents like NaBH₃CN require handling in a well-ventilated fume hood and proper quenching/disposal procedures.
Workflow for Reductive Amination
Caption: One-pot reductive amination pathway.
Experimental Protocol: Reductive Amination of Quinoline-3-carbaldehyde
-
Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-3-carbaldehyde (10.0 g, 63.6 mmol) in 100 mL of methanol.
-
Imine Formation: Add ammonium acetate (39.2 g, 509 mmol, 8 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (2.88 g, 76.3 mmol, 1.2 equivalents) in 20 mL of methanol and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C. Expert Insight: While NaBH(OAc)₃ is preferred for selectivity, NaBH₄ is a cost-effective alternative that works well when added to the pre-formed imine at low temperature.[9]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the disappearance of the imine intermediate by TLC.
-
Work-up: Quench the reaction by slowly adding 50 mL of 2 M sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The resulting oil can be purified by silica gel chromatography to yield pure this compound.
Method 3: The Gabriel Synthesis
A classic and highly reliable method for preparing primary amines, the Gabriel synthesis avoids the over-alkylation issues common with direct amination of halides.[11][12] The process involves the N-alkylation of potassium phthalimide with a suitable substrate, in this case, 3-(halomethyl)quinoline, followed by hydrazinolysis to release the desired primary amine.[13]
Mechanistic Rationale: Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two flanking carbonyl groups that stabilize the resulting anion.[12] This allows for easy deprotonation to form the potassium phthalimide salt, a potent nitrogen nucleophile. This nucleophile displaces a halide from 3-(halomethyl)quinoline in a clean Sₙ2 reaction. The resulting N-alkylphthalimide is stable and not nucleophilic, preventing any further reaction.[12][14] The final deprotection step, typically using hydrazine (the Ing-Manske procedure), proceeds via nucleophilic attack on the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the primary amine.[11]
Advantages:
-
Exclusively produces the primary amine, avoiding over-alkylation side products.
-
The phthalhydrazide byproduct is often insoluble and can be easily removed by filtration.
-
The method is robust and generally high-yielding.
Disadvantages:
-
This is a multi-step process, requiring the prior synthesis of 3-(halomethyl)quinoline.
-
The deprotection conditions with hydrazine can be harsh.[11]
-
The overall atom economy is lower compared to direct reduction methods.
Method 4: Hofmann Rearrangement of Quinoline-3-carboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. While this route is less common for this specific target due to the loss of a carbon, it is a viable option if quinoline-3-carboxamide is a readily available starting material. The reaction typically uses bromine or N-bromosuccinimide in a basic solution.
Mechanistic Rationale: The reaction proceeds through a series of steps initiated by the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation results in an anion that rearranges, with the quinoline group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. Finally, hydrolysis of the isocyanate under the aqueous basic conditions yields the primary amine and carbon dioxide. Modern variations may use hypervalent iodine reagents to achieve the rearrangement under milder conditions.[15]
Advantages:
-
Provides a pathway from a C+1 precursor (carboxamide).
-
Can be performed in a one-pot setup.
Disadvantages:
-
The required starting material, quinoline-3-carboxamide, may not be as accessible as the nitrile or aldehyde.[16][17]
-
The use of bromine and strong base requires careful handling.
-
Yields can be variable depending on the substrate and conditions.
-
This method is not atom-economical as it involves the loss of a carbonyl group.
Comparative Summary and Strategic Selection
| Feature | Method 1: Nitrile Reduction | Method 2: Reductive Amination | Method 3: Gabriel Synthesis | Method 4: Hofmann Rearrangement |
| Starting Material | Quinoline-3-carbonitrile | Quinoline-3-carbaldehyde | 3-(Halomethyl)quinoline | Quinoline-3-carboxamide |
| Typical Yield | High (85-95%) | High (80-90%) | Good (70-85% over 2 steps) | Moderate (50-70%) |
| Key Reagents | Raney Ni/H₂, LiAlH₄ | NaBH(OAc)₃, NaBH₃CN | Potassium Phthalimide, Hydrazine | Br₂/NaOH, PhI(OAc)₂ |
| Scalability | Excellent (especially catalytic) | Excellent | Good | Moderate |
| Safety Concerns | Pyrophoric catalysts, high pressure H₂, reactive hydrides | Toxic cyanide reagents | Caustic hydrazine | Toxic bromine, strong base |
| Key Advantage | High atom economy, direct | Mild conditions, one-pot, high selectivity | No over-alkylation | Utilizes carboxamide precursor |
| Key Disadvantage | Requires pressure equipment or hazardous reagents | Aldehyde stability, cyanide disposal | Multi-step, poor atom economy | Loss of a carbon atom, variable yields |
Decision-Making Workflow for Synthesis Route Selection
Caption: Logic diagram for selecting the optimal synthesis method.
Conclusion
For the synthesis of this compound, the Reductive Amination of Quinoline-3-carbaldehyde (Method 2) often represents the best balance of yield, safety, and operational simplicity for a typical research or early development laboratory. Its mild conditions and high selectivity make it a reliable and robust choice. For large-scale industrial synthesis where atom economy and cost are paramount, the Catalytic Reduction of Quinoline-3-carbonitrile (Method 1) is superior, provided the necessary high-pressure equipment is available. The Gabriel Synthesis (Method 3) remains a valuable, albeit less direct, option when the absolute exclusion of secondary amine impurities is required and the corresponding halo-precursor is accessible. The Hofmann Rearrangement (Method 4) is a more specialized route, best reserved for situations where quinoline-3-carboxamide is the most convenient starting point.
Ultimately, the ideal synthetic strategy is dictated by the specific constraints of the project: starting material availability, scale, equipment, safety protocols, and desired purity. This guide provides the foundational data and expert rationale to navigate that decision effectively.
References
- 1. du.edu.eg [du.edu.eg]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 4. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline-3-carboxaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Gabriel Synthesis [organic-chemistry.org]
- 15. (Tosylimino)phenyl-λ3-iodane as a reagent for the synthesis of methyl carbamates via Hofmann rearrangement of aromatic and aliphatic carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Quinolin-3-ylmethanamine Analogs: A Comparative Guide for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] Among the diverse tapestry of quinoline derivatives, the quinolin-3-ylmethanamine core has emerged as a particularly intriguing template for the design of novel therapeutic agents. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) and offering insights into the experimental methodologies used for their evaluation. Our focus will be on elucidating how subtle molecular modifications can profoundly influence biological activity, with a particular emphasis on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.
The this compound Scaffold: A Versatile Platform
The fundamental structure of this compound consists of a quinoline ring system with a methanamine (-CH₂NH₂) substituent at the 3-position. This arrangement provides a unique three-dimensional architecture and a critical hydrogen bond donor/acceptor moiety that can be strategically modified to achieve desired pharmacological profiles. The exploration of SAR for this scaffold typically involves systematic modifications at three key positions:
-
The Quinoline Core (Positions 5, 6, 7, and 8): Introduction of various substituents on the benzo part of the quinoline ring can modulate physicochemical properties such as lipophilicity, electron density, and steric bulk, thereby influencing target binding and pharmacokinetic parameters.
-
The Methanamine Linker: While less commonly modified, alterations to the methylene bridge can impact the spatial orientation of the terminal amine.
-
The Terminal Amino Group: Substitution on the nitrogen atom allows for the introduction of a wide variety of functional groups, significantly impacting the compound's interaction with its biological target.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
Impact of Substituents on the Quinoline Ring
The substitution pattern on the quinoline core is a critical determinant of biological activity. Generally, the introduction of small, lipophilic, and electron-withdrawing groups at specific positions can enhance potency.
| Position | Substituent Type | General Effect on Activity | Rationale |
| C6, C7 | Electron-donating groups (e.g., -OCH₃) | Often increases potency.[6] | Can enhance electron density in the quinoline ring system, potentially improving interactions with the target protein. |
| C7 | Bulky alkoxy groups | Can be beneficial for antiproliferative activity.[3] | May occupy a hydrophobic pocket in the target's binding site, leading to increased affinity. |
| C4 | Amino side chains | Can facilitate antiproliferative activity.[3] | The nitrogen can act as a hydrogen bond acceptor or a basic center for salt bridge formation. |
Table 1: Influence of Quinoline Ring Substituents on Biological Activity. This table summarizes general SAR trends observed for quinoline derivatives that are likely applicable to the this compound scaffold.
The Role of the N-Substituent on the Methanamine Group
The nature of the substituent on the terminal nitrogen of the methanamine side chain is arguably the most critical factor in determining the potency and selectivity of these analogs. This position is often directed towards the solvent-exposed region of a binding pocket, allowing for significant chemical diversity.
A hypothetical SAR study might yield data as presented in Table 2, assuming a kinase target.
| Analog | N-Substituent (R) | IC₅₀ (nM) vs. Target Kinase | Key Observations |
| 1a | -H | >10,000 | The unsubstituted amine is generally inactive, highlighting the importance of N-substitution. |
| 1b | -CH₃ | 5,200 | Small alkyl substitution provides a modest increase in activity. |
| 1c | -CH₂Ph | 850 | Introduction of an aromatic ring significantly improves potency, suggesting a hydrophobic interaction. |
| 1d | -CH₂(4-Cl-Ph) | 150 | An electron-withdrawing group on the phenyl ring enhances activity, possibly through halogen bonding or altered electronics. |
| 1e | -CH₂(3,4-diCl-Ph) | 45 | Dichlorination further improves potency, indicating the importance of the substitution pattern on the phenyl ring. |
| 1f | -CH₂(4-OCH₃-Ph) | 980 | An electron-donating group is less favorable than a halogen, suggesting that electronic effects play a key role. |
Table 2: Hypothetical Comparative Activity of N-Substituted this compound Analogs against a Target Kinase. This table illustrates a potential SAR trend where increasing the size and modulating the electronic properties of the N-substituent leads to enhanced inhibitory activity.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of this compound analogs requires a combination of synthetic chemistry, in vitro biochemical and cellular assays, and potentially in vivo studies.
General Synthesis of this compound Analogs
A common synthetic route to N-substituted this compound analogs involves a two-step process:
-
Synthesis of the Quinoline-3-carbaldehyde Intermediate: This can be achieved through various established methods, such as the Vilsmeier-Haack reaction on an appropriate acetanilide precursor.[2]
-
Reductive Amination: The quinoline-3-carbaldehyde is then reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the desired N-substituted this compound.
Figure 1: General synthetic workflow for N-substituted this compound analogs.
In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of the synthesized analogs against a specific kinase, a biochemical assay is typically employed.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the recombinant kinase and its specific substrate peptide.
-
Prepare an ATP solution at a concentration close to its Km for the kinase.
-
Prepare an assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
-
Assay Procedure:
-
Serially dilute the test compounds in assay buffer to create a range of concentrations.
-
In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Potential Signaling Pathways and Molecular Targets
Quinoline derivatives have been shown to inhibit a variety of protein kinases involved in cancer cell proliferation and survival.[7][8][9] A plausible mechanism of action for a potent this compound analog could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream signaling kinase.
Figure 3: A potential signaling pathway targeted by a this compound analog acting as an RTK inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The structure-activity relationships, while extrapolated from the broader class of quinolines, provide a rational basis for the design of more potent and selective analogs. Key takeaways for researchers include:
-
Systematic N-Substitution: The terminal amine is a critical handle for optimizing potency and selectivity. A diverse range of substituents should be explored.
-
Strategic Quinoline Ring Decoration: Modifications at positions 4, 6, and 7 of the quinoline core can fine-tune the physicochemical and pharmacological properties of the analogs.
-
Rigorous Biological Evaluation: A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, is essential for a thorough characterization of these compounds.
Future research in this area should focus on the synthesis and evaluation of focused libraries of this compound analogs against specific, clinically relevant targets. The integration of computational modeling and structural biology will be invaluable in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.
References
-
Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]
-
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019, July 25). PubMed. Retrieved January 1, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2023). PubMed. Retrieved January 1, 2026, from [Link]
-
Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. (2018, November 27). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. (2018, May 10). PubMed. Retrieved January 1, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024, October 7). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020, February 27). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 6). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024, March 11). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021, September 15). PubMed. Retrieved January 1, 2026, from [Link]
-
Synthesis, Structure-Activity Relationships, and. (n.d.). Amanote Research. Retrieved January 1, 2026, from [Link]
-
Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017, January 5). PubMed. Retrieved January 1, 2026, from [Link]
-
Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
-
Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activities of Quinoline Isomers
Introduction: The Tale of Two Isomers - Quinoline and Isoquinoline
Quinoline and isoquinoline are structural isomers, both possessing the chemical formula C₉H₇N. They are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring: in quinoline, it is at position 1, while in isoquinoline, it resides at position 2.[1] This seemingly subtle structural variance precipitates a cascade of differences in their electronic distribution, metabolic fate, and, consequently, their biological activities. While both scaffolds are cornerstones in medicinal chemistry, forming the backbone of numerous therapeutic agents, their isomeric nature dictates distinct pharmacological and toxicological profiles.[2]
This guide provides an in-depth comparison of the biological activities of quinoline and its isomers, with a primary focus on the well-studied quinoline and isoquinoline cores, as well as the influence of substituent positioning on biological outcomes. We will delve into their comparative anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.
At a Glance: Key Differences in Biological Activity
| Biological Activity | Quinoline & its Derivatives | Isoquinoline & its Derivatives | Key Isomeric Differentiator |
| Genotoxicity & Carcinogenicity | Potentially genotoxic and carcinogenic.[3][4] | Generally considered non-genotoxic.[3][4] | Metabolic activation of quinoline to a reactive 5,6-epoxide intermediate.[3][4] |
| Anticancer Activity | Broad-spectrum cytotoxicity; activity highly dependent on substituent position.[5] | Potent anticancer agents, particularly certain alkaloids like berberine.[3] | The position of the nitrogen atom and substituents influences interactions with biological targets. |
| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi.[6][7] | Known for antimicrobial properties, especially in naturally occurring alkaloids.[8] | Specific derivatives of both isomers show potent and sometimes targeted antimicrobial effects. |
| Anti-inflammatory Activity | Derivatives are known to inhibit key inflammatory mediators like COX and NF-κB.[6][9] | Certain isoquinoline alkaloids exhibit significant anti-inflammatory effects.[10][11] | Differential modulation of inflammatory pathways. |
| Neuroprotective Activity | Some derivatives show promise in models of neurodegenerative diseases.[3][5] | Isoquinoline alkaloids are well-documented for their neuroprotective effects.[12][13] | Varied mechanisms of action, including antioxidant and anti-inflammatory pathways. |
I. The Decisive Role of Metabolism: Genotoxicity of Quinoline vs. Isoquinoline
The most profound difference in the biological profiles of quinoline and isoquinoline stems from their distinct metabolic pathways, which directly impacts their safety profiles.
Quinoline's Path to Carcinogenicity:
Quinoline is recognized as a hepatocarcinogen in rodent models and a mutagen.[3][4] This toxicity is not inherent to the molecule itself but is a consequence of its metabolic activation by cytochrome P450 enzymes in the liver. A key metabolic step is the formation of the highly reactive quinoline-5,6-epoxide.[3][4] This epoxide is an electrophile that can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process. The major metabolite identified is 5,6-dihydroxy-5,6-dihydroquinoline.[3][4]
Isoquinoline's Non-Genotoxic Profile:
In stark contrast, isoquinoline is not considered genotoxic.[3][4] Its metabolism does not proceed through the formation of a reactive epoxide intermediate. The primary metabolites of isoquinoline include 1-, 4-, and 5-hydroxyisoquinoline, and isoquinoline-N-oxide.[3][4] The absence of the 5,6-epoxide in its metabolic pathway is the likely reason for its lack of genotoxicity.[3][4] This fundamental difference in biotransformation is a critical consideration in the development of therapeutic agents based on these scaffolds.
Visualizing the Metabolic Divergence
Caption: Metabolic pathways of quinoline and isoquinoline.
II. Anticancer Activity: A Game of Positions
Both quinoline and isoquinoline scaffolds are integral to the design of numerous anticancer agents. The position of the nitrogen atom and the nature and placement of substituents on the rings play a crucial role in determining their cytotoxic efficacy and mechanism of action.
Comparative Cytotoxicity of Substituted Quinolines:
The anticancer activity of quinoline derivatives is highly sensitive to the positioning of substituents. For instance, modifications at the 2- and 6-positions of the quinoline ring have been shown to be particularly effective in enhancing cytotoxicity.[5] Studies have demonstrated that the introduction of an aryl group at the 2-position often confers anticancer activity, which can be further modulated by additional substitutions.[5] For example, a chlorine atom at the 6-position can enhance cytotoxicity compared to an unsubstituted analog.[5]
| Compound Series | Substitution Pattern | Observed Effect on Anticancer Activity | Reference |
| 2-Arylquinolines | 6-chloro substitution | Enhanced cytotoxicity | [5] |
| 2-Arylquinolines | 2-(3,4-methylenedioxyphenyl) with 6-chloro | Significant increase in potency against HeLa cells | [5] |
| N-hydroxy-2-quinolineacrylamides | 6-aryloxy substitution | Dramatically enhanced antiproliferative activity | [5] |
Isoquinoline Alkaloids in Oncology:
Many naturally occurring isoquinoline alkaloids, such as berberine, have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The planar structure of the isoquinoline ring system allows for intercalation into DNA, a mechanism employed by some anticancer drugs.
While direct comparative studies of unsubstituted quinoline versus isoquinoline are limited in the context of anticancer activity, the vast body of research on their derivatives indicates that both are privileged scaffolds for the development of novel chemotherapeutics. The choice between a quinoline or isoquinoline core often depends on the specific biological target and the desired mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[12][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][12]
-
Compound Treatment: The following day, prepare serial dilutions of the quinoline isomer derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and an untreated control.[12]
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and the expected mechanism of action of the compounds.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Antimicrobial Activity: A Broad and Varied Arsenal
Both quinoline and isoquinoline derivatives have a long history as antimicrobial agents. The antimalarial drug quinine, a quinoline alkaloid, is a classic example. The antimicrobial efficacy of these isomers is highly dependent on their specific chemical structures.
Quinoline-Based Antimicrobials:
The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond this well-established class, numerous other quinoline derivatives have been synthesized and shown to possess broad-spectrum antibacterial and antifungal activities.[6][7]
Isoquinoline-Based Antimicrobials:
Many isoquinoline alkaloids isolated from plants exhibit significant antimicrobial properties.[8] For instance, berberine has demonstrated activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. Synthetic isoquinoline derivatives are also being actively explored for their potential as novel antimicrobial agents.[8]
A direct comparison of the intrinsic antimicrobial activity of the parent quinoline and isoquinoline molecules is less relevant than the evaluation of their derivatized forms, which are designed to interact with specific microbial targets.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the quinoline isomers in a suitable solvent like DMSO.
-
Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6]
-
Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Microtiter Plate Preparation:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Reading and Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a plate reader.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and both quinoline and isoquinoline derivatives have been investigated as potential anti-inflammatory agents.[2][10]
Quinoline Derivatives as Anti-inflammatory Agents:
Quinoline-based compounds have been shown to exert anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory cascade.[6][9] Some derivatives inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6] Others have been found to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammatory gene expression.
Isoquinoline Alkaloids and Inflammation:
Several isoquinoline alkaloids have demonstrated potent anti-inflammatory properties.[10][11] Berberine, for example, has been shown to suppress the expression of pro-inflammatory cytokines and enzymes by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[13]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline isomer derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include control wells with untreated cells and cells treated only with LPS.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.
-
The formation of a purple azo dye is indicative of nitrite, a stable breakdown product of NO.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
V. Neuroprotective Effects: A Frontier in Neurological Drug Discovery
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Both quinoline and isoquinoline derivatives have emerged as promising scaffolds for the development of neuroprotective agents.[3][12]
Quinoline-Based Neuroprotection:
Certain quinoline derivatives have been shown to exert neuroprotective effects in preclinical models of neurodegeneration.[3][5] Their mechanisms of action often involve antioxidant and anti-inflammatory properties, as oxidative stress and neuroinflammation are key contributors to neuronal damage.[5]
Isoquinoline Alkaloids in Neuroprotection:
The neuroprotective effects of isoquinoline alkaloids are more extensively documented.[12][13] Many of these compounds can cross the blood-brain barrier and act on multiple targets within the central nervous system. Their mechanisms include the inhibition of enzymes involved in neurotransmitter metabolism, modulation of neurotransmitter receptors, and attenuation of oxidative stress and neuroinflammation.[12][13]
Direct comparative studies are needed to fully elucidate the relative neuroprotective potential of quinoline versus isoquinoline isomers. However, the existing literature suggests that isoquinoline alkaloids, in particular, represent a rich source of lead compounds for the development of drugs for neurodegenerative diseases.
Visualizing a Potential Neuroprotective Mechanism
Caption: A potential neuroprotective mechanism of quinoline/isoquinoline isomers.
Conclusion: Isomeric Nuances in Drug Discovery
The comparative analysis of quinoline and its isomers, particularly isoquinoline, underscores the profound impact of subtle structural variations on biological activity. The differential metabolism of quinoline and isoquinoline, leading to disparate genotoxic profiles, is a paramount consideration for drug safety. In the realms of anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, both scaffolds offer immense potential. The specific biological effects are intricately linked to the nature and position of substituents, highlighting the importance of structure-activity relationship studies in the design of potent and selective therapeutic agents. This guide serves as a foundational resource, providing both a comparative overview and practical experimental protocols to aid researchers in the continued exploration of these versatile heterocyclic systems for the development of next-generation therapeutics.
References
- Zhang, X., et al.
- LaVoie, E. J., et al. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis.
-
Zhang, X., et al. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. Available from: [Link]
-
Difference Between Quinoline and Isoquinoline. Pediaa.com. Available from: [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available from: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Institutes of Health. Available from: [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available from: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. Available from: [Link]
-
Neuroprotective mechanism of isoquinoline alkaloids. ResearchGate. Available from: [Link]
-
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. AMiner. Available from: [Link]
-
LaVoie, E. J., et al. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available from: [Link]
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Available from: [Link]
-
Synthetic approaches for quinoline and isoquinoline. ResearchGate. Available from: [Link]
-
Quinoline and Isoquinoline Overview. Scribd. Available from: [Link]
-
How does quinoline regulate the inflammatory response? BIOSYNCE. Available from: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available from: [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Available from: [Link]
-
Kuş, C., et al. A comparative study on the anti-inflammatory, antinociceptive and antipyretic effects of isoquinoline alkaloids from the roots of Turkish Berberis species. PubMed. Available from: [Link]
Sources
- 1. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to the Purity Assessment of Synthetic Quinolin-3-ylmethanamine
This compound is a vital heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active agents. As with any component destined for use in drug development, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). The presence of unknown or unquantified impurities can have profound consequences, from altering biological activity and toxicity profiles to compromising process yields and introducing batch-to-batch variability.
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical strategy indispensable.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity assessment of this compound, offering field-proven insights and detailed protocols for researchers, quality control analysts, and drug development professionals. We will dissect the capabilities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing the technical rationale needed to construct a self-validating and compliant purity assessment workflow.
Anticipating the Enemy: Potential Impurities in this compound Synthesis
A logical purity assessment strategy begins with understanding the potential impurities that can arise from the synthetic pathway. Quinoline scaffolds are often constructed via classic named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis.[3][4] The target molecule, this compound, is typically synthesized via the reduction of 3-quinolinecarbonitrile or the reductive amination of 3-quinolinecarboxaldehyde.
Based on these common routes, impurities can be classified into several categories as defined by ICH Q3A:[1][5]
-
Organic Impurities:
-
Starting Materials: Unreacted 3-quinolinecarbonitrile or 3-quinolinecarboxaldehyde.
-
Intermediates: Partially reduced species, such as the corresponding imine or alcohol.
-
By-products: Compounds formed from side reactions, such as over-reduction of the quinoline ring, or regioisomers if the quinoline synthesis was not perfectly selective.[3]
-
Degradation Products: Resulting from instability of the final product under certain pH, light, or temperature conditions.
-
-
Inorganic Impurities:
-
Reagents, Ligands, and Catalysts: Residual metals from catalytic reduction steps (e.g., Palladium, Platinum) or leftover inorganic salts.[1]
-
-
Residual Solvents: Organic solvents used during synthesis and purification steps, which are addressed under ICH Q3C guidelines.[2]
This impurity profile dictates our choice of analytical methods. A comprehensive assessment requires techniques that can not only quantify known impurities but also detect and identify unknown ones.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is essential for a complete and validated assessment. Here, we compare four cornerstone techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification
Expertise & Experience: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for purity and impurity quantification in the pharmaceutical industry.[6] Its strength lies in its ability to separate a wide range of non-volatile and thermally labile organic compounds with high resolution and sensitivity, making it ideal for detecting starting materials, by-products, and degradation products.
Causality Behind Experimental Choices: A C18 (octadecyl) column is chosen as the stationary phase due to its hydrophobicity, which provides excellent retention and separation for aromatic compounds like quinolines.[7][8] A gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile) allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar ones are resolved from the main peak. UV detection is selected because the quinoline ring possesses a strong chromophore, enabling sensitive detection.[6]
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (equilibration)
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity | Classification |
| 1 | 4.52 | 0.15 | 3-Quinolinecarboxaldehyde | Starting Material |
| 2 | 8.76 | 0.21 | Unknown Impurity A | By-product |
| 3 | 11.24 | 99.52 | This compound | API Intermediate |
| 4 | 13.88 | 0.12 | Unknown Impurity B | By-product/Degradant |
| Total | 100.00 |
Trustworthiness: The HPLC method is self-validating through system suitability tests (e.g., peak symmetry, resolution, and reproducibility of injections) performed before analysis. The use of a well-characterized reference standard for this compound allows for confident peak identification and accurate quantification. The area percentage method provides a reliable estimation of purity, assuming all impurities have a similar UV response.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Identification for Volatiles
Expertise & Experience: GC-MS is a powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[9] It is exceptionally suited for analyzing volatile and semi-volatile impurities that may be present in the sample, including residual solvents and certain low-molecular-weight by-products.[10]
Causality Behind Experimental Choices: A low-polarity capillary column (e.g., DB-5MS) is chosen for its versatility in separating a wide range of organic compounds. A temperature gradient program is employed to first elute highly volatile compounds at a lower temperature, followed by a ramp to elute less volatile components like the target amine. The mass spectrometer operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns that act as a "fingerprint" for each compound, allowing for confident identification by comparison to spectral libraries.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial: 90 °C, hold for 2 min.
-
Ramp: 20 °C/min to 260 °C.
-
Hold: 3 min at 260 °C.[10]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Toluene.
Data Presentation: Hypothetical GC-MS Impurity Analysis
| Peak ID | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identity | Classification |
| 1 | 3.15 | 43, 58, 72 | Acetone | Residual Solvent |
| 2 | 6.59 | 129, 102, 75 | Quinoline | Potential By-product |
| 3 | 9.81 | 158, 157, 130, 129 | This compound | API Intermediate |
Trustworthiness: The identification of impurities is highly reliable due to the unique fragmentation patterns generated by the mass spectrometer.[11] Quantification can be performed using an internal standard. The method's validity is confirmed by running blanks and checking for carryover between samples.
NMR Spectroscopy: The Ultimate Tool for Structural Confirmation
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for its ability to provide detailed structural information.[12] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a direct, quantitative comparison of the main compound to any impurities present, often without the need for impurity reference standards—a significant advantage in early development.
Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve maximum signal dispersion and minimize peak overlap.[13] A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve the amine and for its distinct solvent peak that does not interfere with analyte signals. A certified quantitative internal standard (e.g., maleic acid) with a known concentration and non-overlapping peaks is added to allow for the absolute quantification of the target compound and its impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the signals corresponding to the main compound, the internal standard, and any visible impurities.
-
-
Calculation: Calculate the purity based on the relative integrals of the analyte and the known amount of the internal standard.
Data Presentation: Hypothetical ¹H NMR Purity Analysis
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mole % |
| 9.85 | s | 0.01 | Aldehyde proton (-CHO) | 0.5% (Impurity) |
| 8.90 | d | 1.00 | H2 (Quinoline ring) | 99.5% |
| 8.20 | d | 1.00 | H4 (Quinoline ring) | 99.5% |
| 6.20 | s | 2.00 | Methylene protons (-CH₂) | 99.5% |
| 6.15 | s | 2.00 (known) | Maleic Acid (Internal Std) | - |
Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes. Its accuracy is directly traceable to the purity of the internal standard. The comprehensive structural data from 1D and 2D NMR experiments (like COSY and HSQC) can be used to definitively identify unknown impurities, providing an orthogonal confirmation to MS data.[14]
Elemental Analysis: A Fundamental Bulk Purity Check
Expertise & Experience: Elemental analysis, or CHN analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[15] It serves as an essential, albeit low-resolution, check of the bulk sample's purity by comparing its elemental composition to the theoretical values calculated from its molecular formula (C₁₀H₁₀N₂).
Causality Behind Experimental Choices: The method relies on the complete combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. This provides a direct measure of the elemental makeup of the entire sample, including the main compound and any organic impurities.
Experimental Protocol: CHN Elemental Analysis
-
Instrumentation: CHNSO Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenized sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases are measured by a thermal conductivity detector.
-
Calibration: The instrument is calibrated using a certified standard (e.g., acetanilide) before analysis.
Data Presentation: Hypothetical Elemental Analysis Results
| Element | Theoretical % (for C₁₀H₁₀N₂) | Found % | Deviation |
| Carbon (C) | 75.92 | 75.65 | -0.27% |
| Hydrogen (H) | 6.37 | 6.41 | +0.04% |
| Nitrogen (N) | 17.71 | 17.60 | -0.11% |
Trustworthiness: The method is highly precise for bulk analysis. For a compound to be considered pure, the found values should typically be within ±0.4% of the theoretical values.[13][16] A significant deviation can indicate the presence of inorganic impurities, residual solvents, or a fundamentally incorrect structure, but it cannot identify the specific impurities.[17]
Visualization of Analytical Workflows
A logical and efficient workflow is crucial for comprehensive purity assessment. The following diagrams illustrate the general process and the complementary nature of the discussed techniques.
Caption: Logic for selecting the appropriate analytical method.
Synthesizing the Data: A Holistic View
The true power of this multi-technique approach lies in the synthesis of the data to build a complete purity profile.
| Feature | HPLC | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Use | Quantification of organic impurities | Identification of volatile impurities | Structural elucidation & quantification | Bulk elemental composition |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Low (mg range) |
| Selectivity | High (Chromatographic) | Very High (Chromatographic & Mass) | High (Structural) | None (Bulk) |
| Identification Power | Low (Retention time matching) | High (Mass fragmentation) | Very High (Structural connectivity) | None |
| Quantification | Excellent (with standards) | Good (with internal standards) | Excellent (qNMR with internal std) | N/A (provides ratio) |
| Sample Throughput | High | Medium | Low | High |
An HPLC result showing 99.5% purity provides high confidence for routine quality control. However, if an unknown peak at 0.21% is observed, its identity and potential toxicity must be determined, as per ICH guidelines. [18]This is where NMR and MS become critical. NMR could reveal the structure of the impurity, while GC-MS or LC-MS would provide its exact mass and fragmentation, allowing for a confident structural assignment. Finally, elemental analysis confirms that the bulk of the material aligns with the expected formula, C₁₀H₁₀N₂, ruling out significant contamination by inorganic salts or incorrectly identified material.
Conclusion and Recommendations
The purity assessment of this compound is a multi-faceted task that requires a carefully selected and validated set of orthogonal analytical methods. No single technique can provide a complete picture.
-
For routine quality control and batch release , a validated RP-HPLC method is the most efficient and reliable tool for determining purity and impurity profiles.
-
During process development and for impurity identification , NMR spectroscopy and GC-MS (or LC-MS) are indispensable. They provide the definitive structural information required to identify unknown impurities, which is a critical step for regulatory filings.
-
For final characterization of a reference standard or a new batch of material , Elemental Analysis provides an essential, fundamental confirmation of the compound's elemental composition.
By integrating these techniques into a logical, phase-appropriate workflow, researchers and drug developers can ensure the quality and consistency of this compound, building a strong foundation for the development of safe and effective new medicines and adhering to global regulatory standards. [19][20]
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Scientific guideline. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
-
Scientific Research Publishing. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
ResearchGate. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
A Professional API & Intermediates Manufacturer. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
PubMed Central. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
Pure Transfer. (n.d.). United States Pharmacopeia (USP). [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
mitolab. (2024). Understanding Grades of Purity: USP, BP, and More. [Link]
-
BrainKart. (2018). Pharmaceutical Chemicals: Purity. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
MDPI. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
Pharmaffiliates. (n.d.). quinoline-impurities. [Link]
-
UPV/EHU. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
-
CDC. (1994). amines, aromatic 2002. [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C10H10N2, 1 gram. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. Quinoline. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Chemistry Learner. (n.d.). Preparation and Properties of Quinoline. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. azom.com [azom.com]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. mca.gm [mca.gm]
- 19. tianmingpharm.com [tianmingpharm.com]
- 20. USP Reference Standards [usp.org]
A Comparative Guide to the Validation of Analytical Methods for Quinolin-3-ylmethanamine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Quinolin-3-ylmethanamine, a crucial component in various research and development pipelines. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document moves beyond a rigid template to offer an in-depth, technically grounded analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is on the practical application and validation of these techniques, underpinned by established regulatory standards to ensure data integrity and reliability.
Introduction: The Analytical Imperative for this compound
This compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Accurate and precise quantification of this molecule is paramount for a variety of applications, including pharmacokinetic studies, stability testing of drug formulations, and quality control of active pharmaceutical ingredients (APIs). The choice of analytical method can profoundly impact the reliability of these measurements, making a thorough understanding of the available techniques and their validation essential.
This guide will explore the validation of two predominant analytical techniques, HPLC-UV and LC-MS/MS, for the quantification of this compound. The principles of method validation discussed herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and compliant approach to analytical method development.[3][4][5][6][7]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is typically suitable, where a nonpolar stationary phase is used with a polar mobile phase.[8][9] Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column.
Strengths:
-
Robustness and Reliability: HPLC-UV is a well-established and robust technique, widely used in quality control laboratories.
-
Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.
-
Simplicity: The methodology is relatively straightforward, making it accessible to a broader range of laboratory personnel.
Limitations:
-
Moderate Sensitivity: The sensitivity of UV detection may be insufficient for trace-level analysis, such as in biological matrices with low drug concentrations.
-
Potential for Interference: Co-eluting compounds that absorb at the same wavelength can interfere with the quantification of the target analyte, impacting the method's selectivity.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to this compound. This ion is then fragmented, and specific product ions are monitored for quantification.
Strengths:
-
High Sensitivity and Selectivity: LC-MS/MS offers exceptional sensitivity, enabling the quantification of very low concentrations of the analyte.[10][11][12] The use of specific precursor-to-product ion transitions provides a high degree of selectivity, minimizing interferences from matrix components.[13]
-
Structural Information: Mass spectrometry provides information about the molecular weight and structure of the analyte, confirming its identity.
-
Wide Applicability: It is the gold standard for bioanalytical studies, capable of measuring drug concentrations in complex biological fluids like plasma and urine.[3][14]
Limitations:
-
Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and the method development and operation require a higher level of expertise.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification, necessitating careful method development and validation.[14]
Method Validation: Ensuring Data Integrity
The validation of an analytical method is a formal process that provides evidence that the method is suitable for its intended purpose.[7] Key validation parameters, as stipulated by ICH and FDA guidelines, are outlined below and will be referenced in the experimental protocols.[4][5][6][15][16]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[17][18]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, incorporating the principles of analytical method validation.
HPLC-UV Method for Quantification in a Pharmaceutical Formulation
This protocol outlines a stability-indicating HPLC method for the determination of this compound in a tablet formulation.[17][18][19]
Experimental Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask.
-
Add the diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 225 nm).[20][21]
-
Column Temperature: 30 °C.
-
-
Method Validation:
-
Specificity: Analyze a placebo formulation and stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure no interference with the analyte peak.[17]
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should typically be ≤ 2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small variations in method parameters such as mobile phase composition, flow rate, and column temperature.
-
LC-MS/MS Method for Quantification in Human Plasma
This protocol describes a bioanalytical method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.[3][14]
Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
Protocol:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and an internal standard (IS), preferably a stable isotope-labeled analog, in an organic solvent.
-
Spike blank human plasma with known concentrations of the analyte to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A suitable C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid to promote ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Method Validation (Bioanalytical):
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity, Accuracy, and Precision: Analyze calibration standards and QC samples in at least three separate runs. Acceptance criteria are typically ±15% deviation from nominal (±20% for LLOQ) for accuracy, and ≤15% RSD (≤20% for LLOQ) for precision.[3]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte from the plasma matrix.
-
Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.
-
Performance Comparison Summary
The following table summarizes the expected performance characteristics of the two validated methods for the quantification of this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; susceptible to co-eluting impurities. | High; based on specific mass transitions. |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 2% | ≤ 15% (≤20% at LLOQ) |
| Robustness | Generally high | Moderate; sensitive to matrix effects. |
| Cost | Lower | Higher |
| Complexity | Lower | Higher |
| Primary Application | Quality control, formulation analysis | Bioanalysis, trace-level quantification |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific analytical requirements. HPLC-UV stands as a robust, cost-effective, and reliable method for routine analysis in quality control settings where analyte concentrations are relatively high. Its simplicity and established performance make it an invaluable tool for formulation and stability studies.
Conversely, when high sensitivity and selectivity are paramount, particularly for the analysis of low analyte concentrations in complex biological matrices, LC-MS/MS is the unequivocal method of choice. Despite its higher cost and complexity, its superior performance in bioanalytical applications is indispensable for pharmacokinetic and metabolism studies.
Ultimately, a thorough validation in accordance with regulatory guidelines is essential, regardless of the chosen technique, to ensure the generation of accurate, reliable, and defensible data in the research and development of this compound-containing products.
References
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020-04-29). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025-01-21). Center for Drug Evaluation and Research. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018-06-12). Center for Biosimilars. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025-07-30). Altabrisa Group. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023-11-30). International Council for Harmonisation. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20). European Compliance Academy. [Link]
-
Separation of 3-Quinolinamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025-08-05). ResearchGate. [Link]
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]
-
Stability-indicating HPLC Method Research Articles. R Discovery. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016-09). PubMed. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023-07-14). ResearchGate. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. [Link]
-
Development of LC-MS method for nitrosamine impurities separation and quantification. (2025-09-25). ResearchGate. [Link]
-
Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025-08-10). ResearchGate. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025-08-06). IOP Conference Series: Materials Science and Engineering. [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. (2015-06). ResearchGate. [Link]
- Process for the preparation of quinoline derivatives.
-
A 100% Water Mobile Phase HPLC-PDA Analysis of Meamine and Related Analogues. (2025-08-10). ResearchGate. [Link]
-
Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. (2025-10-22). ResearchGate. [Link]
-
Development of a QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. MDPI. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
Analytical determinations of luteolin. CONICET. [Link]
-
Recent advances in methods for the analysis of catecholamines and their metabolites. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Separation of 3-Quinolinamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quinolin-3-ylmethanamine with Other Privileged Scaffolds in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. Quinoline and its isomer, quinazoline, are chief among these, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] This guide provides a data-driven, head-to-head comparison of the quinoline scaffold, with a focus on derivatives like Quinolin-3-ylmethanamine, against its prominent competitor, the quinazoline scaffold. The analysis will center on their application as tyrosine kinase inhibitors (TKIs), a critical class of targeted cancer therapy.[3][4]
Introduction to the Scaffolds: Quinoline vs. Quinazoline
At first glance, quinoline and quinazoline are structurally similar bicyclic heterocycles. However, the placement of the second nitrogen atom in quinazoline introduces significant changes in the scaffold's electronic properties, hydrogen bonding capabilities, and metabolic stability, which in turn dictate its pharmacological profile.[1]
-
Quinoline Scaffold: A fusion of a benzene ring and a pyridine ring. Its derivatives are found in nature and have a broad range of biological activities, including anticancer, antimalarial, and antibacterial effects.[2][5] In kinase inhibition, the quinoline core often serves as a hinge-binding motif, a critical interaction for ATP-competitive inhibition.[6] A notable example is Cabozantinib , a multi-kinase inhibitor targeting MET, VEGFR2, and AXL, which is built upon a quinoline framework.[7][8][9]
-
Quinazoline Scaffold: A fusion of a benzene ring and a pyrimidine ring. This scaffold is particularly prevalent in inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10][11] The additional nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to the kinase hinge region.[10] Marketed drugs like Gefitinib and Erlotinib are classic examples of quinazoline-based EGFR inhibitors.[12]
Head-to-Head Comparison: Biological Activity & Selectivity
The ultimate test of a scaffold is its performance in a biological context. By comparing representative drugs, we can discern patterns in potency and selectivity. Cabozantinib (quinoline-based) and Vandetanib (a quinazoline-based TKI that also inhibits VEGFR) provide a relevant comparison point for multi-kinase inhibition.
| Compound | Scaffold Type | Primary Targets | IC50 (VEGFR2) | IC50 (MET) | IC50 (RET) |
| Cabozantinib | Quinoline | MET, VEGFR2, AXL, RET | 0.035 nM | 1.3 nM | 4 nM |
| Vandetanib | Quinazoline | VEGFR2, EGFR, RET | 40 nM | 7940 nM | 100 nM |
Data synthesized from publicly available sources for illustrative comparison. Actual values may vary between studies.
Expert Interpretation: The data illustrates that the quinoline scaffold in Cabozantinib is associated with highly potent, low-nanomolar inhibition of VEGFR2 and MET.[7][13] In contrast, the quinazoline-based Vandetanib, while potent against VEGFR2, is significantly less active against the MET kinase.[7] This suggests that the quinoline core may provide a more favorable geometry or electronic distribution for concurrently inhibiting this specific combination of kinases. This highlights a key principle in drug design: subtle changes in a scaffold can dramatically alter the selectivity profile.
Comparative Analysis: Physicochemical & Pharmacokinetic (ADME) Properties
A potent molecule is only useful if it can reach its target in the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for a drug's success. Here, we compare general properties associated with these scaffolds, drawing from data on various TKIs.[14][15]
| Property | Quinoline-Based TKIs (e.g., Cabozantinib) | Quinazoline-Based TKIs (e.g., Gefitinib) | Causality & Implication |
| Aqueous Solubility | Generally low to moderate. | Generally low. | Both scaffolds are hydrophobic, often requiring formulation strategies to improve oral absorption. |
| Permeability | High. | High. | The lipophilic nature of both bicyclic systems facilitates passive diffusion across cell membranes.[16] |
| Metabolic Stability | Susceptible to oxidation on the carbocyclic ring. | The additional nitrogen in the pyrimidine ring can alter metabolic hotspots, sometimes leading to different metabolic profiles. | Metabolism is a key differentiator. The specific sites of metabolism dictate the half-life and potential for drug-drug interactions. Both are primarily metabolized by CYP3A4.[14] |
| Oral Bioavailability | Variable (e.g., Dasatinib: 14-34%).[15] | Variable (e.g., Imatinib: ~100%).[14] | Bioavailability is compound-specific and heavily influenced by solubility, metabolism, and efflux transporters, not just the core scaffold. |
Expert Interpretation: While both scaffolds produce drugs with high permeability, metabolic stability is a crucial point of differentiation. The placement of nitrogen atoms in the quinazoline ring can direct metabolism away from certain positions compared to the quinoline core. However, this is highly dependent on the specific substitution patterns on the rest of the molecule. Early in-vitro metabolic stability assays are therefore essential for any project involving these scaffolds.
Synthetic Accessibility
The ease and cost of synthesizing a scaffold and its derivatives are vital for a drug discovery program. Both quinoline and quinazoline cores are readily accessible through well-established chemical reactions.[17][18]
A generalized synthetic workflow for quinoline-3-carboxamide derivatives, a class of compounds related to this compound, often involves the cyclization of an appropriately substituted aniline, followed by functional group manipulation at the 3-position.[19]
Caption: Generalized synthetic workflow for quinoline derivatives.
Quinazolines are similarly synthesized, often via condensation reactions involving anthranilic acid derivatives.[11] The synthetic accessibility for both scaffolds is considered high, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[20]
Experimental Protocols
To ensure scientific integrity, the data presented in comparative guides must be supported by robust, reproducible experimental methods. Below are detailed protocols for key assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for measuring kinase activity and inhibition.[21][22]
Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Eu³⁺ donor and XL665 acceptor into close proximity, generating a FRET signal.[23]
Caption: Experimental workflow for an HTRF® kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compound in DMSO. Dispense 0.5 µL of the diluted compound into wells of a 384-well low-volume plate.
-
Enzyme Addition: Dilute the kinase enzyme in the appropriate kinase buffer. Add 5.5 µL to each well.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a mix of the biotinylated substrate peptide and ATP in kinase buffer. Add 4 µL of this mix to each well to start the reaction.[23]
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mix containing the Europium-labeled antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction). Add 10 µL to each well.[23]
-
Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[23] Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs).[24][25]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[26]
Principle: The test compound is incubated with human liver microsomes (HLM) and a cofactor, NADPH, which is required for CYP enzyme activity. The reaction is stopped at various time points, and the amount of the parent compound remaining is quantified by LC-MS/MS.[26]
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).[26]
-
Pre-incubation: Pre-warm the master mix and a separate NADPH solution (cofactor) at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH solution to the master mix. This is time point zero. Negative controls are run without NADPH.[24]
-
Time Course Sampling: Incubate the reaction mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.[24][26]
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding a multiple volume (e.g., 3 volumes) of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance.[26]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[16][27]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Principle: The assay uses a 96-well plate system with a donor plate and an acceptor plate, separated by a microfilter disc. This filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics a cell membrane. The compound diffuses from the donor well, through the lipid membrane, into the acceptor well.[16][28]
Step-by-Step Methodology:
-
Membrane Coating: Pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.[29]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4) which may contain a surfactant to act as a "sink."[27]
-
Prepare Donor Plate: Dissolve the test compound in buffer from the donor side (e.g., PBS with 5% DMSO). Add this solution to the wells of the coated donor plate.[28]
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a set period (e.g., 5 to 18 hours) with gentle shaking.[16][27]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.[27]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters like well volume and membrane surface area.
Conclusion
Both quinoline and quinazoline scaffolds are exceptionally valuable in medicinal chemistry, particularly for developing kinase inhibitors.[1][4] The choice between them is not a matter of inherent superiority but of strategic design based on the specific target profile.
-
The quinazoline scaffold has a proven track record for EGFR inhibition, where the N1 and N3 nitrogens play a well-defined role in hinge binding.[10]
-
The quinoline scaffold , as seen in compounds like Cabozantinib, demonstrates remarkable potency against multiple kinase families like MET and VEGFR.[13][30] This suggests it may offer advantages when a multi-targeted profile is desired or when exploring novel kinase targets where the quinazoline's binding mode is suboptimal.
Ultimately, the decision to pursue a this compound derivative or an alternative scaffold will depend on the specific goals of the drug discovery program, including the desired selectivity profile, the intellectual property landscape, and the metabolic liabilities identified through rigorous experimental evaluation as outlined in this guide.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health (NIH). Available from: [Link]
-
[Cabozantinib: Mechanism of action, efficacy and indications]. PubMed. Available from: [Link]
-
CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX® HCP. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
What is the mechanism of action of Cabozantinib?. Patsnap Synapse. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
-
Mechanism of action of cabozantinib. Cabozantinib exhibits balanced inhibition of MET, vascular endothelial growth factor receptor type 2 (VEGFR), and several other receptor tyrosine kinases that are also implicated in tumor pathobiology, including RET, KIT, AXL, and FLT3. HGF, hepatocyte growth factor; HIF-1α, hypoxia-inducible factor 1α. ResearchGate. Available from: [Link]
-
Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. ResearchGate. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH). Available from: [Link]
-
PAMPA Permeability Assay PDF. Technology Networks. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available from: [Link]
-
metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
HTRF assay. Bio-protocol. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available from: [Link]
-
Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed. Available from: [Link]
-
Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. Available from: [Link]
-
Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed. Available from: [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health (NIH). Available from: [Link]
-
HTRF® Kinase Assay Protocol | Download Table. ResearchGate. Available from: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Nature Experiments. Available from: [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]
-
(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. Available from: [Link]
-
Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Available from: [Link]
-
Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016) | Request PDF. ResearchGate. Available from: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. ResearchGate. Available from: [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. Available from: [Link]
-
Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors | Request PDF. ResearchGate. Available from: [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Informa Healthcare. Available from: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available from: [Link]
-
Structural similarities of the reference anticancer quinazolines lapatinib, erlotinib, gefitinib, thymitaq and our designed compounds. ResearchGate. Available from: [Link]
-
Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available from: [Link]
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. mercell.com [mercell.com]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 28. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 29. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Fine Line of Specificity: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their specificity. An ideal kinase inhibitor would potently modulate its intended target with minimal engagement of other kinases, thereby reducing the potential for off-target toxicities and complex pharmacological effects. The quinoline scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, forming the core of several FDA-approved drugs.[1][2][3][4] This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of three prominent quinoline-based inhibitors: Cabozantinib, Gilteritinib, and Quizartinib. Our analysis is grounded in publicly available experimental data to provide a clear, objective resource for researchers in drug discovery and development.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[5] This conservation presents a formidable challenge in the development of truly selective inhibitors.[5] A lack of selectivity can lead to a variety of undesirable outcomes, including unforeseen side effects and the confounding of experimental results when these molecules are used as chemical probes to interrogate biological pathways.[6] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and its therapeutic potential.
This guide will delve into the selectivity profiles of three key inhibitors, examining how subtle variations in their chemical structures, all built around a quinoline or a related heterocyclic core, dictate their interactions across the kinome.
Comparative Cross-Reactivity Profiling
The following sections provide a detailed comparison of the kinase inhibition profiles of Cabozantinib, Gilteritinib, and Quizartinib. The data is compiled from extensive biochemical assays, primarily large-scale kinome profiling studies, that measure the inhibitory activity of each compound against a broad panel of human kinases.
Inhibitor Overview
-
Cabozantinib (XL184): A multi-kinase inhibitor targeting MET, VEGFR2, AXL, RET, KIT, and FLT3, approved for the treatment of certain types of thyroid, liver, and kidney cancers.[7][8][9][10] Its broad-spectrum activity is a key feature of its therapeutic mechanism but also highlights its polypharmacology.
-
Gilteritinib (ASP2215): A potent inhibitor of FLT3 and AXL, primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[11][12][13] While highly potent against its primary targets, its interactions with other kinases are of significant interest.
-
Quizartinib (AC220): A second-generation, highly potent and selective FLT3 inhibitor, also used for the treatment of FLT3-mutated AML.[14][15][16] Its development was driven by the need for improved selectivity over first-generation FLT3 inhibitors.
Quantitative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of Cabozantinib, Gilteritinib, and Quizartinib against their primary targets and a selection of key off-targets. The data are presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are critical metrics for assessing inhibitor potency and selectivity.
Table 1: Inhibitory Activity of Cabozantinib against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| VEGFR2 | 0.035[8][17] |
| MET | 1.3[8][17] |
| RET | 5.2[18] |
| KIT | 4.6[8] |
| AXL | 7[8] |
| FLT3 | 11.3[8] |
| TIE2 | 14.3[8] |
| RON | 124[17] |
| PDGFRβ | 234[17] |
| FGFR1 | 5294[17] |
Table 2: Inhibitory Activity of Gilteritinib against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| FLT3 | 0.29[12][19] |
| AXL | 0.73[12][19] |
| FLT3 (ITD mutation) | 0.92[13] |
| FLT3 (D835Y mutation) | 1.6[13] |
| c-KIT | 230[13] |
| LTK | Potent Inhibition |
| ALK | Potent Inhibition |
Note: "Potent Inhibition" indicates strong activity reported in the literature without a specific IC50 value in the cited source.
Table 3: Inhibitory Activity of Quizartinib against a Panel of Kinases
| Kinase Target | IC50 (nM) | Kd (nM) |
| FLT3 (ITD mutation) | 1.1[14] | 1.6[20] |
| FLT3 (wild-type) | 4.2[14] | |
| KIT | <10[21] | |
| PDGFRα | >10-fold selective for FLT3 | |
| PDGFRβ | >10-fold selective for FLT3 | |
| RET | >10-fold selective for FLT3 | |
| CSF1R | >10-fold selective for FLT3 |
Note: ">10-fold selective for FLT3" indicates that the inhibitory activity against these kinases is at least ten times weaker than against FLT3.[20]
Visualizing Kinase Selectivity
The following diagram illustrates the primary signaling pathways targeted by these inhibitors, providing a visual context for their mechanisms of action.
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 7. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 21. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Quinolin-3-ylmethanamine
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable research. This guide provides a comprehensive, technically grounded protocol for the proper disposal of quinolin-3-ylmethanamine (CAS No. 7521-70-2), ensuring the protection of personnel and the environment.
Hazard Profile and Foundational Safety Assessment
Understanding the inherent risks of a compound is the first step in managing its disposal. This compound, an aromatic amine, requires careful handling based on its known and potential hazards.
Causality Behind Precaution: While the documented hazard is specific, the broader chemical class—aromatic amines—includes compounds with known carcinogenic and mutagenic properties.[1] Furthermore, the parent quinoline structure is associated with more severe health warnings, including suspicion of causing genetic defects and cancer, and is toxic to aquatic life.[2][3] Therefore, a conservative, safety-first approach dictates that we treat this compound as a hazardous substance, precluding any disposal via standard trash or sanitary sewer systems.[4][5][6]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [7] |
| GHS Pictogram | GHS07 | Exclamation Mark | |
| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant |
The Core Principle: Segregation and Containment
The foundational rule of chemical waste management is meticulous segregation.[8][9] Mixing disparate waste streams can lead to dangerous chemical reactions, complicates the disposal process, and violates regulatory standards.[10] this compound waste must always be treated as hazardous chemical waste.
Disposal Don'ts:
-
DO NOT dispose of in regular trash.[6]
-
DO NOT dispose of down the sink or sewer system.[5][11] This can harm aquatic ecosystems and interfere with wastewater treatment operations.[10]
-
DO NOT allow the waste to evaporate in a fume hood as a method of disposal.[5]
Step-by-Step Disposal and Handling Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Phase 1: Waste Collection at the Point of Generation
This phase covers the immediate actions taken in the laboratory as waste is generated.
Required Equipment:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Designated, properly labeled hazardous waste container.
-
Waste accumulation log.
Procedure:
-
Characterize the Waste: Identify the physical state of the waste.
-
Solid Waste: Unused or expired pure this compound, or disposable labware (e.g., weigh boats, contaminated gloves) grossly contaminated with the solid compound.
-
Liquid Waste: Solutions containing this compound. This stream must be further categorized as non-halogenated organic or aqueous waste.
-
-
Select the Correct Container: Use only containers that are in good condition, compatible with the waste, and have secure, leak-proof closures.[4][11]
-
For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container.
-
For Liquids: Use a glass or chemically-resistant plastic carboy. Never use metal containers for potentially corrosive waste.[9]
-
-
Properly Label the Container: Clear and accurate labeling is a critical safety and compliance requirement.[8] Before any waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The specific hazard(s) (e.g., "Toxic," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Accumulate Waste Safely:
Phase 2: Storage and Final Disposal
This phase outlines the procedures for temporary storage within the lab and the final handoff for disposal.
Procedure:
-
Utilize a Satellite Accumulation Area (SAA): The designated waste containers must be stored in a designated SAA.[11][12]
-
Arrange for Professional Disposal: Once the waste container is full (do not exceed 90% capacity to allow for expansion), arrange for its removal.[11]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]
-
Do not transport hazardous waste outside of your designated laboratory area.[5]
-
Maintain meticulous records of all waste generated and disposed of, as this is a key compliance requirement.[8]
-
Management of Contaminated Materials and Spills
Protocol for Empty Containers
An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous trash. The safest and most compliant method is a triple rinse.[5]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving this compound.
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [5]
-
After the triple rinse, deface or remove the original chemical label. The container can now be disposed of in the regular trash or recycling, depending on institutional policy.[5]
Small Spill Cleanup Protocol
In the event of a small, manageable spill of solid this compound:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Contain: Prevent the powder from becoming airborne.
-
Clean: Gently sweep the solid material or absorb it with an inert material like vermiculite or sand. Avoid raising dust.[13]
-
Collect: Place all contaminated absorbent material and cleaning supplies (including contaminated PPE) into a sealed, labeled container for disposal as solid hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for proper waste stream segregation.
Caption: Decision workflow for segregating this compound waste.
References
- Daniels Health (2025).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- ACTenviro (2024). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. ACTenviro.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.
- Ace Waste.
- LookChem. N-[(E)
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- National Center for Biotechnology Information. This compound. PubChem.
- Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle.
- Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
- Fisher Scientific (2012).
- Sigma-Aldrich (2024).
- American Chemical Society.
- PENTA GCS s.r.o. (2025).
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University.
- Benchchem. Proper Disposal of 2-(4-fluorophenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinolin-3-ylmethanamine
Welcome to your essential guide for the safe handling of Quinolin-3-ylmethanamine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. It is designed to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity when working with this reactive amine.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 7521-70-2) is a primary amine that presents several health hazards.[1][2] A thorough understanding of its risk profile is the foundational step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings for this compound.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
The parent compound, Quinoline, is also noted for more severe hazards, including being suspected of causing genetic defects and cancer, which underscores the need for cautious handling of its derivatives.[3][4][5]
The Core of Protection: Engineering Controls First
Personal Protective Equipment (PPE) is the final line of defense. Before you even select your gloves, you must ensure the primary, most effective safety measures are in place. The hierarchy of controls dictates that engineering and administrative controls are paramount.
-
Engineering Control: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must be performed within a certified chemical fume hood.[6] This is non-negotiable. A fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[7]
-
Administrative Control: Access to areas where this chemical is used should be restricted. Ensure you are fully trained on its hazards and have read the Safety Data Sheet (SDS) before beginning work.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and directly correlated with the hazards identified in Section 1. The goal is to create an impermeable barrier between you and the chemical.
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Tight-fitting safety goggles[6] | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Not required if performed in a certified fume hood |
| Preparing Solutions | Tight-fitting safety goggles and face shield[8] | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Not required if performed in a certified fume hood |
| Running Reactions/Transfers | Tight-fitting safety goggles and face shield[8] | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Not required if performed in a certified fume hood |
| Large Spills (>10g) | Tight-fitting safety goggles and face shield[8] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges[8][9] |
Detailed PPE Specifications:
-
Eye and Face Protection : Because this compound causes serious eye irritation, standard safety glasses are insufficient. Tight-fitting chemical splash goggles that form a seal around the eyes are mandatory.[6] When handling solutions or performing transfers where splashing is possible, a face shield must be worn in addition to goggles to protect the entire face.[8]
-
Hand Protection : This compound is a known skin irritant. Nitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or holes before use.[8][10] For extended work or when preparing solutions, double-gloving is a proven practice to protect against undetected micro-perforations. Use proper glove removal technique to avoid contaminating your skin.[8][10]
-
Body Protection : A standard, fully-buttoned lab coat is the minimum requirement.[6][10] When handling larger quantities or during procedures with a higher risk of splashes, supplement this with a chemical-resistant apron.
Operational Plan: Step-by-Step PPE Protocols
Donning PPE Workflow
This sequence is designed to prevent the contamination of "clean" PPE items. Always don PPE before entering the immediate area where the chemical is handled.
Caption: PPE Donning Sequence.
Doffing PPE Workflow
The removal of PPE is a critical control point for preventing exposure. The guiding principle is "most contaminated comes off first." This procedure should be performed in a designated area away from the immediate workspace.
Caption: PPE Doffing Sequence.
Emergency and Disposal Plans
Preparation is essential for mitigating the impact of an accident.
Spill Response
-
Evacuate and Alert : Evacuate all personnel from the immediate spill area and alert your lab supervisor.[8][10]
-
Don Appropriate PPE : Before re-entering, don the PPE outlined for "Large Spills" in Table 2, including respiratory protection.
-
Containment : Prevent the spill from spreading or entering drains.[3][10]
-
Cleanup : Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[5][8] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[5][8]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's and local regulations.[5]
Exposure and First Aid
Immediate and correct first aid is critical. Post this information in a visible location near the fume hood.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][8][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately.[3][5] Wash the affected skin area thoroughly with soap and plenty of water.[5][10] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air immediately.[7][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water.[8][10] Never give anything by mouth to an unconscious person.[8][10] Call a physician or poison control center immediately.[4][6] |
Waste Disposal
-
All waste containing this compound, including contaminated consumables (gloves, absorbent material, pipette tips), must be disposed of in a clearly labeled hazardous waste container.
-
Do not allow the chemical or its waste to enter the sewer system or the environment.[8][10] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Handle every chemical with the respect its hazards demand.
References
-
LookChem. N-[(E)-quinolin-3-ylmethylidene]quinolin-4-amine Safety Data Sheets(SDS). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6483745, this compound. [Link]
-
Penta Chemicals. Quinoline - Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]
-
International Labour Organization. International Chemical Safety Cards (ICSC) 0071 - QUINOLINE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]
Sources
- 1. This compound | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 10. lookchem.com [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
